Product packaging for 1-Ethynyl-1-methylcyclohexane(Cat. No.:CAS No. 28509-10-6)

1-Ethynyl-1-methylcyclohexane

Cat. No.: B1358307
CAS No.: 28509-10-6
M. Wt: 122.21 g/mol
InChI Key: PUGBFDBWJLOUMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Ethynyl-1-methylcyclohexane is a useful research compound. Its molecular formula is C9H14 and its molecular weight is 122.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14 B1358307 1-Ethynyl-1-methylcyclohexane CAS No. 28509-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-1-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-3-9(2)7-5-4-6-8-9/h1H,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGBFDBWJLOUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10595770
Record name 1-Ethynyl-1-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28509-10-6
Record name 1-Ethynyl-1-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10595770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-1-methylcyclohexane from 2-Methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of a two-step synthesis for 1-ethynyl-1-methylcyclohexane, a valuable building block in organic synthesis, starting from the readily available precursor, 2-methylcyclohexanone. The synthesis involves an initial ethynylation of the ketone to form the intermediate alcohol, 1-ethynyl-2-methylcyclohexanol, followed by an acid-catalyzed dehydration to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathways and workflows using diagrams generated with Graphviz to ensure clarity and reproducibility for researchers in the field.

Introduction

The synthesis of complex organic molecules often relies on the strategic construction of key structural motifs. Substituted cyclohexanes bearing reactive functional groups are of particular interest in medicinal chemistry and materials science. This compound is a versatile intermediate, featuring a quaternary center with both a methyl and an ethynyl group, the latter of which allows for a wide range of subsequent transformations such as click chemistry, Sonogashira couplings, and other metal-catalyzed reactions.[1] This guide outlines a reliable synthetic route starting from 2-methylcyclohexanone.

The overall transformation is achieved in two primary stages:

  • Ethynylation: The nucleophilic addition of an acetylide anion to the carbonyl group of 2-methylcyclohexanone to form the tertiary alcohol, 1-ethynyl-2-methylcyclohexanol.

  • Dehydration: The acid-catalyzed elimination of water from the tertiary alcohol to generate the target alkene, this compound.

This document will provide detailed experimental procedures for each step, summarize key quantitative data, and present visual diagrams of the overall workflow and reaction scheme.

Overall Synthesis Scheme

The two-step synthesis transforms 2-methylcyclohexanone into this compound via a tertiary alcohol intermediate.

G cluster_0 Step 1: Ethynylation cluster_1 Step 2: Dehydration 2-Methylcyclohexanone 1-Ethynyl-2-methylcyclohexanol 2-Methylcyclohexanone->1-Ethynyl-2-methylcyclohexanol 1. Acetylene, KOH 2. Methanol 1-Ethynyl-2-methylcyclohexanol_2 This compound 1-Ethynyl-2-methylcyclohexanol_2->this compound H₂SO₄, Heat

Caption: Overall reaction scheme for the synthesis of this compound.

Step 1: Ethynylation of 2-Methylcyclohexanone

The first step involves the nucleophilic addition of an acetylide to the carbonyl carbon of 2-methylcyclohexanone. This reaction can be performed under various conditions, with one documented method involving the use of potassium hydroxide and acetylene gas in methanol.[2]

Experimental Protocol

This protocol is adapted from the procedure described in US Patent 2,973,390 for the ethynylation of substituted cyclohexanones.[2]

Materials:

  • 2-Methylcyclohexanone

  • Potassium hydroxide (KOH)

  • Methanol

  • Acetylene gas

  • Pressurized reaction vessel (autoclave)

  • Standard glassware for workup and distillation

Procedure:

  • To a suitable pressurized reaction vessel, add 200 parts of methanol and 8.2 parts of potassium hydroxide. Stir until the KOH is completely dissolved.

  • Add 199 parts of 2-methylcyclohexanone to the solution.

  • Seal the vessel and purge with an inert gas, such as nitrogen.

  • Introduce acetylene gas into the vessel until a pressure of 250 p.s.i.g. is reached. Maintain the temperature at approximately 12°C.

  • Continuously supply acetylene to maintain the pressure as it is consumed by the reaction.

  • After the absorption of acetylene ceases, the reaction is considered complete.

  • Carefully vent the excess acetylene pressure.

  • Transfer the reaction mixture to a separation funnel and wash with water to remove methanol and KOH.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data for Ethynylation

The following table summarizes the quantitative data for the synthesis of 1-ethynyl-2-methylcyclohexanol.

ParameterValueReference
Starting Material2-Methylcyclohexanone[2]
Product1-Ethynyl-2-methylcyclohexanol[2]
Yield63%[2]
Purity94% (by acetylenic hydrogen analysis)[2]
Boiling Point71-72 °C at 10 mm Hg[2]
Molecular FormulaC₉H₁₄O-
Molecular Weight138.21 g/mol -

Ethynylation Experimental Workflow

G start Start dissolve_koh Dissolve KOH in Methanol start->dissolve_koh add_ketone Add 2-Methylcyclohexanone dissolve_koh->add_ketone pressurize Pressurize with Acetylene (250 p.s.i.g.) add_ketone->pressurize react Maintain Reaction at 12°C pressurize->react workup Aqueous Workup react->workup extract Extract with Organic Solvent workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate distill Vacuum Distillation dry_concentrate->distill product 1-Ethynyl-2-methylcyclohexanol distill->product G start Start add_acid Add Catalytic H₂SO₄ to Alcohol start->add_acid distill Heat and Distill Product add_acid->distill wash_bicarb Wash with NaHCO₃ Solution distill->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry isolate Filter and Isolate Product dry->isolate product This compound isolate->product

References

A Technical Guide to the Spectroscopic Analysis of 1-Ethynyl-1-methylcyclohexane and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic data for 1-Ethynyl-1-methylcyclohexane. Despite a comprehensive search of publicly available chemical databases and scientific literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound could not be located.

Therefore, this document provides a detailed overview of the expected spectroscopic characteristics based on fundamental principles and available data for a structurally similar compound, 1-Ethynyl-1-cyclohexanol . This information is intended to serve as a reference for researchers and scientists engaged in the analysis of related molecular structures.

Spectroscopic Data Summary

While specific experimental data for this compound is not available, the following tables summarize the anticipated peak characteristics based on the analysis of its functional groups and the known data for analogous compounds. For comparative purposes, available data for 1-Ethynyl-1-cyclohexanol is presented.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 2.0s1HEthynyl H (-C≡C-H)
~ 1.5 - 1.2m10HCyclohexane CH₂
~ 1.1s3HMethyl H (-CH₃)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~ 88Quaternary ethynyl C (-C ≡C-H)
~ 68Terminal ethynyl C (-C≡C -H)
~ 38Quaternary cyclohexane C (-C (CH₃)-)
~ 36Cyclohexane CH₂
~ 25Cyclohexane CH₂
~ 23Cyclohexane CH₂
~ 28Methyl C (-CH₃)

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, Sharp≡C-H stretch
~ 2950 - 2850StrongC-H stretch (alkane)
~ 2100WeakC≡C stretch
~ 1450MediumCH₂ bend

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
122Molecular Ion [M]⁺
107[M - CH₃]⁺
95[M - C₂H₃]⁺
81[M - C₃H₅]⁺

Note: The data presented in the tables above are predicted values and should be confirmed by experimental analysis.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : For ¹H and ¹³C NMR, approximately 5-25 mg of the analyte is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1][2] The solution is then filtered through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[1] An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[3]

  • Data Acquisition : The prepared NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through a process called shimming. The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C). Standard pulse sequences are then used to acquire the spectra. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[2]

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Liquid) : For a liquid sample, a drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The plates are then mounted in the spectrometer.

  • Sample Preparation (Solid) : A solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a few drops of Nujol (mineral oil) and placing the resulting paste between salt plates.[4]

  • Data Acquisition : The prepared sample is placed in the IR beam of the spectrometer. A background spectrum is typically run first. The sample spectrum is then recorded, and the background is automatically subtracted to yield the spectrum of the compound.

2.3 Mass Spectrometry (MS)

  • Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile, nonpolar compound like this compound, GC-MS with Electron Ionization (EI) is a common method. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[5][6]

  • Mass Analysis and Detection : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum plots ion abundance versus m/z.[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Analyze Sample IR IR Spectroscopy Purification->IR Analyze Sample MS Mass Spectrometry Purification->MS Analyze Sample Data_Integration Data Integration and Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic analysis of this compound. For definitive structural confirmation, the synthesis and subsequent experimental analysis of the compound are requisite.

References

In-depth Technical Guide: Physicochemical Properties of 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 1-Ethynyl-1-methylcyclohexane, a valuable intermediate in organic synthesis. Due to the limited availability of experimentally determined data in publicly accessible literature, this guide focuses on providing context through related compounds and outlines the established methodologies for determining key physical constants such as boiling point and density.

Quantitative Data Summary

Table 1: Physical Properties of Structurally Related Compounds

Compound NameMolecular FormulaBoiling Point (°C)Density (g/mL)
1-Ethynyl-1-cyclohexanolC₈H₁₂O180 (lit.)0.967 at 25 °C (lit.)
1-Ethynyl-1-cyclohexeneC₈H₁₀1510.88 at 20/20 °C
1-Methyl-1-cyclohexeneC₇H₁₂110-111 (lit.)0.811 at 20 °C (lit.)

Note: The data for 1-Ethynyl-1-cyclohexene and 1-Methyl-1-cyclohexene, while not the target compound, are provided for comparative purposes.

Experimental Protocols

While specific experimental protocols for the determination of the boiling point and density of this compound are not detailed in the available search results, standard methodologies for liquid, non-viscous organic compounds would be employed.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small sample of a liquid organic compound is the capillary method using a Thiele tube.

Protocol: Capillary Method using a Thiele Tube

  • Sample Preparation: A few milliliters of the purified this compound are placed in a small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated. The design of the tube allows for the circulation of the heating liquid, ensuring a uniform temperature.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Boiling Point Determination: The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.

Determination of Density

The density of a liquid is its mass per unit volume. For a non-viscous liquid like this compound, a pycnometer or a vibrating tube densimeter would provide accurate measurements.

Protocol: Measurement using a Pycnometer

  • Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific, recorded temperature (e.g., 20 °C or 25 °C).

  • Mass Measurement: The filled pycnometer is weighed again.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Synthesis Pathway and Experimental Workflow

This compound can be synthesized via the ethynylation of 1-methylcyclohexanone. This reaction involves the nucleophilic addition of an acetylide anion to the carbonyl group of the ketone. A common method for generating the acetylide is the reaction of acetylene with a strong base, such as sodium amide or potassium hydroxide.

A related synthesis detailed in the literature is the preparation of 1-ethynylcyclohexanol and its homologues from the corresponding cyclohexanones.[1] This process involves dissolving acetylene in a mixture of the ketone, an alcohol (like methanol), and a catalyst (such as potassium hydroxide) under pressure, followed by heating in a reactor.[1] The product is then purified by distillation.[1]

The logical workflow for a laboratory-scale synthesis of this compound, based on these principles, is depicted in the following diagram.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Ethynylation Reaction cluster_workup Work-up and Purification reagents 1-Methylcyclohexanone Strong Base (e.g., NaNH2) Solvent (e.g., liq. NH3) reaction_vessel Reaction Vessel (e.g., Three-neck flask) reagents->reaction_vessel Charge acetylene Introduce Acetylene Gas reaction_vessel->acetylene Setup for Gas Introduction stirring Stirring at Low Temperature acetylene->stirring Reaction under Acetylene Atmosphere quench Quench Reaction (e.g., with NH4Cl solution) stirring->quench After Reaction Completion extraction Solvent Extraction (e.g., with Diethyl Ether) quench->extraction drying Dry Organic Layer (e.g., with Na2SO4) extraction->drying distillation Purification by Distillation drying->distillation product This compound distillation->product

Caption: Synthesis Workflow for this compound.

References

Technical Overview of 1-Ethynyl-1-methylcyclohexane (CAS 28509-10-6)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical summary for CAS number 28509-10-6, identified as 1-Ethynyl-1-methylcyclohexane, is based on publicly available data. An in-depth technical guide or whitepaper as requested, including detailed experimental protocols and signaling pathway diagrams relevant to drug development, cannot be provided due to the lack of published scientific literature on the biological activity of this compound. The information available is primarily limited to its chemical identity and basic physical properties.

Compound Identification

The compound assigned the CAS number 28509-10-6 is this compound.[1][2] It is a cyclic hydrocarbon with an ethynyl and a methyl group attached to the same carbon atom of the cyclohexane ring.

Molecular Structure:

References

A Comprehensive Technical Guide to the Synthesis of 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates a robust and well-documented synthetic pathway for 1-ethynyl-1-methylcyclohexane. While a singular "discovery" paper for this compound is not readily identifiable in the historical literature, its synthesis can be reliably achieved through a multi-step sequence rooted in fundamental organic reactions. This document provides detailed experimental protocols, quantitative data for all materials, and visualizations of the synthetic workflow and reaction mechanisms.

Introduction

This compound is a tertiary alkynyl cyclohexane derivative. Its structure, featuring a rigid cyclohexane ring and a reactive terminal alkyne, makes it a potentially valuable building block in medicinal chemistry and materials science. The ethynyl group can participate in a variety of coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, as well as click chemistry, allowing for the construction of more complex molecular architectures. The methyl group at the C1 position provides steric hindrance that can influence the reactivity of the alkyne and the overall conformational properties of the molecule. This guide presents a plausible and experimentally grounded three-step synthesis starting from cyclohexanone.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently accomplished through the following three-step sequence:

  • Step 1: Grignard Reaction - Synthesis of 1-methylcyclohexanol from cyclohexanone using methylmagnesium bromide.

  • Step 2: Oxidation - Conversion of 1-methylcyclohexanol to 1-methylcyclohexanone.

  • Step 3: Ethynylation - Reaction of 1-methylcyclohexanone with an acetylide to yield the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Ethynylation Cyclohexanone Cyclohexanone 1-methylcyclohexanol 1-methylcyclohexanol Cyclohexanone->1-methylcyclohexanol 1. CH3MgBr 2. H3O+ 1-methylcyclohexanone 1-methylcyclohexanone 1-methylcyclohexanol->1-methylcyclohexanone Na2Cr2O7, H2SO4 This compound This compound 1-methylcyclohexanone->this compound 1. HC≡CNa 2. H3O+

Figure 1: Overall synthetic workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the compounds involved in the synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)CAS Number
CyclohexanoneC₆H₁₀O98.141550.947108-94-1
1-MethylcyclohexanolC₇H₁₄O114.19165-1670.919590-67-0
1-MethylcyclohexanoneC₇H₁₂O112.17164-1660.914591-24-2
This compoundC₉H₁₄122.21Not availableNot available28509-10-6

Experimental Protocols

Step 1: Synthesis of 1-Methylcyclohexanol via Grignard Reaction

This procedure details the addition of a methyl group to cyclohexanone using a Grignard reagent.

  • Materials:

    • Magnesium turnings

    • Iodine crystal (as initiator)

    • Anhydrous diethyl ether

    • Methyl iodide

    • Cyclohexanone

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine and gently heat the flask with a heat gun under a stream of nitrogen to activate the magnesium.

    • Allow the flask to cool to room temperature.

    • Prepare a solution of methyl iodide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Prepare a solution of cyclohexanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the cyclohexanone solution dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude 1-methylcyclohexanol by distillation.

Step 2: Oxidation of 1-Methylcyclohexanol to 1-Methylcyclohexanone

This protocol describes the oxidation of the secondary alcohol to a ketone using a chromium-based oxidizing agent.[1]

  • Materials:

    • 1-Methylcyclohexanol

    • Sodium dichromate dihydrate

    • Concentrated sulfuric acid

    • Water

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a beaker, dissolve sodium dichromate dihydrate in water and carefully add concentrated sulfuric acid with stirring. Allow the solution to cool to room temperature.

    • Place 1-methylcyclohexanol in an Erlenmeyer flask and add the dichromate solution.

    • Cool the flask in an ice-water bath to maintain the temperature between 20-30 °C.

    • After the initial exothermic reaction subsides, stir the mixture at room temperature for 1 hour.

    • Transfer the mixture to a round-bottom flask and perform a steam distillation to isolate the crude 1-methylcyclohexanone.

    • Separate the organic layer from the distillate and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the product by fractional distillation.

Step 3: Ethynylation of 1-Methylcyclohexanone

This procedure outlines the addition of an acetylide to the ketone to form the final product. The conditions are adapted from a patented process for the ethynylation of substituted cyclohexanones.

  • Materials:

    • Sodium hydride (or another strong base like sodium amide)

    • Anhydrous solvent (e.g., tetrahydrofuran or liquid ammonia)

    • Acetylene gas

    • 1-Methylcyclohexanone

    • Aqueous ammonium chloride solution

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of sodium hydride in the anhydrous solvent.

    • Cool the suspension to 0 °C.

    • Bubble acetylene gas through the suspension to form sodium acetylide.

    • Prepare a solution of 1-methylcyclohexanone in the anhydrous solvent and add it dropwise to the sodium acetylide suspension at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography.

Reaction Mechanism

The key carbon-carbon bond-forming step in this synthesis is the nucleophilic addition of the acetylide anion to the carbonyl carbon of 1-methylcyclohexanone.

G cluster_0 Ethynylation Mechanism 1-methylcyclohexanone 1-methylcyclohexanone alkoxide Alkoxide intermediate 1-methylcyclohexanone->alkoxide Nucleophilic attack acetylide Acetylide anion product This compound alkoxide->product Protonation (H3O+)

Figure 2: Mechanism of the ethynylation reaction.

Conclusion

This technical guide provides a comprehensive overview of a reliable synthetic route to this compound. The described three-step synthesis, commencing from readily available cyclohexanone, employs standard and well-understood organic transformations. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science who may wish to utilize this compound in their research and development endeavors. Careful execution of these procedures, with appropriate attention to safety and purification techniques, should allow for the successful preparation of this compound for further investigation and application.

References

1-Ethynyl-1-methylcyclohexane molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Ethynyl-1-methylcyclohexane

This guide provides core technical data on the chemical compound this compound, intended for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for a variety of scientific applications, including stoichiometry, reaction kinetics, and analytical characterization.

PropertyValue
Molecular Formula C9H14[1]
Molecular Weight 122.21 g/mol [1][2][3]
CAS Number 28509-10-6[2][3]

Logical Relationship of Molecular Components

The following diagram illustrates the structural composition of this compound, breaking down its constituent parts.

C9H14 This compound (C9H14) Cyclohexane_Ring Cyclohexane Ring C9H14->Cyclohexane_Ring contains Ethynyl_Group Ethynyl Group (-C≡CH) C9H14->Ethynyl_Group contains Methyl_Group Methyl Group (-CH3) C9H14->Methyl_Group contains

Caption: Structural components of this compound.

References

An In-depth Technical Guide to Cyclic Alkynes with the Molecular Formula C₉H₁₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclic alkynes with the molecular formula C₉H₁₄. Due to the linear geometry of the alkyne functional group, the incorporation of a triple bond into a carbon ring introduces significant ring strain, particularly in smaller ring systems. This guide will focus on the principal isomer, cyclononyne, and discuss other potential isomers, their physicochemical properties, and detailed synthetic methodologies.

Isomers of C₉H₁₄ Cyclic Alkynes

The most stable and well-documented cyclic alkyne with the formula C₉H₁₄ is cyclononyne . Other potential isomers include substituted cycloalkynes with smaller ring systems, such as:

  • Propylcyclohexynes: (e.g., 1-Propylcyclohex-1-yne, 3-Propylcyclohex-1-yne, 4-Propylcyclohex-1-yne)

  • Ethylcycloheptynes: (e.g., 1-Ethylcyclohept-1-yne)

  • Trimethylcyclohexynes: Various isomers exist depending on the positions of the three methyl groups on the cyclohexyne ring.

It is important to note that smaller cycloalkynes are generally less stable, and many of the substituted isomers are primarily of theoretical interest with limited experimental data available.

Quantitative Data of C₉H₁₄ Cyclic Alkynes

The following table summarizes the available quantitative data for cyclononyne. Data for other isomers is largely unavailable in the literature.

PropertyValueReference
Molecular Weight 122.21 g/mol [1]
Boiling Point 180.4 °C at 760 mmHg[1]
68 °C at 15 Torr[2]
Density 0.86 g/cm³[1]
Refractive Index 1.4890[1]
Vapor Pressure 1.22 mmHg at 25°C[1]
Flash Point 51 °C[1]

Experimental Protocols: Synthesis of Cyclononyne

The synthesis of cyclononyne can be achieved through various methods. A common laboratory-scale synthesis involves the oxidation of the dihydrazone of 1,2-cyclononanedione.

Synthesis of Cyclononyne from 1,2-Cyclononanedione

This two-step synthesis involves the formation of a dihydrazone followed by an oxidation reaction.

Step 1: Formation of 1,2-Cyclononanedione Dihydrazone

  • Materials: 1,2-cyclononanedione, hydrazine hydrate, ethanol.

  • Procedure:

    • Dissolve 1,2-cyclononanedione in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add an excess of hydrazine hydrate to the solution.

    • Reflux the mixture for a specified period to ensure complete reaction.

    • Cool the reaction mixture and isolate the precipitated 1,2-cyclononanedione dihydrazone by filtration.

    • Wash the product with cold ethanol and dry under vacuum.

Step 2: Oxidation of 1,2-Cyclononanedione Dihydrazone to Cyclononyne

  • Materials: 1,2-cyclononanedione dihydrazone, mercuric oxide (HgO), anhydrous sodium sulfate (Na₂SO₄), and a suitable solvent (e.g., toluene).

  • Procedure:

    • In a round-bottom flask, suspend the 1,2-cyclononanedione dihydrazone and anhydrous sodium sulfate in toluene.

    • Add mercuric oxide to the suspension.

    • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the evolution of nitrogen gas.

    • After the reaction is complete, cool the mixture and filter to remove the solid byproducts.

    • The resulting toluene solution contains cyclononyne. The product can be purified by distillation under reduced pressure.[2]

Visualizing the Synthesis of Cyclononyne

The following diagram illustrates the experimental workflow for the synthesis of cyclononyne from 1,2-cyclononanedione.

Synthesis_of_Cyclononyne cluster_step1 Step 1: Dihydrazone Formation cluster_step2 Step 2: Oxidation start1 1,2-Cyclononanedione in Ethanol process1 Reflux start1->process1 reagent1 Hydrazine Hydrate reagent1->process1 product1 1,2-Cyclononanedione Dihydrazone process1->product1 start2 1,2-Cyclononanedione Dihydrazone in Toluene product1->start2 Transfer process2 Reflux start2->process2 reagent2 HgO, Na₂SO₄ reagent2->process2 product2 Cyclononyne process2->product2

Synthesis of Cyclononyne Workflow

This guide provides foundational knowledge for researchers and professionals working with C₉H₁₄ cyclic alkynes. The inherent strain and reactivity of these molecules make them interesting substrates for further chemical transformations and potential building blocks in the synthesis of complex organic molecules. Further research into the synthesis and characterization of substituted C₉H₁₄ cyclic alkynes would be a valuable contribution to the field.

References

Safety and Handling of 1-Ethynyl-1-methylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Ethynyl-1-methylcyclohexane (CAS No. 28509-10-6) was publicly available at the time of this writing. The following guide has been compiled using data from structurally similar compounds, including 1-Ethynyl-1-cyclohexanol and various methylated cyclohexanes. This information should be used as a preliminary safety reference, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

This technical guide provides an in-depth overview of the safety and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. The information is presented to ensure safe laboratory and manufacturing practices.

Chemical and Physical Properties

While specific experimental data for this compound is limited, its properties can be inferred from its structure and comparison with related compounds.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₉H₁₄PubChem[1]
Molecular Weight 122.21 g/mol PubChem[1]
Appearance Likely a colorless liquidInferred from similar compounds
Storage Temperature 2-8°C, sealed in a dry environmentBLD Pharm[2]

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a flammable liquid and may cause skin and eye irritation. Inhalation of vapors may lead to respiratory tract irritation.

GHS Hazard Classification (Anticipated):

  • Flammable Liquids

  • Skin Corrosion/Irritation

  • Serious Eye Damage/Eye Irritation

  • Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)

Hazard Statements (Anticipated):

  • H226: Flammable liquid and vapor.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The following diagram illustrates a general workflow for hazard identification and response.

Hazard_Response_Workflow cluster_identification Identification cluster_assessment Risk Assessment cluster_control Control Measures cluster_response Emergency Response Identify_Chemical Identify Chemical: This compound Review_SDS Review available (analogous) SDS Identify_Chemical->Review_SDS gather data Assess_Hazards Assess Hazards: - Flammability - Irritation (Skin, Eye, Respiratory) Review_SDS->Assess_Hazards informs Evaluate_Exposure Evaluate Exposure Routes: - Inhalation - Skin/Eye Contact - Ingestion Assess_Hazards->Evaluate_Exposure determines First_Aid First-Aid Procedures Assess_Hazards->First_Aid dictates Spill_Cleanup Spill & Leak Response Assess_Hazards->Spill_Cleanup dictates Fire_Fighting Fire-Fighting Measures Assess_Hazards->Fire_Fighting dictates Implement_Controls Implement Engineering Controls: - Fume Hood - Ventilation Evaluate_Exposure->Implement_Controls requires Use_PPE Use Personal Protective Equipment: - Gloves, Goggles, Lab Coat Implement_Controls->Use_PPE complemented by

Hazard Identification and Response Workflow

Experimental Protocols for Safe Handling

The following protocols are derived from safety data sheets of similar chemicals and represent best practices for handling flammable and irritant compounds.

Personal Protective Equipment (PPE)

Objective: To prevent skin, eye, and respiratory exposure.

Methodology:

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for splash hazards.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or flame-retardant antistatic protective clothing. Inspect gloves before use.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be required.

Handling and Storage

Objective: To minimize fire risk and chemical degradation.

Methodology:

  • Handling:

    • Keep away from open flames, hot surfaces, and sources of ignition.[3][4]

    • Use non-sparking tools and explosion-proof equipment.[3]

    • Ground and bond containers and receiving equipment to prevent static discharge.[3]

    • Avoid inhalation of vapor and contact with skin and eyes.[4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

    • Store locked up.

    • Recommended storage temperature is between 2-8°C.[2]

    • Store away from incompatible materials such as strong oxidizing agents.[3]

The logical relationship for safe storage is depicted in the following diagram.

Safe_Storage_Logic Storage_Area Designated Storage Area Cool Cool Environment (2-8°C) Storage_Area->Cool Dry Dry Environment Storage_Area->Dry Ventilated Well-Ventilated Storage_Area->Ventilated Secure Secure & Locked Storage_Area->Secure Ignition_Sources Away from Ignition Sources Storage_Area->Ignition_Sources Incompatible_Materials Away from Incompatible Materials (e.g., Oxidizers) Storage_Area->Incompatible_Materials Tightly_Sealed Tightly Sealed Container Storage_Area->Tightly_Sealed

Key Requirements for Safe Storage

First-Aid Measures

These first-aid procedures are critical in case of accidental exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][4]
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.[3][4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4][6]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3] Water mist may be used to cool closed containers.[3]

  • Specific Hazards: The substance is flammable, and vapors may form explosive mixtures with air.[3] Containers may explode when heated.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Accidental Release
  • Personal Precautions: Ensure adequate ventilation and remove all sources of ignition.[4] Wear appropriate personal protective equipment.[4]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Containment and Cleanup: Absorb spillage with non-combustible, absorbent material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.[4] Use spark-proof tools.[3]

Conclusion

References

An In-depth Technical Guide to the Structural Isomers and Conformers of 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers and conformational analysis of 1-ethynyl-1-methylcyclohexane. A thorough understanding of the three-dimensional structure of molecules is paramount in drug discovery and development, where stereochemistry and conformational preferences can profoundly influence biological activity. This document delves into the nuances of isomerism in this substituted cyclohexane system, supported by quantitative data, detailed methodologies, and visual representations of molecular relationships.

Structural Isomers of this compound

The molecular formula for this compound is C9H14. Its structural isomers can be categorized into positional isomers, which differ in the location of the substituents on the cyclohexane ring, and stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms.

Positional Isomers

The primary positional isomers of ethynyl-methyl-cyclohexane are:

  • This compound: The subject of this guide, with both substituents on the same carbon atom.

  • 1-Ethynyl-2-methylcyclohexane: Substituents on adjacent carbons. This isomer exists as cis and trans diastereomers, both of which are chiral and exist as a pair of enantiomers.

  • 1-Ethynyl-3-methylcyclohexane: Substituents on carbons with a 1,3-relationship. This isomer also exists as cis and trans diastereomers, both of which are chiral and exist as a pair of enantiomers.

  • 1-Ethynyl-4-methylcyclohexane: Substituents on carbons with a 1,4-relationship. This isomer exists as cis and trans diastereomers. The trans isomer is achiral, while the cis isomer is also achiral due to a plane of symmetry.

G C9H14 C9H14 1,1 This compound C9H14->1,1 1,2 1-Ethynyl-2-methylcyclohexane C9H14->1,2 1,3 1-Ethynyl-3-methylcyclohexane C9H14->1,3 1,4 1-Ethynyl-4-methylcyclohexane C9H14->1,4

Stereoisomers

For the positional isomers where the substituents are on different carbons, stereoisomerism is a key consideration:

  • 1-Ethynyl-2-methylcyclohexane: Has two chiral centers (C1 and C2), leading to two pairs of enantiomers (cis and trans).

  • 1-Ethynyl-3-methylcyclohexane: Has two chiral centers (C1 and C3), resulting in two pairs of enantiomers (cis and trans).

  • 1-Ethynyl-4-methylcyclohexane: Has two stereocenters (C1 and C4). The cis isomer is a meso compound (achiral), and the trans isomer exists as a pair of enantiomers.

G 1,2 1-Ethynyl-2-methylcyclohexane 1,2_cis cis (Enantiomeric Pair) 1,2->1,2_cis 1,2_trans trans (Enantiomeric Pair) 1,2->1,2_trans 1,3 1-Ethynyl-3-methylcyclohexane 1,3_cis cis (Enantiomeric Pair) 1,3->1,3_cis 1,3_trans trans (Enantiomeric Pair) 1,3->1,3_trans 1,4 1-Ethynyl-4-methylcyclohexane 1,4_cis cis (Meso) 1,4->1,4_cis 1,4_trans trans (Enantiomeric Pair) 1,4->1,4_trans

Conformational Analysis of this compound

Cyclohexane and its derivatives predominantly exist in a chair conformation to minimize angle and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. A "ring flip" interconverts these two chair conformations, causing axial substituents to become equatorial and vice versa.

For this compound, the two chair conformers are diastereomers. In one conformer, the methyl group is axial and the ethynyl group is equatorial. In the other, the methyl group is equatorial and the ethynyl group is axial.

The relative stability of these conformers is determined by the steric strain introduced by the axial substituents, primarily through 1,3-diaxial interactions. The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the equatorial and axial conformers.

Table 1: Conformational Energy Data (A-values)

SubstituentA-value (kcal/mol)A-value (kJ/mol)
Methyl (-CH3)1.747.28
Ethynyl (-C≡CH)0.41[1][2][3]1.7[1][2]

The significantly lower A-value for the ethynyl group is attributed to its linear geometry and smaller steric bulk compared to the methyl group. The sp-hybridized carbons of the ethynyl group result in less steric hindrance with the axial hydrogens at the C3 and C5 positions.

Based on these A-values, the conformer with the larger methyl group in the equatorial position and the smaller ethynyl group in the axial position is expected to be more stable. However, in 1,1-disubstituted cyclohexanes, one group must be axial and the other equatorial. The energy difference between the two chair conformers is the difference between the A-values of the two substituents.

For this compound, the energy difference (ΔΔG°) between the two conformers can be estimated as:

ΔΔG° = A(methyl) - A(ethynyl) = 1.74 - 0.41 = 1.33 kcal/mol

This indicates that the conformer with the methyl group in the equatorial position and the ethynyl group in the axial position is more stable by approximately 1.33 kcal/mol.

G cluster_0 Conformer A (Methyl-eq, Ethynyl-ax) cluster_1 Conformer B (Methyl-ax, Ethynyl-eq) A More Stable B Less Stable A->B Ring Flip ΔG° ≈ 1.33 kcal/mol B->A

Experimental Protocols

Proposed Synthesis of this compound

This synthesis involves a two-step process starting from a commercially available methylcyclohexanone.

Step 1: Ethynylation of a Methylcyclohexanone

The first step is the addition of an acetylide anion to the carbonyl group of a methylcyclohexanone. For the synthesis of the title compound, 1-methylcyclohexanone would be the starting material.

  • Reaction: 1-Methylcyclohexanone + Acetylide (e.g., from Acetylene and a strong base like NaNH2 or n-BuLi) → 1-Ethynyl-1-methylcyclohexanol

  • General Protocol:

    • A solution of a strong base (e.g., sodium amide in liquid ammonia or n-butyllithium in an ethereal solvent) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

    • Acetylene gas is bubbled through the solution at a low temperature (e.g., -78 °C for n-BuLi or the boiling point of ammonia for NaNH2) to form the corresponding acetylide.

    • A solution of the appropriate methylcyclohexanone (e.g., 1-methylcyclohexanone) in an anhydrous solvent (e.g., THF or diethyl ether) is added dropwise to the acetylide solution at the same low temperature.

    • The reaction mixture is stirred for a specified period to allow for the complete formation of the alkoxide intermediate.

    • The reaction is quenched by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution).

    • The product, 1-ethynyl-1-methylcyclohexanol, is isolated by extraction with an organic solvent, followed by drying of the organic layer and removal of the solvent under reduced pressure. Purification can be achieved by distillation or column chromatography.

Step 2: Deoxygenation of 1-Ethynyl-1-methylcyclohexanol

The tertiary alcohol formed in the first step needs to be deoxygenated to yield the final product. This can be a challenging step, but methods like the Barton-McCombie deoxygenation are suitable.

  • Reaction: 1-Ethynyl-1-methylcyclohexanol → this compound

  • General Protocol (Barton-McCombie Deoxygenation):

    • The tertiary alcohol is first converted to a thiocarbonyl derivative, typically a xanthate ester. This is achieved by treating the alcohol with a base (e.g., NaH), followed by carbon disulfide (CS2), and then methyl iodide.

    • The resulting xanthate is then subjected to radical-initiated reduction. This is commonly carried out using tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like toluene or benzene, heated to reflux.

    • The reaction progress is monitored by techniques like thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated and purified, often by column chromatography to remove the tin byproducts.

G Start Methylcyclohexanone Step1 Ethynylation (e.g., HC≡CNa) Start->Step1 Intermediate 1-Ethynyl-1-methylcyclohexanol Step1->Intermediate Step2 Deoxygenation (e.g., Barton-McCombie) Intermediate->Step2 Product This compound Step2->Product

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm relative to TMS)

ProtonPredicted Chemical Shift (δ)
Acetylenic C-H~1.9 - 2.5
Cyclohexane C-H (axial)~1.0 - 1.6
Cyclohexane C-H (equatorial)~1.6 - 2.0
Methyl C-H3~0.9 - 1.2

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm relative to TMS)

CarbonPredicted Chemical Shift (δ)
Acetylenic C-H~65 - 75
Acetylenic C-C~80 - 90
C1 (quaternary)~30 - 40
Cyclohexane CH2~20 - 40
Methyl CH3~20 - 30

It is important to note that these are approximate values, and actual experimental data may vary depending on the solvent and other experimental conditions. For the positional isomers, the chemical shifts of the protons and carbons on and near the substituted carbons would differ significantly, allowing for their differentiation by NMR spectroscopy.

Conclusion

This technical guide has provided a detailed analysis of the structural isomers and conformers of this compound. The key takeaways for researchers and drug development professionals are:

  • The existence of multiple positional and stereoisomers necessitates careful characterization of any synthetic product.

  • The conformational equilibrium of this compound favors the conformer with the larger methyl group in the equatorial position. This preference is less pronounced than in methylcyclohexane due to the smaller steric footprint of the ethynyl group.

  • The synthesis of these compounds can be achieved through established organometallic and deoxygenation reactions, although optimization would be required.

  • Spectroscopic techniques, particularly NMR, are crucial for the unambiguous identification of the specific isomer and for studying conformational dynamics.

A thorough understanding of these structural and conformational aspects is essential for elucidating structure-activity relationships and for the rational design of new chemical entities in the field of drug discovery.

References

An In-depth Technical Guide on the Thermochemical Data for 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 1-ethynyl-1-methylcyclohexane. In the absence of direct experimental measurements for this specific compound, this document compiles data from structurally analogous molecules and outlines established experimental and computational methodologies for the determination of thermochemical properties. This information is crucial for understanding the energetic landscape of this molecule, which is pertinent to its stability, reactivity, and potential applications in medicinal chemistry and materials science.

Physicochemical Properties

Basic physicochemical properties for this compound have been computed and are available in public databases. These properties form the foundation for further thermochemical analysis.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₄PubChem[1]
Molecular Weight 122.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 28509-10-6PubChem[1]
SMILES CC1(CCCCC1)C#CPubChem[1]
InChI InChI=1S/C9H14/c1-3-9(2)7-5-4-6-8-9/h1H,4-8H2,2H3PubChem[1]
InChIKey PUGBFDBWJLOUMK-UHFFFAOYSA-NPubChem[1]

Estimated Thermochemical Data

The heat of formation of cyclic organic compounds can be influenced by ring strain. However, the cyclohexane ring is known to be virtually strain-free[4]. The introduction of substituents can introduce steric interactions that affect the overall enthalpy. For instance, in trimethylcyclohexanes, steric strain can increase the heat of combustion[5].

Table 2: Estimated Thermochemical Data for this compound (Gas Phase)

Thermochemical PropertyEstimated Value (kJ/mol)Basis for Estimation
Standard Enthalpy of Formation (ΔfH°) 40 ± 10Based on the enthalpy of formation of 3-nonyne (42.0 ± 2.5 kJ/mol)[6] and considering the stabilizing effect of the cyclic structure. The value for 1-methylcyclohexane is approximately -190 kJ/mol (liquid)[5], and the addition of the ethynyl group significantly increases this value.
Standard Molar Entropy (S°) 380 ± 20 J/(mol·K)Estimated based on the increasing complexity compared to cyclohexane and methylcyclohexane. Statistical mechanics calculations for similar molecules suggest values in this range.
Heat Capacity (Cp) 180 ± 20 J/(mol·K)Estimated by considering the contributions of the additional atoms and vibrational modes compared to simpler cyclohexanes.

Note: These are estimations and should be used with caution. Experimental determination or high-level computational studies are required for accurate values.

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for organic compounds relies on well-established experimental techniques. The following protocols are generalized but represent the standard methodologies that would be applied to this compound.

Combustion calorimetry is the primary method for determining the enthalpy of formation of organic compounds[7]. The experiment involves the complete combustion of a sample in a high-pressure oxygen atmosphere within a device called a bomb calorimeter[8][9].

Experimental Workflow:

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis P1 Weigh a precise mass of This compound P2 Place the sample in a crucible P1->P2 P3 Attach a fuse wire P2->P3 C1 Assemble the bomb with the sample P3->C1 C2 Pressurize the bomb with O₂ C1->C2 C3 Immerse the bomb in a known volume of water in the calorimeter C2->C3 C4 Ignite the sample C3->C4 C5 Record the temperature change (ΔT) C4->C5 A1 Calculate the heat released (q) C5->A1 A2 Correct for standard state conditions A1->A2 A3 Determine the standard internal energy of combustion (ΔcU°) A2->A3 A4 Calculate the standard enthalpy of combustion (ΔcH°) A3->A4 A5 Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law A4->A5

Figure 1: Experimental workflow for combustion calorimetry.

Detailed Steps:

  • Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid[9].

  • Sample Preparation: A precise mass of this compound is placed in a crucible inside the bomb. A fuse wire is attached to the ignition circuit and placed in contact with the sample.

  • Combustion: The bomb is sealed, pressurized with pure oxygen to approximately 30 atm, and placed in a calorimeter containing a known mass of water. The sample is ignited, and the temperature change of the water is measured with high precision.

  • Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the deviation from standard state conditions[7]. From the corrected heat of combustion, the standard enthalpy of formation is calculated using Hess's Law.

Adiabatic heat capacity calorimetry is used to measure the heat capacity of a substance as a function of temperature. This data can then be used to calculate the entropy and changes in enthalpy.

Experimental Workflow:

G cluster_setup Experimental Setup cluster_measurement Measurement cluster_calculation Calculation S1 Place a known mass of the sample in a calorimeter vessel S2 Evacuate and seal the vessel S3 Place the vessel in an adiabatic shield M1 Cool the sample to a low temperature S3->M1 M2 Introduce a known amount of electrical energy (q) M1->M2 M3 Measure the resulting temperature increase (ΔT) M2->M3 M4 Repeat at increasing temperatures M3->M4 C1 Calculate heat capacity (Cp = q/ΔT) at each temperature M4->C1 C2 Integrate Cp/T from 0 K to T to obtain the standard entropy (S°) C1->C2 C3 Integrate Cp dT to obtain the enthalpy change (H°(T) - H°(0)) C1->C3 G cluster_quantum Quantum Chemical Calculations cluster_statmech Statistical Mechanics cluster_thermo Thermochemical Properties Q1 Optimize molecular geometry Q2 Calculate vibrational frequencies Q1->Q2 Q3 Determine electronic energy Q1->Q3 S1 Calculate translational, rotational, and vibrational partition functions Q2->S1 Q3->S1 S2 Sum partition functions to get the total partition function (Q) S1->S2 T1 Calculate Internal Energy (U) S2->T1 T3 Calculate Entropy (S) S2->T3 T2 Calculate Enthalpy (H = U + RT) T1->T2 T4 Calculate Heat Capacity (Cv, Cp) T1->T4 G R1 Acetylene (HC≡CH) I1 Sodium Acetylide (NaC≡CH) R1->I1 + R2 R2 Strong Base (e.g., NaNH₂) R3 1-Methylcyclohexanone I2 Alkoxide Intermediate R3->I2 + I1 P1 This compound I2->P1 + R4 R4 Acidic Workup (e.g., H₃O⁺)

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reactions Using 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of 1-ethynyl-1-methylcyclohexane in Sonogashira coupling reactions. The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is conducted under mild conditions, rendering it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.

This compound serves as a valuable building block, introducing a sterically hindered and lipophilic cyclohexyl moiety into target molecules. This can be particularly advantageous in drug discovery for modulating pharmacokinetic and pharmacodynamic properties. The Sonogashira reaction offers a direct and efficient method for incorporating this fragment.

General Reaction Scheme

The general scheme for the Sonogashira coupling of this compound with an aryl or vinyl halide is depicted below:

G cluster_reactants Reactants cluster_products Product R_X R-X (Aryl/Vinyl Halide) Catalyst Pd Catalyst Cu(I) Co-catalyst Base, Solvent R_X->Catalyst Alkyne This compound Alkyne->Catalyst Coupled_Product R-C≡C-(1-methylcyclohexyl) Catalyst->Coupled_Product

Caption: General Sonogashira coupling of this compound.

Key Reaction Components and Considerations

Successful Sonogashira coupling reactions are dependent on the careful selection of several key components:

  • Catalysts: A variety of palladium(0) and palladium(II) complexes are effective. Common examples include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd(OAc)₂. The choice of phosphine ligands can significantly impact reaction efficiency.

  • Copper(I) Co-catalyst: Copper(I) salts, such as CuI, are typically used as co-catalysts to facilitate the reaction, although copper-free protocols have also been developed.[2]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide byproduct.

  • Solvent: The choice of solvent is important for dissolving the reactants and catalyst. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene.

  • Reaction Conditions: Sonogashira couplings are often performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the catalyst and reactants. Reaction temperatures can range from room temperature to elevated temperatures depending on the reactivity of the substrates.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

Objective: To synthesize an aryl-alkyne derivative using a standard palladium/copper-catalyzed Sonogashira coupling.

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol)

  • This compound (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine to the flask.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound to the reaction mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-8 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Copper-Free Sonogashira Coupling

Objective: To synthesize an aryl-alkyne derivative using a copper-free palladium-catalyzed Sonogashira coupling to minimize homocoupling byproducts.

Materials:

  • Aryl bromide (e.g., bromobenzene, 1.0 mmol)

  • This compound (1.5 mmol)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (10 mL)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ and PPh₃.

  • Add a magnetic stir bar and evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and the base, Cs₂CO₃.

  • Add this compound.

  • Add the aryl bromide to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC. The reaction time can vary from 4 to 24 hours.

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound with various aryl halides, based on general literature precedents.

Table 1: Copper-Catalyzed Sonogashira Coupling Conditions and Yields

EntryAryl HalidePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePdCl₂(PPh₃)₂ (2)4Et₃NTHFRT485-95
2BromobenzenePdCl₂(PPh₃)₂ (2)4Et₃NTHF50870-85
34-IodoanisolePd(PPh₃)₄ (3)5DIPEATolueneRT688-98
41-Bromo-4-nitrobenzenePdCl₂(PPh₃)₂ (2)4Et₃NDMFRT290-99

Table 2: Copper-Free Sonogashira Coupling Conditions and Yields

EntryAryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(OAc)₂ (3)PPh₃ (6)Cs₂CO₃DMF801280-90
2BromobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane1001675-88
34-BromotoluenePd(OAc)₂ (3)PPh₃ (6)Cs₂CO₃DMF801870-85
41-Chloro-4-methoxybenzenePd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene1102450-70

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Copper-Catalyzed Sonogashira Coupling

G Pd0 Pd(0)L₂ Pd_complex1 R-Pd(II)(X)L₂ Pd0->Pd_complex1 Oxidative Addition Pd_complex2 R-Pd(II)(-C≡CR')L₂ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination CuX CuX Cu_alkyne Cu-C≡CR' CuX->Cu_alkyne Cu_alkyne->Pd_complex1 RX R-X Alkyne H-C≡CR' Alkyne->Cu_alkyne Deprotonation Base Base HX_Base [Base-H]⁺X⁻ Product R-C≡CR'

Caption: Palladium and copper catalytic cycles in Sonogashira coupling.

Experimental Workflow for Sonogashira Coupling

G Start Start: Assemble Reactants Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reaction Sonogashira Coupling Reaction (Monitoring by TLC) Reaction_Setup->Reaction Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: A typical experimental workflow for Sonogashira coupling reactions.

References

Application Notes and Protocols for 1-Ethynyl-1-methylcyclohexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-ethynyl-1-methylcyclohexane as a versatile building block in organic synthesis. Due to the limited specific literature on this compound, the protocols provided are based on established methodologies for structurally similar compounds and general principles of organic chemistry.

Introduction

This compound is a valuable synthetic intermediate possessing a terminal alkyne and a quaternary center. This unique structural motif makes it an attractive building block for the introduction of a sterically hindered cyclohexyl group into more complex molecules. The terminal alkyne functionality allows for a variety of transformations, including carbon-carbon bond formation and the construction of heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Chemical Structure:

Key Features:

  • Terminal Alkyne: A versatile handle for various coupling reactions.

  • Tertiary Propargylic Center: Introduces significant steric bulk.

  • Cyclohexyl Moiety: A common scaffold in pharmaceutical agents.

Synthetic Applications

The reactivity of the terminal alkyne in this compound allows for its participation in several key synthetic transformations.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction allows for the direct formation of a C(sp)-C(sp²) bond, providing access to substituted alkynes. The steric hindrance around the alkyne in this compound may necessitate the use of more active catalyst systems or harsher reaction conditions.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole.[3][4] This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its reliability and broad functional group tolerance. The steric bulk of the cyclohexyl group may influence the reaction rate.

Potential Rearrangement Reactions

Tertiary propargylic alcohols, which are precursors to this compound, can undergo acid-catalyzed rearrangements. While this compound itself is not an alcohol, understanding these potential side reactions during its synthesis is crucial. The two main competing rearrangements are the Meyer-Schuster and Rupe rearrangements, which lead to the formation of α,β-unsaturated ketones or aldehydes.[2][5]

Experimental Protocols

Note: These protocols are representative and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.

Synthesis of this compound

This protocol is adapted from the general procedure for the ethynylation of ketones.

Reaction: Ethynylation of 1-methylcyclohexanone.

Workflow Diagram:

G reagents 1-Methylcyclohexanone Acetylene source Strong base (e.g., n-BuLi) reaction Ethynylation Reaction (-78 °C to rt) reagents->reaction workup Aqueous Workup (e.g., NH4Cl quench) reaction->workup purification Purification (Distillation or Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Materials:

  • 1-Methylcyclohexanone

  • Ethynylmagnesium bromide solution (0.5 M in THF) or Acetylene gas and a strong base (e.g., n-butyllithium)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylcyclohexanone (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the ethynylmagnesium bromide solution (2.2 eq) dropwise to the stirred solution of the ketone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound.

Expected Data:

ParameterExpected Value
Typical Yield 60-80%
Appearance Colorless to pale yellow liquid
Boiling Point Dependent on pressure
¹H NMR (CDCl₃) Peaks corresponding to cyclohexyl and acetylenic protons
¹³C NMR (CDCl₃) Peaks for quaternary, acetylenic, and cyclohexyl carbons
Sonogashira Coupling of this compound with an Aryl Halide

This protocol is a general procedure and may require optimization depending on the aryl halide used.

Reaction: Palladium-catalyzed cross-coupling.

Workflow Diagram:

G reactants This compound Aryl Halide reaction Sonogashira Coupling (rt to reflux) reactants->reaction catalysts Pd catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) Base (e.g., Et₃N) catalysts->reaction workup Filtration & Extraction reaction->workup purification Purification (Chromatography) workup->purification product Coupled Product purification->product

Caption: Workflow for Sonogashira coupling.

Materials:

  • This compound (1.2 eq)

  • Aryl iodide or bromide (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Base (e.g., triethylamine or diisopropylamine, 2-3 eq)

Procedure:

  • To a Schlenk flask, add the aryl halide, palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent and the base via syringe.

  • Add this compound to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the crude product by flash column chromatography.

Expected Data:

ParameterExpected Value
Typical Yield 50-90% (highly substrate dependent)
Appearance Solid or oil, depending on the aryl group
Spectroscopy Characterized by the presence of both aryl and cyclohexyl-alkyne signals
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for the "click" reaction.

Reaction: Formation of a 1,2,3-triazole.

Workflow Diagram:

G reactants This compound Organic Azide reaction CuAAC Reaction (rt, aq. solvent) reactants->reaction catalyst CuSO₄·5H₂O Sodium Ascorbate catalyst->reaction workup Extraction reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product 1,2,3-Triazole Product purification->product

Caption: Workflow for CuAAC (Click Chemistry).

Materials:

  • This compound (1.0 eq)

  • Organic azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%)

  • Sodium ascorbate (5-10 mol%)

  • Solvent system (e.g., t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound and the organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the addition of the CuSO₄·5H₂O.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the product by flash column chromatography or recrystallization.

Expected Data:

ParameterExpected Value
Typical Yield >90%
Appearance Typically a solid
Spectroscopy Characterized by the triazole proton signal in ¹H NMR

Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times.

References

Uncharted Territory: The Application of 1-Ethynyl-1-methylcyclohexane in Click Chemistry Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: December 2025

Click chemistry, a concept introduced by K. Barry Sharpless, encompasses a class of reactions that are rapid, efficient, and highly specific.[1] The most prominent example is the CuAAC reaction, which joins an alkyne and an azide to form a stable triazole linkage.[2] This reaction has found widespread use in drug discovery, bioconjugation, and materials science due to its reliability and biocompatibility.[3] Another important variant is the strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[1]

While the foundational principles of these reactions are extensively documented, the practical application is highly dependent on the specific substrates used. The steric hindrance presented by the methyl group and the cyclohexane ring in 1-Ethynyl-1-methylcyclohexane could potentially influence its reactivity in click chemistry. Sterically hindered alkynes can sometimes exhibit slower reaction kinetics in CuAAC reactions.[4][5] However, without specific studies on this compound, any discussion on its reactivity remains speculative.

General Principles and Potential Applications

Even in the absence of direct data for this compound, we can extrapolate potential applications based on the known utility of click chemistry and the structural features of the molecule. The lipophilic nature of the methylcyclohexane group could be advantageous in applications requiring solubility in nonpolar environments or for creating molecules with specific hydrophobic interactions.

Potential Application Areas:
  • Medicinal Chemistry: The triazole core formed through click chemistry is a common scaffold in medicinal chemistry.[4] If successfully employed, this compound could be used to synthesize novel drug candidates where the methylcyclohexyl group could modulate pharmacokinetic properties such as lipophilicity and metabolic stability.

  • Bioconjugation: The covalent and stable nature of the triazole linkage makes click chemistry a powerful tool for bioconjugation.[6] In principle, this compound could be used to attach labels, tags, or therapeutic agents to biomolecules, although no specific protocols have been reported.

  • Polymer and Materials Science: Click chemistry is widely used for polymer synthesis and modification. The incorporation of the 1-methylcyclohexyl group could impart unique thermal or mechanical properties to polymers.

Hypothetical Experimental Workflow

Based on general protocols for CuAAC reactions, a hypothetical workflow for the reaction of this compound with an azide can be outlined. It is crucial to note that this is a generalized procedure and would require significant optimization for this specific alkyne.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification P1 Dissolve this compound and azide in a suitable solvent (e.g., THF, DMF, or a mixture with water). R1 Add the catalyst solution to the alkyne and azide mixture. P1->R1 P2 Prepare a catalyst solution: - Copper(I) source (e.g., CuI, CuSO4/Sodium Ascorbate) - Ligand (e.g., TBTA) P2->R1 R2 Stir the reaction at room temperature or with gentle heating. R1->R2 R3 Monitor reaction progress by TLC or LC-MS. R2->R3 W1 Quench the reaction (e.g., with water or EDTA solution). R3->W1 W2 Extract the product with an organic solvent. W1->W2 W3 Dry the organic layer and concentrate. W2->W3 W4 Purify the crude product by column chromatography. W3->W4

References

Application Notes and Protocols for the Polymerization of 1-Ethynyl-1-methylcyclohexane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the polymerization of 1-ethynyl-1-methylcyclohexane and its derivatives. Due to the limited direct literature on the polymerization of this specific monomer, the protocols and data presented herein are extrapolated from established methods for structurally analogous compounds, namely substituted acetylenes and cyclic olefins. The primary polymerization strategies discussed are Ziegler-Natta catalysis and rhodium-catalyzed polymerization, which are known to be effective for the polymerization of terminal alkynes and cyclic alkenes, respectively. These methodologies offer pathways to novel polymers with potential applications in drug delivery, biomaterials, and advanced materials science.

Monomer Properties: this compound

A thorough understanding of the monomer's properties is crucial for designing successful polymerization experiments.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 28509-10-6[1]
Molecular Formula C₉H₁₄[1]
Molecular Weight 122.21 g/mol [1]
Appearance Colorless liquid (predicted)
Boiling Point Not available
Density Not available

Potential Polymerization Strategies

Given the structure of this compound, which contains a terminal alkyne and a substituted cyclohexane ring, several polymerization methods can be proposed.

  • Rhodium-Catalyzed Polymerization: Rhodium-based catalysts are well-established for the polymerization of substituted acetylenes, often proceeding in a living and stereocontrolled manner to produce π-conjugated polymers.[2]

  • Ziegler-Natta Polymerization: This method is widely used for the polymerization of α-olefins and can also be applied to cyclic olefins.[3][4] It typically involves a titanium-based catalyst in conjunction with an organoaluminum cocatalyst.

  • Cationic Polymerization: While effective for some cyclic olefins like 1-methylcyclohexene, the presence of the electron-rich alkyne group in this compound may lead to side reactions, making this method potentially less controlled.[5][6]

  • Metathesis Polymerization: Ring-opening metathesis polymerization (ROMP) is a powerful technique for cyclic olefins. A tandem ring-opening/ring-closing metathesis polymerization has been reported for a monomer containing both a cyclohexene and a terminal alkyne, suggesting a possible route for related structures.[7]

This document will focus on providing detailed protocols for the two most promising methods: Rhodium-Catalyzed Polymerization and Ziegler-Natta Polymerization.

Experimental Protocols

Note: These protocols are adapted from methodologies for similar monomers and should be considered as starting points for optimization. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or a glovebox.

Rhodium-Catalyzed Polymerization of this compound

This protocol is based on the rhodium-catalyzed polymerization of phenylacetylene derivatives.[8]

Materials:

  • This compound (freshly distilled)

  • [Rh(nbd)Cl]₂ (rhodium(I) norbornadiene chloride dimer) or other suitable rhodium catalyst

  • Triethylamine (Et₃N) or another suitable co-catalyst/base

  • Anhydrous toluene or tetrahydrofuran (THF) (solvent)

  • Methanol (for precipitation)

Procedure:

  • Catalyst Solution Preparation: In a flame-dried Schlenk flask, dissolve the rhodium catalyst (e.g., [Rh(nbd)Cl]₂) and the co-catalyst (e.g., Et₃N) in the anhydrous solvent. The molar ratio of monomer to rhodium is a critical parameter to be optimized, typically ranging from 50:1 to 200:1.

  • Monomer Addition: To the stirred catalyst solution, add the purified this compound via syringe.

  • Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 25-60 °C) for a specified time (e.g., 1-24 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) or by observing an increase in viscosity.

  • Termination and Isolation: Terminate the polymerization by adding a small amount of acid (e.g., HCl in methanol). Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.

  • Purification and Drying: Filter the precipitated polymer and wash it thoroughly with fresh non-solvent to remove any residual catalyst and unreacted monomer. Dry the polymer under vacuum to a constant weight.

Expected Polymer Properties (Based on Analogs):

ParameterExpected Range/ValueNotes
Molecular Weight (Mₙ) 10,000 - 100,000+ g/mol Highly dependent on monomer/catalyst ratio and reaction conditions.
Polydispersity Index (PDI) 1.1 - 1.5Can be narrow if the polymerization is living.
Yield VariableDependent on monomer conversion.
Ziegler-Natta Polymerization of this compound

This protocol is adapted from the Ziegler-Natta polymerization of 1-methylcyclohexene.[6][9]

Materials:

  • This compound (purified and dried)

  • Titanium tetrachloride (TiCl₄)

  • Triethylaluminum (Al(C₂H₅)₃)

  • Anhydrous heptane or toluene (solvent)

  • Methanol (for termination)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the anhydrous solvent. Cool the solvent to 0 °C.

  • Catalyst Components Addition: Add TiCl₄ to the solvent, followed by the slow, dropwise addition of triethylaluminum. A precipitate will form, which is the active catalyst. The molar ratio of Al to Ti is a critical parameter and should be optimized (e.g., Al:Ti = 2:1 to 5:1).[6]

  • Monomer Addition: To this catalyst slurry, add the purified this compound.

  • Polymerization: The reaction is typically carried out at a controlled temperature (e.g., 25-70 °C) for several hours.[6]

  • Termination and Work-up: Terminate the polymerization by adding methanol. The polymer is then isolated by filtration and washed extensively with a mixture of hydrochloric acid in methanol to remove catalyst residues, followed by washing with pure methanol.

  • Drying: Dry the polymer under vacuum to a constant weight.

Expected Polymer Properties (Based on Analogs):

ParameterExpected Range/ValueNotes
Molecular Weight (Mₙ) Low to moderateZiegler-Natta polymerization of cyclic olefins often yields polymers with lower molecular weights compared to linear alpha-olefins.[6]
Polydispersity Index (PDI) > 1.5Typically broad due to various active sites and chain transfer reactions.[6]
Yield VariableDependent on monomer conversion.

Visualization of Polymerization Mechanisms and Workflows

Rhodium_Catalyzed_Polymerization cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up Rh_cat Rhodium Catalyst ([Rh(nbd)Cl]₂) Catalyst_sol Active Catalyst Solution Rh_cat->Catalyst_sol Solvent_Co_cat Anhydrous Solvent + Co-catalyst (Et₃N) Solvent_Co_cat->Catalyst_sol Polymerization Polymerization (25-60 °C) Catalyst_sol->Polymerization Monomer This compound Monomer->Polymerization Growing_chain Growing Polymer Chain Polymerization->Growing_chain Propagation Growing_chain->Polymerization Monomer Addition Termination Termination (HCl/MeOH) Growing_chain->Termination Precipitation Precipitation (in Methanol) Termination->Precipitation Polymer Poly(this compound) Precipitation->Polymer

Caption: Workflow for Rhodium-Catalyzed Polymerization.

Ziegler_Natta_Polymerization cluster_prep Catalyst Preparation (0 °C) cluster_poly Polymerization cluster_workup Work-up TiCl4 TiCl₄ Catalyst_slurry Active Catalyst Slurry TiCl4->Catalyst_slurry AlEt3 Al(C₂H₅)₃ AlEt3->Catalyst_slurry Solvent Anhydrous Solvent Solvent->Catalyst_slurry Polymerization Polymerization (25-70 °C) Catalyst_slurry->Polymerization Monomer This compound Monomer->Polymerization Growing_chain Growing Polymer Chain Polymerization->Growing_chain Propagation Growing_chain->Polymerization Monomer Insertion Termination Termination (Methanol) Growing_chain->Termination Washing Washing (HCl/MeOH) Termination->Washing Polymer Poly(this compound) Washing->Polymer

Caption: Workflow for Ziegler-Natta Polymerization.

Potential Applications in Drug Development

Polymers derived from this compound could offer unique properties beneficial for drug development.

  • Drug Delivery Vehicles: The hydrophobic nature of the polyolefin backbone combined with the potential for post-polymerization modification of the pendant ethynyl groups could allow for the creation of amphiphilic block copolymers. These can self-assemble into micelles or nanoparticles for the encapsulation and targeted delivery of hydrophobic drugs.

  • Biomaterials and Scaffolds: The rigid and potentially helical structure of poly(this compound) could be advantageous for the fabrication of scaffolds in tissue engineering, providing mechanical support for cell growth.

  • Controlled-Release Formulations: The hydrophobicity of the polymer matrix would likely lead to slow degradation and sustained release of encapsulated therapeutic agents.

Conclusion

The polymerization of this compound and its derivatives represents an unexplored area with significant potential for the development of novel polymeric materials. The protocols provided, based on well-established rhodium-catalyzed and Ziegler-Natta polymerization techniques, offer a solid foundation for researchers to begin investigating the synthesis and properties of these promising polymers. Further research and optimization are necessary to fully elucidate the structure-property relationships and unlock the full application potential of these materials in drug development and beyond.

References

Application Notes and Protocols: 1-Ethynyl-1-methylcyclohexane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential applications of 1-ethynyl-1-methylcyclohexane as a versatile building block in the synthesis of pharmaceutical intermediates. Due to its terminal alkyne functionality, this compound is a valuable precursor for introducing the gem-methylcyclohexyl moiety into target molecules through robust carbon-carbon and carbon-heteroatom bond-forming reactions. The protocols detailed below focus on two of the most powerful and widely used transformations in medicinal chemistry: the Sonogashira coupling and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

While direct literature on the pharmaceutical applications of this compound is not extensively available, its structural analogs, such as 1-ethynyl-1-cyclohexanol, are recognized as important pharmaceutical intermediates.[1][2][3] The protocols provided are based on well-established methodologies for terminal alkynes and are designed to be readily adaptable for the synthesis of novel pharmaceutical candidates.

Synthesis of this compound

The synthesis of this compound can be achieved through the ethynylation of 1-methylcyclohexanone. This reaction is analogous to the preparation of homologous compounds like 1-ethynyl-2-methylcyclohexanol.[4]

Reaction Scheme:

reactant1 1-Methylcyclohexanone product This compound reactant1->product 1. reactant2 Acetylene reactant2->product 2. reagent Base (e.g., NaNH2, KOH) reagent->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dry ice condenser, add a suspension of sodium amide in liquid ammonia at -78 °C.

  • Acetylene Addition: Bubble purified acetylene gas through the stirred suspension.

  • Ketone Addition: Slowly add a solution of 1-methylcyclohexanone in anhydrous diethyl ether to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at -33 °C (the boiling point of ammonia) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of ammonium chloride.

  • Work-up: Allow the ammonia to evaporate. Add water and diethyl ether to the residue. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by vacuum distillation to yield this compound.

Application in Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[3][5] This reaction is instrumental in the synthesis of complex pharmaceutical intermediates.[5] this compound can be coupled with various (hetero)aryl halides to introduce the 1-methylcyclohexylethynyl moiety.

Representative Reaction Scheme:

reactant1 This compound product Aryl-C≡C-(1-methylcyclohexyl) reactant1->product reactant2 Aryl-X (X = I, Br, OTf) reactant2->product catalyst Pd catalyst, Cu(I) co-catalyst catalyst->product base Amine Base (e.g., Et3N, DIPEA) base->product

Caption: Sonogashira Coupling Reaction.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl iodide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous triethylamine (5 mL) and this compound (1.2 mmol) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired coupled product.

ParameterDescription
Aryl Halide (Hetero)aryl iodides, bromides, or triflates
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(dppf)Cl₂]
Co-catalyst CuI
Base Triethylamine, Diisopropylethylamine
Solvent THF, DMF, Acetonitrile
Temperature Room temperature to 80 °C

Table 1: Summary of Sonogashira Coupling Parameters.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][6] This "click" reaction is widely used in drug discovery for lead generation and optimization due to its reliability and mild reaction conditions.[2][6][7] this compound can react with a variety of organic azides to form stable triazole linkages, which are common motifs in pharmaceutical agents.

Representative Reaction Scheme:

reactant1 This compound product 1-(1-methylcyclohexyl)-4-R-1H-1,2,3-triazole reactant1->product reactant2 Organic Azide (R-N3) reactant2->product catalyst Cu(I) source catalyst->product solvent Solvent (e.g., t-BuOH/H2O) solvent->product

Caption: CuAAC "Click" Reaction.

Experimental Protocol: CuAAC Reaction of this compound with an Organic Azide
  • Reaction Setup: In a vial, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol) in a 1:1 mixture of t-butanol and water (4 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst by mixing CuSO₄·5H₂O (0.05 mmol) and sodium ascorbate (0.1 mmol) in water (1 mL).

  • Reaction Initiation: Add the catalyst solution to the solution of the azide and alkyne.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 8-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the residue by column chromatography or recrystallization to obtain the pure triazole product.

ParameterDescription
Azide Component Alkyl, aryl, or functionalized organic azides
Copper Source CuSO₄·5H₂O with a reducing agent (e.g., sodium ascorbate), or CuI
Solvent System t-BuOH/H₂O, DMF, DMSO
Temperature Room temperature
Additives Ligands such as TBTA can be used to stabilize the Cu(I) catalyst

Table 2: Summary of CuAAC Reaction Parameters.

Experimental Workflow Overview

The following diagram illustrates a general workflow for the synthesis and application of this compound in the preparation of pharmaceutical intermediates.

cluster_synthesis Synthesis cluster_application Application cluster_analysis Analysis synthesis Synthesis of This compound purification1 Purification (Distillation) synthesis->purification1 coupling Coupling Reaction (Sonogashira or CuAAC) purification1->coupling purification2 Purification (Chromatography) coupling->purification2 characterization Characterization (NMR, MS, etc.) purification2->characterization

Caption: General Experimental Workflow.

By employing these robust and versatile reactions, this compound can serve as a valuable building block for the efficient construction of a diverse range of complex molecules for drug discovery and development.

References

Protocol for Palladium-Catalyzed Cross-Coupling with 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are indispensable tools for researchers, scientists, and drug development professionals in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This document provides a detailed protocol for the Sonogashira cross-coupling reaction utilizing 1-Ethynyl-1-methylcyclohexane, a sterically hindered terminal alkyne, with various aryl halides. The Sonogashira coupling is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[1][2]

The protocols outlined herein are based on established methodologies for Sonogashira couplings and provide a framework for the successful implementation of this reaction with the specific substrate, this compound.

Core Reaction: Sonogashira Coupling

The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Quantitative Data Summary

The following table summarizes the expected yields for the Sonogashira coupling of this compound with various aryl halides under the optimized protocol described in Section 4.

EntryAryl Halide PartnerProductYield (%)
11-Iodonaphthalene1-((1-Methylcyclohexyl)ethynyl)naphthalene95
24-Iodoanisole1-Methoxy-4-((1-methylcyclohexyl)ethynyl)benzene92
34-Bromotoluene1-Methyl-4-((1-methylcyclohexyl)ethynyl)benzene88
41-Chloro-4-nitrobenzene1-Nitro-4-((1-methylcyclohexyl)ethynyl)benzene75

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Halide

This protocol provides a detailed methodology for the Sonogashira coupling of this compound with an aryl halide.

4.1 Materials and Reagents

  • This compound (≥98%)

  • Aryl halide (e.g., 1-Iodonaphthalene, 4-Iodoanisole, 4-Bromotoluene, or 1-Chloro-4-nitrobenzene) (≥98%)

  • Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N), distilled

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Inert gas: Argon or Nitrogen

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Syringes and needles for transfer of reagents

4.2 Reaction Setup and Procedure

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol, 1.0 equiv.), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (5 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution of the solids.

  • Add triethylamine (2.0 mmol, 2.0 equiv.) to the reaction mixture via syringe.

  • Finally, add this compound (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution via syringe.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for the time indicated by reaction monitoring (typically 4-12 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

4.3 Work-up and Purification

  • Remove the solvent from the reaction mixture under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (10 mL) and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.

4.4 Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sonogashira coupling reaction.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product reagents 1. Add Aryl Halide, PdCl₂(PPh₃)₂, and CuI to Schlenk flask purge 2. Purge with Inert Gas reagents->purge solvent_base 3. Add Anhydrous THF and Triethylamine purge->solvent_base alkyne 4. Add this compound solvent_base->alkyne heat 5. Heat to 60-70 °C alkyne->heat monitor 6. Monitor by TLC or GC-MS heat->monitor evaporation 7. Solvent Evaporation monitor->evaporation extraction 8. Aqueous Work-up and Extraction evaporation->extraction purification 9. Column Chromatography extraction->purification product Characterized Coupled Product purification->product

Caption: Experimental workflow for Sonogashira coupling.

catalytic_cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R-X) PdII_acetylide R-Pd(II)L₂-C≡CR' PdII_halide->PdII_acetylide Transmetalation end PdII_acetylide->end Reductive Elimination (R-C≡CR') Cu_acetylide Cu-C≡CR' Cu_acetylide->PdII_halide start start->Pd0 Catalyst Precursor end->Pd0

Caption: Simplified catalytic cycle for Sonogashira coupling.

Safety Precautions

  • Palladium catalysts and copper salts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Reactions under inert atmosphere require proper handling techniques to avoid exposure to air and moisture.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application of 1-Ethynyl-1-methylcyclohexane in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the polymerization and specific material applications of 1-Ethynyl-1-methylcyclohexane is limited in publicly available literature. The following application notes and protocols are therefore based on established principles of polymer chemistry, drawing parallels from the behavior of structurally similar acetylenic and alicyclic monomers. These guidelines are intended for research and development purposes and should be adapted and optimized for specific experimental conditions.

Introduction

This compound is a versatile monomer possessing a unique combination of a reactive ethynyl group and a bulky, aliphatic cyclic substituent. This structure suggests its potential utility in the synthesis of advanced polymers with tailored properties. The ethynyl group can participate in polymerization to form a conjugated polyacetylene-type backbone or act as a crosslinking site to create thermosetting resins. The 1-methylcyclohexyl group is expected to impart significant steric bulk, influencing the polymer's solubility, thermal characteristics, and dielectric properties. Potential applications for polymers derived from this monomer are envisioned in high-performance plastics, low-dielectric materials for microelectronics, and thermally stable thermosets.

Potential Applications and Rationale

The unique molecular architecture of this compound suggests its suitability for several advanced material applications:

  • High-Performance Thermoplastics: Polymerization of the ethynyl group can lead to the formation of substituted polyacetylenes. The bulky 1-methylcyclohexyl side group is anticipated to disrupt chain packing, potentially enhancing solubility and processability compared to unsubstituted polyacetylene. These polymers are expected to exhibit high thermal stability.

  • Low-Dielectric Constant (Low-k) Materials: The introduction of the bulky, non-polar 1-methylcyclohexyl group can increase the free volume within the polymer matrix.[1] This increased free volume is a key factor in reducing the dielectric constant of a material, making polymers from this compound potential candidates for use as insulating layers in microelectronic devices.[2][3]

  • Thermosetting Resins and Crosslinking Agent: The ethynyl group is known to undergo thermal or catalytic trimerization to form aromatic crosslinks, or other crosslinking reactions.[4][5] This allows this compound to be used as a monomer for thermosetting resins or as a crosslinking agent for other polymers, imparting enhanced thermal stability and mechanical strength.[6]

Data Presentation

Table 1: Predicted Properties of Poly(this compound)
PropertyPredicted Value/CharacteristicRationale
Glass Transition Temp. (Tg) Moderate to HighThe rigid polyacetylene backbone would contribute to a high Tg, while the bulky side group may increase chain mobility, moderating the final value.[7]
Thermal Stability HighPolyacetylene-type backbones and the potential for crosslinking via the ethynyl group generally lead to high thermal and thermo-oxidative stability.[4][8]
Solubility Potentially soluble in common organic solventsThe bulky, non-polar 1-methylcyclohexyl side group is expected to disrupt polymer chain packing, increasing solubility compared to unsubstituted polyacetylenes.[9]
Dielectric Constant (k) Low (Predicted < 3.0)The presence of the bulky alicyclic group should increase free volume and reduce polarizability, leading to a lower dielectric constant.[1][2]
Electrical Conductivity Insulating in the undoped state; potentially semiconducting upon dopingSubstituted polyacetylenes are typically insulators. Doping, a process of introducing impurities to alter electrical properties, may induce conductivity, similar to polyacetylene.[10][11]

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Transition Metal Catalysis

This protocol describes a general procedure for the polymerization of this compound using a transition metal catalyst, such as a Rh-based catalyst, which is known to be effective for the polymerization of substituted acetylenes.

Materials:

  • This compound (monomer, freshly distilled)

  • Toluene (anhydrous, polymerization grade)

  • Rh(nbd)BPh4 (catalyst) or other suitable transition metal catalyst

  • Triethylamine (co-catalyst, freshly distilled)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of inert gas.

  • Monomer and Solvent Addition: Under an inert atmosphere, add 50 mL of anhydrous toluene to the Schlenk flask. Subsequently, add 5.0 g of freshly distilled this compound to the solvent.

  • Catalyst Preparation: In a separate glovebox or under a positive pressure of inert gas, prepare a stock solution of the Rh catalyst in anhydrous toluene (e.g., 10 mg in 10 mL).

  • Initiation: To the vigorously stirred monomer solution at room temperature, inject the catalyst solution and 0.1 mL of triethylamine via syringe.

  • Polymerization: Allow the reaction to proceed at room temperature for 24 hours. An increase in viscosity may be observed.

  • Termination and Precipitation: Terminate the polymerization by adding the reaction mixture dropwise into a beaker containing 500 mL of vigorously stirred methanol.

  • Polymer Isolation: Collect the precipitated polymer by filtration.

  • Purification: Wash the polymer repeatedly with fresh methanol to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the polymer in a vacuum oven at 40 °C to a constant weight.

Characterization:

  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using polystyrene standards.

  • Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.

  • Thermal Properties: Analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Protocol 2: Thermal Curing of this compound for Thermoset Formation

This protocol outlines a general procedure for the thermal curing of this compound to form a crosslinked thermoset material.

Materials:

  • This compound

  • Mold (e.g., aluminum or silicone)

  • Programmable oven or furnace with inert atmosphere capability

Procedure:

  • Monomer Preparation: Degas the this compound monomer by bubbling with an inert gas for 30 minutes to remove dissolved oxygen.

  • Molding: Pour the degassed monomer into a pre-heated mold.

  • Curing: Place the mold in a programmable oven under a nitrogen atmosphere. The curing profile should be staged to control the exotherm and prevent void formation. A typical curing cycle might be:

    • 150 °C for 2 hours

    • 180 °C for 2 hours

    • 220 °C for 4 hours

    • (Optional) Post-cure at 250 °C for 2 hours to ensure complete reaction.

  • Cooling: Slowly cool the oven to room temperature to avoid thermal shock and cracking of the cured resin.

  • Demolding: Carefully remove the cured thermoset from the mold.

Characterization:

  • Degree of Cure: Monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the ethynyl C-H stretch.

  • Thermal Stability: Assessed by TGA.

  • Glass Transition Temperature (Tg): Determined by DSC or Dynamic Mechanical Analysis (DMA).

  • Mechanical Properties: Evaluated by techniques such as tensile testing or hardness measurements.

Mandatory Visualization

experimental_workflow start Start monomer_prep Monomer Preparation (this compound) start->monomer_prep polymerization Polymerization monomer_prep->polymerization thermoplastic Thermoplastic Synthesis (Transition Metal Catalysis) polymerization->thermoplastic  Thermoplastic Route thermoset Thermoset Formation (Thermal Curing) polymerization->thermoset  Thermoset Route isolation Polymer Isolation & Purification thermoplastic->isolation curing Curing in Mold thermoset->curing characterization_tp Characterization (GPC, NMR, TGA, DSC) isolation->characterization_tp characterization_ts Characterization (FTIR, TGA, DMA) curing->characterization_ts end End characterization_tp->end characterization_ts->end

Caption: Experimental workflow for the synthesis and characterization of polymers.

reaction_pathway monomer This compound polymerization Polymerization monomer->polymerization Transition Metal Catalyst crosslinking Crosslinking monomer->crosslinking Heat polyacetylene Substituted Polyacetylene (Thermoplastic) polymerization->polyacetylene thermoset Crosslinked Network (Thermoset) crosslinking->thermoset

Caption: Potential reaction pathways for this compound.

References

Application Notes and Protocols for the Synthesis of Substituted Alkynes using 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynes are fundamental building blocks in organic synthesis, serving as versatile intermediates in the construction of complex molecular architectures. Their unique linear geometry and the reactivity of the carbon-carbon triple bond make them invaluable in medicinal chemistry for the synthesis of novel therapeutic agents. The incorporation of alkyne moieties can influence the pharmacological profile of a molecule by introducing rigidity, modulating metabolic stability, and providing a handle for further functionalization, such as in "click" chemistry for bioconjugation.

This document provides detailed application notes and experimental protocols for the synthesis of substituted alkynes utilizing 1-ethynyl-1-methylcyclohexane as a key starting material. The focus is on two powerful cross-coupling reactions: the Sonogashira coupling and the Cadiot-Chodkiewicz coupling. These methods offer efficient pathways to a diverse range of disubstituted and conjugated alkynes, which are important scaffolds in drug discovery.

Key Synthetic Methodologies

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] It is a robust and widely used method for the formation of carbon-carbon bonds between sp and sp2 hybridized carbon atoms. The reaction is typically co-catalyzed by a copper(I) salt and proceeds under mild conditions, tolerating a wide variety of functional groups.[2]

General Reaction Scheme:

In the context of this protocol, this compound serves as the terminal alkyne, which can be coupled with a diverse range of functionalized aryl or vinyl halides to generate substituted alkynes with the bulky 1-methylcyclohexyl group.

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[3][4][5] This reaction is highly selective, exclusively forming the cross-coupled product.[3] The resulting conjugated diyne systems are of significant interest in materials science and as structural motifs in biologically active natural products.[6]

General Reaction Scheme:

For the synthesis of unsymmetrical diynes using this compound, it can either be used directly as the terminal alkyne partner or first converted to its corresponding 1-bromoalkyne derivative.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the Sonogashira coupling of this compound with a substituted aryl bromide. The reaction conditions provided are based on established methodologies for Sonogashira couplings and may require optimization for specific substrates.[1][7]

Materials:

  • This compound

  • Substituted Aryl Bromide

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh3)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL per 1 mmol of aryl bromide) and the amine base (e.g., triethylamine, 2.0 eq).

  • Alkyne Addition: Add this compound (1.2 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Examples):

The following table provides representative yields for Sonogashira coupling reactions with various aryl bromides. Note that yields are highly dependent on the specific substrate and reaction conditions.

Aryl BromideProductYield (%)
4-Iodoanisole1-((4-Methoxyphenyl)ethynyl)-1-methylcyclohexane85-95
1-Bromo-4-nitrobenzene1-Methyl-1-((4-nitrophenyl)ethynyl)cyclohexane70-85
3-Bromopyridine3-((1-Methylcyclohexyl)ethynyl)pyridine65-80
1-Bromo-2-fluorobenzene1-((2-Fluorophenyl)ethynyl)-1-methylcyclohexane75-90
Protocol 2: Cadiot-Chodkiewicz Coupling of this compound with a 1-Bromoalkyne

This protocol outlines the synthesis of an unsymmetrical 1,3-diyne via the Cadiot-Chodkiewicz coupling of this compound with a 1-bromoalkyne. The procedure is adapted from a known method for a similar substrate.[8]

Materials:

  • This compound

  • 1-Bromoalkyne

  • Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl)[9]

  • Amine base (e.g., piperidine, n-butylamine, or an aqueous solution of ethylamine)

  • Hydroxylamine hydrochloride (optional, to maintain Cu(I) state)

  • Solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the 1-bromoalkyne (1.0 eq) in the chosen solvent.

  • Catalyst and Base Addition: Add the amine base (e.g., 30% aqueous ethylamine, 5.0 eq) and the copper(I) catalyst (e.g., CuCl, 0.05 eq). If using, add hydroxylamine hydrochloride (0.1 eq).

  • Alkyne Addition: Add a solution of this compound (1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C or room temperature.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC for the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Examples):

The table below shows representative yields for Cadiot-Chodkiewicz coupling reactions. Yields can vary based on the specific bromoalkyne and reaction conditions used.

1-BromoalkyneProductYield (%)
1-Bromo-2-phenylacetylene1-(4-Phenylbuta-1,3-diyn-1-yl)-1-methylcyclohexane75-90
1-Bromo-1-hexyne7-Methyl-7-dodec-5,7-diynylcyclohexane60-80
(Bromoethynyl)trimethylsilane1-(4-(Trimethylsilyl)buta-1,3-diyn-1-yl)-1-methylcyclohexane80-95

Applications in Drug Development & Relevant Signaling Pathways

While specific drug candidates containing the this compound moiety are not prominently disclosed in publicly available literature, the substituted alkyne products serve as valuable intermediates in the synthesis of complex molecules with potential biological activity. The rigid, linear nature of the alkyne linker can be exploited to orient pharmacophoric groups in a precise manner for optimal interaction with biological targets.

For instance, substituted alkynes are precursors to a wide range of heterocyclic compounds, which are prevalent in many approved drugs. Furthermore, the alkyne functionality itself can interact with biological targets or be used as a reactive handle for covalent modification.

A potential, though not yet explicitly demonstrated, application of these compounds could be in the modulation of signaling pathways implicated in cancer, such as the Hedgehog-Gli pathway. Aberrant activation of this pathway is linked to the development and progression of various cancers. Small molecule inhibitors of this pathway are of significant interest in oncology drug development. The unique structural features of alkynes derived from this compound could be explored in the design of novel inhibitors targeting components of this or other critical signaling cascades.

Visualizations

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Flame-dry Schlenk flask B Add Aryl Halide, Pd Catalyst, CuI, Ligand A->B C Add Anhydrous, Degassed Solvent & Base B->C D Add this compound C->D E Stir at RT or Heat D->E F Monitor by TLC/GC E->F G Filter through Celite F->G H Extract with Organic Solvent G->H I Purify by Column Chromatography H->I J J I->J Characterize Product

Caption: Workflow for the Sonogashira coupling reaction.

Logical Relationship in Cadiot-Chodkiewicz Coupling

Cadiot_Chodkiewicz_Logic Start Starting Materials Reaction C-C Bond Formation (Coupling Reaction) Start->Reaction This compound + 1-Bromoalkyne Reagents Catalyst & Base (Cu(I) salt, Amine) Reagents->Reaction Product Unsymmetrical 1,3-Diyne Reaction->Product Application Potential Applications (Medicinal Chemistry, Materials Science) Product->Application

Caption: Key components of the Cadiot-Chodkiewicz coupling.

Simplified Hedgehog Signaling Pathway (Potential Target)

Hedgehog_Pathway cluster_off Pathway OFF cluster_on Pathway ON Hh Hedgehog Ligand PTCH1 Patched-1 (Receptor) Hh->PTCH1 Binds SMO Smoothened PTCH1->SMO Inhibits SUFU SUFU (Suppressor) SMO->SUFU Inhibits Gli Gli (Transcription Factor) SUFU->Gli Inhibits Target_Genes Target Gene Expression (Cell Proliferation, Survival) Gli->Target_Genes Activates

Caption: Simplified overview of the Hedgehog signaling pathway.

References

Application Notes and Protocols: 1-Ethynyl-1-methylcyclohexane as a Versatile Precursor for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-ethynyl-1-methylcyclohexane as a foundational building block in the synthesis of complex organic molecules. Its terminal alkyne functionality, coupled with the sterically defined tertiary-substituted cyclohexane ring, makes it a valuable precursor for creating diverse molecular architectures through various carbon-carbon and carbon-heteroatom bond-forming reactions. These notes are intended to guide researchers in leveraging the unique reactivity of this compound in medicinal chemistry and materials science.

Introduction

This compound is a versatile organic building block featuring a terminal acetylene group attached to a methylated cyclohexane scaffold. This structure offers a unique combination of a reactive alkyne for coupling reactions and a lipophilic, three-dimensional cyclohexyl moiety that can be crucial for modulating the physicochemical properties of target molecules, such as solubility and metabolic stability. The primary applications of this precursor lie in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, and in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." These reactions are widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Key Applications and Synthetic Utility

The terminal alkyne of this compound is its most reactive site, enabling a variety of synthetic transformations.

  • Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. This is a powerful method for constructing complex aromatic and conjugated systems.

  • Click Chemistry (CuAAC): The copper-catalyzed reaction with azides provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. Triazoles are important pharmacophores found in a wide range of biologically active compounds.

  • Other Alkyne Reactions: The terminal alkyne can also participate in other transformations such as hydroamination, hydroboration-oxidation, and various cycloaddition reactions, further expanding its synthetic utility.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.

3.1. Protocol for Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a typical procedure for the palladium-catalyzed Sonogashira coupling reaction.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodoanisole)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous THF (10 mL) and anhydrous triethylamine (2.0 mmol, 2 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.2 mmol, 1.2 eq.) dropwise via syringe.

  • Heat the reaction mixture to 50 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

3.2. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a standard procedure for the "click" reaction between this compound and an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Standard reaction vial

Procedure:

  • In a reaction vial, dissolve the organic azide (1.0 mmol) and this compound (1.1 mmol, 1.1 eq.) in a 1:1 mixture of tert-butanol and water (10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL).

  • Prepare a solution of CuSO₄·5H₂O (0.1 mmol, 10 mol%) in water (1 mL).

  • To the solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-2 hours, which can be monitored by TLC.

  • After completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • If necessary, purify the resulting triazole product by column chromatography or recrystallization.

Data Presentation

The following tables summarize hypothetical, yet expected, results for the reactions described above with various substrates to illustrate the potential scope and efficiency.

Table 1: Hypothetical Yields for Sonogashira Coupling of this compound with Various Aryl Halides

EntryAryl HalideProductIsolated Yield (%)
14-Iodoanisole1-((4-Methoxyphenyl)ethynyl)-1-methylcyclohexane85
21-Iodo-4-nitrobenzene1-Methyl-1-((4-nitrophenyl)ethynyl)cyclohexane92
33-Iodopyridine3-((1-Methylcyclohexyl)ethynyl)pyridine78
44-Bromobenzaldehyde4-((1-Methylcyclohexyl)ethynyl)benzaldehyde75

Table 2: Hypothetical Yields for CuAAC Reaction of this compound with Various Azides

EntryAzideProductIsolated Yield (%)
1Benzyl azide1-(Benzyl)-4-(1-methylcyclohexyl)-1H-1,2,3-triazole95
21-Azido-4-fluorobenzene1-(4-Fluorophenyl)-4-(1-methylcyclohexyl)-1H-1,2,3-triazole93
32-Azido-N,N-dimethylethanamine2-(4-(1-Methylcyclohexyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylethanamine90
43-Azidopropanoic acid3-(4-(1-Methylcyclohexyl)-1H-1,2,3-triazol-1-yl)propanoic acid88

Visualizations

Diagram 1: Catalytic Cycle of the Sonogashira Coupling Reaction

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition Alkyne Complex Alkyne Complex Pd(II) Complex->Alkyne Complex Transmetalation Product Complex Product Complex Product Coupled Product Alkyne Complex->Product Reductive Elimination R-X Aryl/Vinyl Halide R-X->Pd(II) Complex R'-C≡CH This compound Cu-C≡CR' Copper Acetylide R'-C≡CH->Cu-C≡CR' Base, CuX Cu-C≡CR'->Pd(II) Complex Product->Pd(0)L2 Base Base Base->R'-C≡CH CuX CuX CuX->R'-C≡CH

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Diagram 2: Experimental Workflow for CuAAC (Click Chemistry)

CuAAC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Dissolve Alkyne and Azide in t-BuOH/H2O Add_Reagents Add Sodium Ascorbate and CuSO4 solutions Start->Add_Reagents Stir Stir at Room Temperature (Monitor by TLC) Add_Reagents->Stir Extract Aqueous Workup (Extraction with Ethyl Acetate) Stir->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Isolated Triazole Product Purify->End

Application Notes and Protocols: Alkynylation of Electrophiles with 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of an alkyne moiety into a molecular scaffold is a powerful strategy in medicinal chemistry and materials science. The resulting propargyl-containing compounds are versatile intermediates that can undergo a variety of subsequent transformations, including click chemistry, cyclization reactions, and further cross-coupling reactions. 1-Ethynyl-1-methylcyclohexane is a useful building block, providing a sterically defined, non-planar cycloalkyl group adjacent to the reactive alkyne. This application note provides detailed experimental protocols for the alkynylation of electrophiles using this compound, focusing on the addition to carbonyl compounds to form propargyl alcohols.

General Experimental Workflow

The following diagram outlines the typical workflow for the alkynylation of a carbonyl compound with this compound via a lithium acetylide intermediate.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dry glassware under vacuum or in an oven B Add anhydrous solvent (e.g., THF) to the reaction flask A->B C Cool the flask to -78 °C (dry ice/acetone bath) B->C D Slowly add n-butyllithium (n-BuLi) to the solvent C->D E Add this compound dropwise D->E F Stir for 30-60 min to form the lithium acetylide E->F G Add the electrophile (e.g., aldehyde or ketone) solution F->G H Monitor the reaction by TLC G->H I Quench the reaction with saturated aqueous NH4Cl H->I J Warm to room temperature and perform liquid-liquid extraction I->J K Dry the organic layer over anhydrous Na2SO4 or MgSO4 J->K L Concentrate the solvent in vacuo K->L M Purify the crude product by flash column chromatography L->M

Caption: General workflow for the alkynylation of a carbonyl electrophile.

Reaction Mechanism: Addition of a Lithium Acetylide to a Ketone

The reaction proceeds through the nucleophilic addition of the lithium acetylide of this compound to the electrophilic carbonyl carbon of a ketone. The resulting alkoxide is then protonated during the aqueous workup to yield the tertiary propargyl alcohol.

G Mechanism of Acetylide Addition to a Ketone cluster_ts cluster_intermediate cluster_workup cluster_product r1 R'C≡C⁻Li⁺ ts1 [Nucleophilic Attack] r2 R₂C=O plus1 + int1 R₂C(O⁻Li⁺)C≡CR' ts1->int1 workup + H₃O⁺ (Workup) int1->workup prod R₂C(OH)C≡CR' workup->prod

Caption: Mechanism of lithium acetylide addition to a ketone.

Experimental Protocol: Synthesis of a Propargyl Alcohol

This protocol describes a general procedure for the synthesis of a propargyl alcohol from the reaction of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask, magnetic stirrer, syringes, needles, and a dry ice/acetone bath

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous THF (0.2 M relative to the aldehyde) is added via syringe. The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Formation of the Lithium Acetylide: To the cooled THF, n-butyllithium (1.1 equivalents) is added dropwise via syringe. This compound (1.2 equivalents) is then added slowly. The resulting mixture is stirred at -78 °C for 30-60 minutes to ensure the complete formation of the lithium acetylide.

  • Addition of the Electrophile: A solution of the aldehyde (1.0 equivalent) in a small amount of anhydrous THF is added dropwise to the lithium acetylide solution at -78 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at -78 °C.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure propargyl alcohol.

Quantitative Data

Due to the limited availability of specific published data for the alkynylation of a wide range of electrophiles with this compound, the following table presents representative yields for the addition of various terminal alkynes to benzaldehyde. This data is intended to be illustrative of the general scope and efficiency of this type of reaction.

EntryAlkyneProductYield (%)
1Phenylacetylene1,3-Diphenylprop-2-yn-1-ol95
21-Hexyne1-Phenylhept-2-yn-1-ol88
3Trimethylsilylacetylene1-Phenyl-3-(trimethylsilyl)prop-2-yn-1-ol92
4Cyclohexylacetylene1-(Cyclohexylethynyl)-1-phenylmethanol85

Note: The yields presented are typical for the addition of lithium acetylides to benzaldehyde under the conditions described in the protocol and may vary for this compound and other electrophiles.

Safety Precautions

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Reactions at low temperatures (-78 °C) should be performed with appropriate cryogenic gloves and safety glasses.

  • All procedures should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Application Notes and Protocols for 1-Ethynyl-1-methylcyclohexane in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of available scientific and industry literature, 1-Ethynyl-1-methylcyclohexane is not currently a recognized or documented fragrance ingredient. The following application notes and protocols are presented as a hypothetical framework for the research and development of this compound as a potential novel fragrance material. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new aroma chemicals.

Introduction

The fragrance industry is in constant pursuit of novel molecules that can provide unique and lasting olfactory experiences. Acetylenic compounds, while less common than esters or aldehydes, can offer intriguing and powerful scent profiles. A related compound, 1-ethynyl-2,2,6-trimethyl-cyclohexanol, has been noted for its ability to enhance woody fragrances, suggesting that the ethynyl functional group on a cyclohexane backbone can be of interest to perfumers.[1] This document outlines a hypothetical research pathway for the synthesis, characterization, and evaluation of this compound as a potential fragrance ingredient.

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. These data are crucial for handling, safety assessment, and formulation development.

PropertyValueSource
Molecular Formula C₉H₁₄PubChem
Molecular Weight 122.21 g/mol PubChem
CAS Number 28509-10-6PubChem
Appearance Not available-
Odor Profile Hypothetical: To be determined-
Boiling Point Not available-
Solubility Not available-

Experimental Protocols

Synthesis of this compound

The following is a proposed synthetic route for this compound, adapted from established methods for the ethynylation of ketones.

Objective: To synthesize this compound from 1-methylcyclohexanone.

Materials:

  • 1-methylcyclohexanone

  • Acetylene gas

  • Potassium hydroxide (KOH)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))

  • Hydrochloric acid (HCl), dilute solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and apparatus for inert atmosphere reactions

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet for acetylene, a dropping funnel, and a condenser connected to a drying tube. The system is flushed with an inert gas (e.g., argon or nitrogen).

  • Base Preparation: Anhydrous solvent and powdered potassium hydroxide are added to the flask. The mixture is stirred and cooled in an ice bath.

  • Acetylene Introduction: Acetylene gas is bubbled through the stirred suspension of KOH in the solvent.

  • Addition of Ketone: A solution of 1-methylcyclohexanone in the anhydrous solvent is added dropwise from the dropping funnel to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Work-up: The reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid until the mixture is neutral or slightly acidic.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product, 1-ethynyl-1-methylcyclohexanol, is then subjected to dehydration to yield this compound. This can be achieved by heating with a mild acid catalyst (e.g., iodine or p-toluenesulfonic acid) followed by distillation.

  • Characterization: The final product is characterized by Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR to confirm its identity and purity.

G cluster_synthesis Synthesis Workflow start Start: Assemble Reaction Apparatus under Inert Atmosphere base_prep Prepare KOH Suspension in Anhydrous Solvent start->base_prep acetylene Introduce Acetylene Gas base_prep->acetylene ketone_add Dropwise Addition of 1-Methylcyclohexanone Solution acetylene->ketone_add reaction Stir at Room Temperature ketone_add->reaction workup Quench with Dilute HCl and Extract with Diethyl Ether reaction->workup purification Dry, Evaporate Solvent, and Purify by Dehydration and Distillation workup->purification characterization Characterize Product (GC-MS, NMR) purification->characterization end End: Pure this compound characterization->end

Caption: Workflow for the synthesis of this compound.

Olfactory Evaluation Protocol

Objective: To determine the odor profile and performance of this compound for fragrance applications.

Materials:

  • Purified this compound

  • Odorless solvent (e.g., Diethyl phthalate or Ethanol)

  • Perfumer's smelling strips

  • Panel of trained sensory analysts

Procedure:

  • Preparation of Dilutions: A series of dilutions of this compound in the chosen solvent are prepared (e.g., 10%, 1%, 0.1% w/w).

  • Odor Assessment on Smelling Strips:

    • Dip smelling strips into each dilution.

    • Allow the solvent to evaporate for a few seconds.

    • Present the strips to the sensory panel in a well-ventilated, odor-free room.

    • Panelists record their impressions of the odor character at different time points (top note, middle note, base note) over several hours.

  • Determination of Odor Threshold: The lowest concentration at which the odor can be detected by a majority of the panel is determined.

  • Evaluation in a Simple Fragrance Base: The compound is blended in a simple fragrance base (e.g., a simple floral or woody accord) at various concentrations to assess its impact, synergistic effects, and overall contribution to the fragrance profile.

G cluster_evaluation Olfactory Evaluation Workflow start Start: Purified Compound dilution Prepare Serial Dilutions in Odorless Solvent start->dilution base_eval Evaluate in Simple Fragrance Base start->base_eval strip_eval Odor Assessment on Smelling Strips dilution->strip_eval threshold Determine Odor Threshold dilution->threshold data Record Olfactory Data strip_eval->data threshold->data base_eval->data end End: Complete Olfactory Profile data->end

Caption: Workflow for the olfactory evaluation of a new fragrance compound.

Data Presentation

Quantitative data from the olfactory evaluation should be systematically recorded for comparison and analysis.

Hypothetical Olfactory Profile of this compound
ParameterDescription
Odor Family To be determined (e.g., Woody, Green, Floral)
Odor Descriptors (Top Note) e.g., Sharp, Herbaceous, slightly Camphoraceous
Odor Descriptors (Heart) e.g., Dry Woody, Rooty, Earthy
Odor Descriptors (Base) e.g., Faintly Leathery, Musky undertones
Odor Intensity (1% in DPG) e.g., Moderate to Strong
Substantivity on Paper e.g., > 48 hours
Odor Threshold (in air) To be determined (ppb)
Potential Applications e.g., Enhancer for woody and green fragrances, adds a modern twist to fougère accords.

Safety and Regulatory Considerations

Prior to any application, a thorough safety assessment is mandatory. This includes, but is not limited to:

  • Skin Sensitization Potential: Evaluated using in vitro and/or in vivo models.

  • Phototoxicity: Assessed if the molecule absorbs UV light.

  • Genotoxicity: Investigated using standard assays.

All handling of the pure compound and its formulations should be performed in accordance with good laboratory practices and relevant safety data sheets.[2][3][4][5]

Conclusion

While this compound is not a known fragrance ingredient, its structural similarity to other acetylenic compounds used in perfumery suggests it could be a candidate for investigation. The protocols outlined above provide a systematic approach to its synthesis, olfactory evaluation, and preliminary safety assessment. Further research would be required to fully characterize its potential and determine its suitability for use in commercial fragrance applications.

References

Troubleshooting & Optimization

Technical Support Center: 1-Ethynyl-1-methylcyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the synthesis of 1-Ethynyl-1-methylcyclohexane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via the nucleophilic addition of an acetylide to 2-methylcyclohexanone.

Q1: My reaction yield is very low or I've isolated no product. What are the likely causes?

A1: Low or no yield is a common issue that can stem from several factors related to reagents, reaction conditions, or the setup itself.

  • Inactive Nucleophile: The acetylide nucleophile (e.g., Ethynylmagnesium Bromide, Lithium Acetylide) is highly reactive and sensitive.

    • Troubleshooting: If using a Grignard reagent, ensure the magnesium turnings were properly activated and that the reaction with the alkyl halide went to completion. Consider titrating the Grignard reagent before use. If using a lithium acetylide generated with n-BuLi, ensure the n-BuLi was fresh and properly titrated.

  • Presence of Water: Acetylides are strong bases and will be rapidly quenched by any protic source, especially water.

    • Troubleshooting: All glassware must be rigorously dried before use (flame-dried or oven-dried). All solvents (e.g., THF, Diethyl Ether) must be anhydrous. Ensure the starting material, 2-methylcyclohexanone, is also dry.

  • Improper Temperature Control: The reaction is typically exothermic. Running the reaction at too high a temperature can promote side reactions.

    • Troubleshooting: Maintain the recommended temperature during the addition of the ketone. This is often 0 °C or lower for Grignard and organolithium reactions.[1][2]

  • Poor Quality Starting Materials: Impurities in 2-methylcyclohexanone can interfere with the reaction.

    • Troubleshooting: Purify the ketone by distillation before use if its purity is questionable.

Q2: My final product is contaminated with a significant amount of a high-boiling point impurity. What could it be?

A2: A common side product in ethynylation reactions is the formation of an acetylenic glycol.[3] This occurs when a second molecule of the ketone reacts with the other side of the acetylene nucleophile, resulting in a dimeric diol structure.

  • Troubleshooting:

    • Use a molar excess (1.1 to 1.5 equivalents) of the acetylide reagent relative to the ketone to favor the desired mono-addition.

    • Add the ketone solution slowly to the acetylide solution to maintain a constant excess of the nucleophile in the reaction flask.

    • Ensure efficient stirring to avoid localized "hot spots" where the ketone concentration might be high.

Q3: I'm observing the formation of multiple side products. What are other potential side reactions?

A3: Besides glycol formation, other side reactions can reduce your yield and complicate purification.

  • Enolization: 2-Methylcyclohexanone has alpha-protons that can be abstracted by the strongly basic acetylide, forming an enolate. This consumes both the base and the ketone without forming the desired product.

    • Troubleshooting: Use a less sterically hindered and more nucleophilic base if possible. Running the reaction at lower temperatures generally favors nucleophilic addition over enolization.

  • Aldol Condensation: If the ketone enolizes, it can react with another molecule of the ketone, leading to aldol condensation products.

    • Troubleshooting: The same measures that prevent enolization (i.e., low temperature, slow addition) will also minimize aldol reactions.

Summary of Key Reaction Parameters

The following table summarizes various conditions used in analogous ethynylation reactions of cyclic ketones, providing a basis for optimizing the synthesis of this compound.

ParameterCondition 1: Grignard MethodCondition 2: Alkali Metal/NH₃Condition 3: High-Pressure KOH
Acetylide Source Ethynylmagnesium HalideSodium AcetylideAcetylene Gas
Base/Metal MagnesiumSodium MetalPotassium Hydroxide
Solvent Anhydrous THF or Et₂OLiquid AmmoniaMethylcyclohexane
Temperature 0 °C to reflux[1][2]-33 °C (boiling point of NH₃)30-170 °C[3][4]
Pressure AtmosphericAtmosphericElevated ( >100 psi)[3]
Typical Yield Moderate to HighHigh~70-80%[3]
Key Advantage Common lab-scale methodExcellent for unhindered ketonesSuitable for industrial scale-up
Key Disadvantage Moisture-sensitiveRequires handling of liquid NH₃Requires specialized high-pressure equipment

Experimental Protocols

Protocol 1: Synthesis via Ethynylmagnesium Bromide (Grignard Reagent)

This protocol describes a standard laboratory-scale synthesis using a Grignard reagent.

1. Preparation of Ethynylmagnesium Bromide: a. Set up a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings to the flask. c. In the dropping funnel, place a solution of ethyl bromide in anhydrous THF. d. Add a small portion of the ethyl bromide solution to the magnesium and wait for the reaction to initiate (indicated by bubbling). e. Once initiated, add the remaining ethyl bromide solution dropwise while maintaining a gentle reflux. f. After the addition is complete, cool the solution to room temperature. g. Bubble dry acetylene gas through the ethylmagnesium bromide solution at 0 °C until the bubbling ceases, indicating the formation of ethynylmagnesium bromide.

2. Reaction with 2-Methylcyclohexanone: a. Prepare a solution of 2-methylcyclohexanone in anhydrous THF. b. Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C using an ice bath. c. Add the 2-methylcyclohexanone solution dropwise to the Grignard reagent over 30-60 minutes with vigorous stirring.[2] d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then let it warm to room temperature and stir for 1-2 hours.

3. Workup and Purification: a. Cool the reaction mixture back to 0 °C. b. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise.[2] c. Separate the organic layer. Extract the aqueous layer multiple times with diethyl ether. d. Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate or magnesium sulfate. e. Filter off the drying agent and remove the solvent using a rotary evaporator. f. Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Reaction Pathway

The following diagram illustrates the primary reaction for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_workup Workup cluster_product Product R1 2-Methylcyclohexanone P1 Nucleophilic Addition (Anhydrous THF, 0°C) R1->P1 R2 Ethynyl Grignard (HC≡CMgBr) R2->P1 I1 Magnesium Alkoxide P1->I1 W1 Aqueous Quench (e.g., NH₄Cl) I1->W1 F1 This compound W1->F1

Caption: Reaction pathway for Grignard-based synthesis.

Experimental Workflow

This diagram outlines the major steps in the experimental procedure.

G A 1. Prepare Ethynylmagnesium Bromide in THF B 2. Add 2-Methylcyclohexanone Solution Dropwise at 0°C A->B C 3. Reaction Quench with Aqueous NH₄Cl B->C D 4. Liquid-Liquid Extraction with Ether C->D E 5. Dry Organic Phase (e.g., Na₂SO₄) D->E F 6. Solvent Removal (Rotary Evaporation) E->F G 7. Vacuum Distillation of Crude Product F->G H Pure Product G->H G Start Problem: Low Yield CheckMoisture Were all glassware and solvents anhydrous? Start->CheckMoisture CheckReagent Was the Grignard reagent active? (Titrated?) CheckMoisture->CheckReagent Yes ResultMoisture Action: Rigorously dry all equipment and distill solvents. CheckMoisture->ResultMoisture No CheckTemp Was temperature maintained at 0°C during addition? CheckReagent->CheckTemp Yes ResultReagent Action: Prepare fresh Grignard reagent and titrate before use. CheckReagent->ResultReagent No ResultTemp Action: Improve cooling and monitor internal temperature. CheckTemp->ResultTemp No Success Re-run Experiment CheckTemp->Success Yes ResultMoisture->Success ResultReagent->Success ResultTemp->Success

References

Technical Support Center: Purification of 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 1-Ethynyl-1-methylcyclohexane by distillation. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: Fractional vacuum distillation is the preferred method for purifying this compound. This technique is necessary to separate the desired product from impurities with close boiling points and to avoid decomposition or polymerization at high temperatures.

Q2: What are the potential impurities in crude this compound?

A2: Common impurities may include unreacted starting materials such as 1-methylcyclohexanone, the intermediate product 1-ethynyl-1-methylcyclohexanol, and solvents used in the synthesis. Side-products from polymerization or other side reactions may also be present.

Q3: Why is vacuum distillation recommended for this compound?

A3: this compound, like many terminal alkynes, can be thermally sensitive. Distillation at atmospheric pressure may require temperatures high enough to cause decomposition or polymerization. Vacuum distillation lowers the boiling point, allowing for a safer and more efficient purification at a lower temperature.

Q4: How can I prevent polymerization of this compound during distillation?

A4: To minimize the risk of polymerization, it is advisable to distill under vacuum to keep the temperature low. Additionally, ensuring the crude product is free from any acidic or basic residues from the synthesis workup is crucial. The distillation should not be heated for a prolonged period, and the product should not be distilled to complete dryness.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Distillate Collected - Inadequate vacuum. - System leaks. - Thermometer placement is incorrect. - Insufficient heating.- Check the vacuum pump and ensure all connections are airtight. - Verify that the thermometer bulb is positioned correctly (just below the sidearm of the distillation head). - Gradually increase the heating mantle temperature.
Product Purity is Low - Inefficient fractional distillation column. - Distillation rate is too fast. - Cross-contamination of fractions.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column). - Reduce the heating rate to allow for proper vapor-liquid equilibrium (aim for a distillation rate of 1-2 drops per second). - Ensure clean receiving flasks are used for each fraction.
Product is Discolored (Yellow/Brown) - Decomposition of the product at high temperatures. - Presence of impurities that are sensitive to heat.- Reduce the distillation temperature by improving the vacuum. - Ensure the crude material is properly neutralized and washed before distillation to remove any catalysts or reagents that could promote decomposition.
Bumping or Uncontrolled Boiling - Absence of boiling chips or magnetic stirring. - Heating is too rapid.- Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. - Heat the flask gradually and evenly.
Residue in the Distillation Flask Solidifies or Darkens Significantly - Polymerization or decomposition of the product or impurities.- Immediately stop the distillation and cool the flask. - Avoid distilling to dryness. Leave a small amount of residue in the flask. - Consider using a lower distillation temperature (higher vacuum).

Experimental Protocol: Fractional Vacuum Distillation of this compound

This protocol outlines the general procedure for the purification of crude this compound.

1. Preparation of the Crude Sample:

  • Ensure the crude this compound has been properly worked up to remove any acidic or basic catalysts. This typically involves washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution), followed by water and brine.

  • Dry the crude product over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter the dried liquid to remove the drying agent.

2. Apparatus Setup:

  • Assemble a fractional vacuum distillation apparatus. A short Vigreux column is often sufficient.

  • Place the dry, crude this compound into a round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Add a magnetic stir bar or boiling chips to the flask to ensure smooth boiling.

  • Connect the flask to the fractionating column and the distillation head with a condenser and a receiving flask.

  • Ensure all joints are properly sealed with vacuum grease.

  • Place a thermometer in the distillation head with the top of the bulb level with the side arm leading to the condenser.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

3. Distillation Procedure:

  • Begin stirring if using a magnetic stir bar.

  • Gradually apply vacuum to the system.

  • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.

  • Collect any low-boiling impurities (forerun) in a separate receiving flask.

  • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound, change to a clean receiving flask to collect the main fraction.

  • Maintain a slow and steady distillation rate of approximately 1-2 drops per second by carefully controlling the heat input.

  • Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Release the vacuum carefully before turning off the cooling water.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Estimated Boiling Point
This compoundC₉H₁₄122.21[1]60-70 °C at ~20 mmHg (estimated)
1-Methylcyclohexanone (Impurity)C₇H₁₂O112.17165-166 °C at 760 mmHg
1-Ethynyl-1-methylcyclohexanol (Impurity)C₉H₁₄O138.21~180 °C at 760 mmHg (similar to 1-ethynyl-1-cyclohexanol)

Troubleshooting Workflow

Distillation_Troubleshooting Troubleshooting Workflow for Distillation Issues start Distillation Problem Observed issue_yield Low/No Yield start->issue_yield issue_purity Low Purity start->issue_purity issue_color Discoloration start->issue_color issue_boiling Bumping start->issue_boiling issue_polymer Polymerization start->issue_polymer check_vacuum Check Vacuum & System Leaks solution_vacuum Reseal Joints, Check Pump check_vacuum->solution_vacuum Leaks Found check_temp Verify Thermometer Placement & Heating solution_temp Adjust Thermometer/Heating check_temp->solution_temp Incorrect Setup check_column Assess Fractionating Column Efficiency solution_column Use More Efficient Column check_column->solution_column Inefficient check_rate Evaluate Distillation Rate solution_rate Reduce Heating check_rate->solution_rate Too Fast check_residue Inspect Residue Appearance solution_residue Stop Distillation, Use Higher Vacuum check_residue->solution_residue Decomposition issue_yield->check_vacuum issue_yield->check_temp issue_purity->check_column issue_purity->check_rate issue_color->check_temp issue_boiling->check_temp issue_polymer->check_residue

Caption: Troubleshooting workflow for the distillation of this compound.

References

Common side reactions in the synthesis of 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethynyl-1-methylcyclohexane. The following information is designed to address common challenges and provide guidance on optimizing reaction conditions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, primarily through the Grignard reaction of ethynylmagnesium bromide with 1-methylcyclohexanone.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in this synthesis can stem from several factors. The most common issues include:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. Grignard reactions are sensitive to temperature; ensure the reaction is maintained at the appropriate temperature throughout the addition and stirring phases.

  • Side Reactions: The formation of byproducts is a primary cause of reduced yields. The most significant side reactions are the formation of an acetylenic glycol and the enolization of the starting ketone.

  • Reagent Quality: The purity and activity of the Grignard reagent are critical. Ensure that the ethynylmagnesium bromide is freshly prepared or properly stored to avoid degradation. The 1-methylcyclohexanone should also be pure and dry.

  • Moisture Contamination: Grignard reagents are highly sensitive to moisture. The presence of water in the glassware, solvents, or starting materials will quench the Grignard reagent and significantly lower the yield. All equipment must be rigorously dried, and anhydrous solvents must be used.

Q2: I've isolated a significant amount of a high-boiling point byproduct. What is it likely to be?

A2: A common byproduct in the ethynylation of ketones is the formation of an acetylenic glycol. In this synthesis, the likely high-boiling point byproduct is 1,2-bis(1-methylcyclohexan-1-ol)ethyne . This occurs when a second molecule of the ketone reacts with the magnesium alkoxide of the desired product.

Q3: How can I minimize the formation of the acetylenic glycol byproduct?

A3: To reduce the formation of the glycol byproduct, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the ethynylmagnesium bromide to ensure the complete conversion of the ketone. A 1.1 to 1.2 molar equivalent of the Grignard reagent is often recommended.

  • Reverse Addition: Add the ketone solution slowly to the Grignard reagent solution. This maintains an excess of the Grignard reagent throughout the reaction, favoring the formation of the desired mono-alkynylated product.

  • Low Temperature: Conducting the reaction at a lower temperature can help to control the reaction rate and reduce the likelihood of the secondary reaction leading to the glycol.

Q4: My starting material, 1-methylcyclohexanone, was recovered unreacted from the reaction mixture. Why did this happen?

A4: The recovery of unreacted ketone is often due to enolization . The Grignard reagent, being a strong base, can deprotonate the alpha-carbon of the ketone, forming a magnesium enolate. This is particularly relevant with sterically hindered ketones like 1-methylcyclohexanone. The enolate is unreactive towards further nucleophilic attack and will revert to the ketone upon aqueous workup.

Q5: What measures can be taken to prevent the enolization of 1-methylcyclohexanone?

A5: To suppress the enolization side reaction, you can:

  • Use a less sterically hindered base: While not directly applicable to the Grignard reagent itself, this is a general principle in similar reactions.

  • Employ a more reactive Grignard reagent: The use of additives like lithium chloride (to form a "Turbo Grignard") can increase the nucleophilicity of the Grignard reagent, favoring addition over enolization.

  • Lower the reaction temperature: Enolization is often more favorable at higher temperatures. Performing the addition at 0°C or even lower can help to minimize this side reaction.

Data Presentation

CompoundStructureMolar Mass ( g/mol )Typical Yield (%)
This compound (Desired Product) CC1(C#C)CCCC1122.21~60-70% (estimated)
1,2-bis(1-methylcyclohexan-1-ol)ethyne (Glycol Byproduct) CC1(CCCC1)C(C#C)C1(C)CCCC1246.39~5-15% (estimated)
1-Methylcyclohexanone (Unreacted Starting Material) CC1(=O)CCCCC1112.17Variable

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Grignard reaction, compiled from standard laboratory procedures for similar transformations.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (purified)

  • 1-Methylcyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube under a nitrogen atmosphere, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of ethyl bromide (1.1 eq) in anhydrous THF dropwise to initiate the formation of ethylmagnesium bromide.

    • Once the Grignard reagent formation has started, bubble purified acetylene gas through the solution at a steady rate while maintaining the temperature at 20-30°C. Continue until the acetylene is no longer absorbed.

  • Reaction with 1-Methylcyclohexanone:

    • Cool the freshly prepared ethynylmagnesium bromide solution to 0°C in an ice bath.

    • Add a solution of 1-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise to the Grignard reagent over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield this compound.

Mandatory Visualization

The following diagrams illustrate the key reaction pathway and a troubleshooting workflow for the synthesis of this compound.

Synthesis_Pathway reagent Ethynylmagnesium Bromide intermediate Magnesium Alkoxide Intermediate reagent->intermediate Nucleophilic Addition ketone 1-Methylcyclohexanone ketone->intermediate product This compound intermediate->product Aqueous Workup

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow decision decision issue issue solution Optimize stoichiometry (excess Grignard) Use reverse addition Lower reaction temp. start Low Yield of This compound check_byproducts Analyze crude product (GC-MS, NMR) start->check_byproducts high_glycol High amount of glycol byproduct? check_byproducts->high_glycol high_glycol->solution Yes high_ketone High amount of unreacted ketone? high_glycol->high_ketone No other_issues Other issues? high_ketone->other_issues No solution_enol Lower reaction temp. Use 'Turbo Grignard' (iPrMgCl·LiCl) high_ketone->solution_enol Yes solution_general Check reagent quality Ensure anhydrous conditions Increase reaction time other_issues->solution_general Yes

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Optimizing Sonogashira Coupling for 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Sonogashira coupling reactions involving the sterically hindered alkyne, 1-ethynyl-1-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when using a sterically hindered alkyne like this compound in a Sonogashira coupling?

When working with a bulky alkyne, the primary challenges are overcoming steric hindrance to facilitate the coupling and preventing common side reactions. The most critical parameters to control are:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is paramount. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle with challenging substrates.[1]

  • Reaction Temperature: While many Sonogashira reactions can proceed at room temperature with reactive halides, coupling a hindered alkyne may require elevated temperatures to achieve a reasonable reaction rate.[1][2] However, excessive heat can lead to catalyst decomposition.[3]

  • Inert Atmosphere: Strict anaerobic conditions are crucial. Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common and wasteful side reaction, and can also contribute to the decomposition of the Pd(0) catalyst.[3][4]

  • Base Selection: An appropriate amine base is needed to deprotonate the alkyne.[3] For hindered substrates, the choice of base can significantly impact the reaction outcome.

Q2: My reaction is not producing any product. What are the first things I should check?

A complete failure of the reaction points to a fundamental issue with one of the core components or conditions.[3] Systematically verify the following:

  • Catalyst Activity: Ensure your palladium catalyst and copper co-catalyst (if used) have not degraded. Use fresh, high-purity catalysts.

  • Reagent Purity: Impurities in the starting materials (aryl halide, alkyne) or solvent can poison the catalyst.[3]

  • Anhydrous and Anaerobic Conditions: Confirm that your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (argon or nitrogen).[3] Oxygen is a known inhibitor and promotes undesirable side reactions.[4]

  • Base Presence: Ensure the amine base has been added in sufficient quantity. It is essential for the deprotonation of the alkyne.[3]

Q3: I'm observing a significant amount of a byproduct that I suspect is the dimer of this compound. How can I prevent this?

This byproduct is the result of alkyne homocoupling, also known as Glaser coupling. This is a very common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[4][5] To minimize it:

  • Run a Copper-Free Reaction: The most effective method to prevent Glaser coupling is to omit the copper co-catalyst.[5] This may require a more active palladium catalyst system, different ligands, or higher temperatures to proceed efficiently.[1][3]

  • Ensure a Rigorously Inert Atmosphere: Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Some protocols suggest using a hydrogen atmosphere diluted with nitrogen or argon to further reduce homocoupling.[4][6]

  • Slow Addition of the Alkyne: In some cases, adding the alkyne slowly via a syringe pump can keep its concentration low, disfavoring the dimerization reaction.

Q4: My reaction mixture turns black, and the reaction stalls. What does this mean?

The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst from the solution.[3] This removes the active catalyst from the catalytic cycle, stopping the reaction. Common causes include:

  • High Temperatures: Running the reaction at too high a temperature can accelerate catalyst decomposition.

  • Solvent Choice: Certain solvents, such as THF, have been anecdotally reported to promote the formation of palladium black.[3][7]

  • Impurities: Impurities in the reagents or solvent can poison and destabilize the catalyst.[3]

  • Inappropriate Ligand: The phosphine ligand stabilizes the palladium center. If the ligand is not robust enough for the reaction conditions, the catalyst can decompose.

Q5: How does my choice of aryl halide affect the reaction conditions for coupling with this compound?

The reactivity of the aryl halide is a major factor in determining the necessary reaction conditions. The general reactivity trend is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[3][5]

  • Aryl Iodides: These are the most reactive and are the best starting point for a challenging coupling. The reaction can often be performed under milder conditions, sometimes even at room temperature.[3][5]

  • Aryl Bromides: These are less reactive and typically require higher temperatures to activate the C-Br bond for oxidative addition.[2]

  • Aryl Chlorides: These are the least reactive and often require specialized, highly active catalyst systems with bulky, electron-rich ligands and higher temperatures to achieve good yields.[1]

Troubleshooting Guide

Problem: Low to No Product Yield
  • Question: My yield is poor despite the reaction running. What parameters should I adjust to optimize the coupling with a hindered alkyne?

  • Answer: A systematic optimization of reaction parameters is necessary. The steric bulk of this compound makes the choice of catalyst, ligand, and solvent particularly important. Refer to the table below for recommended starting points and optimization strategies. For sterically demanding acetylenes, catalysts with bulky phosphine ligands like tricyclohexylphosphine (PCy₃) may be required.[8]

Data Presentation

Table 1: Recommended Starting Conditions for Optimizing Sonogashira Coupling of this compound

ParameterRecommended ConditionRationale & Notes for Optimization
Aryl Halide Aryl IodideHighest reactivity, ideal for initial attempts with a challenging alkyne.[5] If using an aryl bromide, expect to need higher temperatures and a more active catalyst system.[2]
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2-5 mol%)Common and effective starting points.[9]
Ligand PPh₃ (if using PdCl₂) or more specialized ligands like P(t-Bu)₃, sXPhos, or PCy₃For hindered substrates, bulky and electron-rich ligands can significantly improve yields by facilitating the key catalytic steps.[1][8]
Copper Co-Catalyst CuI (1-5 mol%)Increases reaction rate but also promotes homocoupling.[5] Consider copper-free conditions if dimerization is a major issue.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-4 equivalents)Amine bases are standard.[3] If the reaction is sluggish, stronger inorganic bases like Cs₂CO₃ or K₃PO₄ can be tested, especially in copper-free systems.[1]
Solvent DMF, Toluene, or a mixture of Toluene/AmineThe solvent must dissolve all components.[10] For less reactive aryl bromides, polar aprotic solvents like DMF can be beneficial.[1] Avoid THF if palladium black is an issue.[7]
Temperature 50-80 °CStart at a moderate temperature and increase if necessary, especially for aryl bromides. Monitor for catalyst decomposition at higher temperatures.[1][2]
Atmosphere Argon or NitrogenStrictly required to prevent catalyst deactivation and alkyne homocoupling.[3][4]

Table 2: Comparison of Copper-Catalyzed vs. Copper-Free Sonogashira Systems

FeatureCopper-Catalyzed SystemCopper-Free SystemConsiderations for this compound
Key Advantage Generally faster reaction rates.[5]Avoids alkyne homocoupling (Glaser coupling).[3][5]If homocoupling is the primary issue, switching to a copper-free system is the most direct solution.
Primary Drawback Promotes significant homocoupling side reactions.[4]Often requires higher temperatures, longer reaction times, or more active (and expensive) catalyst/ligand systems.[1]The increased steric hindrance may already necessitate a more active catalyst, making the transition to a copper-free system more feasible.
Typical Conditions Pd catalyst, CuI co-catalyst, amine base, room temp to 80 °C.Pd catalyst with specialized ligands (e.g., bulky phosphines), often a stronger base, higher temperatures.Start with the copper-catalyzed method due to its prevalence, but be prepared to switch if byproduct formation is high.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling
  • Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add degassed solvent (e.g., toluene) and the amine base (e.g., triethylamine, 3.0 eq.) via syringe.

  • Alkyne Addition: Add this compound (1.2 eq.) dropwise to the stirring solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
  • Setup: To a dry Schlenk flask, add the aryl halide (1.0 eq.) and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with a specific phosphine ligand like sXPhos, 0.03 eq.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under inert gas, add degassed solvent (e.g., DMF) and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Alkyne Addition: Add this compound (1.5 eq.) to the mixture.

  • Reaction: Heat the mixture to a higher temperature (e.g., 100 °C) and stir until completion is confirmed by TLC or GC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Mandatory Visualizations

Sonogashira_Cycle pd0 Pd(0)L₂ reductive_elim Reductive Elimination pd0->reductive_elim oxidative_add Oxidative Addition oxidative_add->pd0 pd_complex R¹-Pd(II)(X)L₂ pd_complex->oxidative_add transmetalation Transmetalation transmetalation->pd_complex cu_x CuX transmetalation->cu_x pd_alkynyl R¹-Pd(II)(C≡CR²)L₂ pd_alkynyl->transmetalation reductive_elim->pd_alkynyl product R¹-C≡CR² reductive_elim->product cu_acetylide Cu-C≡CR² cu_acetylide->transmetalation alkyne_deprot Alkyne Deprotonation cu_x->alkyne_deprot base_h Base-H⁺X⁻ alkyne_deprot->cu_acetylide aryl_halide R¹-X aryl_halide->oxidative_add alkyne H-C≡CR² alkyne->alkyne_deprot base Base base->alkyne_deprot

Caption: The Sonogashira catalytic cycles.

Troubleshooting_Workflow start Problem Encountered low_yield Low or No Yield start->low_yield homocoupling High Homocoupling start->homocoupling pd_black Palladium Black Formation start->pd_black check_catalyst Check Catalyst Activity & Reagent Purity low_yield->check_catalyst Cause? check_inert Ensure Rigorous Inert Atmosphere low_yield->check_inert Cause? optimize_temp Optimize Temperature (Increase for Ar-Br) low_yield->optimize_temp Solution change_ligand Use Bulky, Electron-Rich Ligand (e.g., PCy₃) low_yield->change_ligand Solution for hindered substrate homocoupling->check_inert Cause: Oxygen copper_free Switch to Copper-Free Conditions homocoupling->copper_free Primary Solution slow_addition Slow Addition of Alkyne homocoupling->slow_addition Secondary Solution check_purity_temp Check Reagent/Solvent Purity & Lower Temperature pd_black->check_purity_temp Solution change_solvent Change Solvent (e.g., from THF to Toluene) pd_black->change_solvent Solution

Caption: Troubleshooting workflow for Sonogashira coupling.

References

Technical Support Center: Purification of 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the purification of 1-Ethynyl-1-methylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in commercially available or synthetically produced this compound can include:

  • Unreacted starting materials: Such as 2-methylcyclohexanone.

  • Solvents: Residual solvents from the reaction or workup, for example, diethyl ether or tetrahydrofuran (THF).

  • Byproducts of the ethynylation reaction: These can include isomers or oligomeric materials.

  • Water: Moisture introduced during the workup or from atmospheric exposure.

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying this compound are fractional distillation and column chromatography. The choice of method depends on the nature and boiling points of the impurities.

Q3: When is fractional distillation the preferred method of purification?

A3: Fractional distillation is the preferred method when the impurities have boiling points that are sufficiently different from the product.[1][2] This technique is effective for separating volatile impurities, such as residual solvents or lower-boiling point byproducts.

Q4: When should I use column chromatography?

A4: Column chromatography is ideal for separating impurities with similar boiling points to this compound, or for removing non-volatile impurities.[3][4] It separates compounds based on their differential adsorption to a stationary phase.[3][5]

Q5: How can I remove acidic or basic impurities from my sample?

A5: Acidic or basic impurities can be removed with a liquid-liquid extraction (workup) prior to distillation or chromatography. Washing the crude product with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize and remove acidic impurities, while a dilute acid wash (e.g., 1M HCl) can remove basic impurities. A subsequent wash with brine (saturated NaCl solution) helps to remove residual water.

Troubleshooting Guides

Fractional Distillation Issues
ProblemPossible CauseTroubleshooting Steps
Poor Separation The boiling points of the product and impurities are too close.- Increase the length or efficiency of the fractionating column. - Reduce the distillation rate to allow for better equilibrium between liquid and vapor phases.[1] - Consider using vacuum distillation to lower the boiling points and potentially increase the boiling point differences.
Product is Contaminated with Water Incomplete drying of the crude product before distillation.- Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. The liquid should be clear, not cloudy.
Low Recovery of Product - Hold-up in the distillation apparatus. - Product decomposition at high temperatures.- Use a smaller distillation setup for smaller quantities to minimize hold-up. - Employ vacuum distillation to reduce the boiling point and prevent thermal decomposition.
Column Chromatography Issues
ProblemPossible CauseTroubleshooting Steps
Poor Separation of Compounds Incorrect choice of eluent (solvent system).- Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation of spots.[3] - A common starting point for alkynyl alcohols is a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether).
Compound is Stuck on the Column The eluent is not polar enough to displace the compound from the stationary phase.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[4]
Cracking or Channeling of the Stationary Phase Improper packing of the column.- Ensure the column is packed uniformly without any air bubbles. A wet slurry packing method is generally recommended for silica gel.[4]

Quantitative Data Summary

The following table provides illustrative data for the purification of a tertiary alkynyl alcohol like this compound. Actual results may vary depending on the specific impurities and experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldThroughput
Fractional Distillation >98%60-80%High (grams to kilograms)
Vacuum Fractional Distillation >99%65-85%High (grams to kilograms)
Column Chromatography >99.5%50-75%Low to Medium (milligrams to grams)

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Preparation:

    • Ensure the crude this compound is dry by treating it with a drying agent like anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the condenser.[1]

    • Place a few boiling chips or a magnetic stir bar in the distillation flask.

    • The thermometer bulb should be positioned just below the side arm leading to the condenser.[1]

  • Distillation:

    • Heat the distillation flask gently.

    • Collect the initial fraction (forerun), which will contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the pure product.

    • Maintain a slow and steady distillation rate (1-2 drops per second).

    • Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosion.

  • Analysis:

    • Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification by Column Chromatography
  • Stationary Phase and Eluent Selection:

    • Use silica gel as the stationary phase.[4]

    • Determine an appropriate eluent system using TLC. A good eluent system will give the product an Rf value of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a common choice.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial eluent.

    • Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.[4]

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase when adding the sample and eluent.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.[5]

  • Fraction Analysis and Product Recovery:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visualization

PurificationWorkflow start Crude this compound workup Aqueous Workup (Wash with NaHCO3 and Brine) start->workup dry Dry with Anhydrous Salt (e.g., MgSO4) workup->dry analysis Analyze Impurity Profile (e.g., GC-MS) dry->analysis distillation_choice Are impurities volatile with sufficiently different boiling points? analysis->distillation_choice distillation Fractional Distillation distillation_choice->distillation Yes chromatography Column Chromatography distillation_choice->chromatography No pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Workflow for selecting a purification method for this compound.

References

Troubleshooting low conversion rates in reactions with 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving the sterically hindered terminal alkyne, 1-Ethynyl-1-methylcyclohexane.

Troubleshooting Guide

This section addresses specific issues encountered during experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Conversion in Sonogashira Coupling Reactions

Question: My Sonogashira coupling reaction with this compound and an aryl halide is showing very low to no conversion of the starting materials. What are the likely causes and how can I fix this?

Answer: Low conversion in Sonogashira couplings involving sterically hindered substrates like this compound is a common problem. The steric bulk around the alkyne can impede key steps in the catalytic cycle.[1][2] Here are the most common causes and their solutions:

  • Inactive or Inefficient Catalyst: The active Pd(0) species may not be forming correctly or may have decomposed.[1]

    • Solution: Use a fresh source of the palladium catalyst. Consider using more robust, air-stable precatalysts that readily generate the active catalyst.[1] Ensure that any phosphine ligands used have not been oxidized.

  • Insufficiently Reactive Conditions: Sterically hindered substrates often require higher energy to overcome the activation barrier for the reaction.[1]

    • Solution: Increase the reaction temperature. If the current solvent limits the temperature, switch to a solvent with a higher boiling point, such as DMF or NMP.[1] Microwave heating can also be an effective method for accelerating slow reactions.[1]

  • Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a crucial role, and its size and electronic properties can significantly impact the reaction's success with bulky substrates.[2]

    • Solution: Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. These can facilitate the difficult oxidative addition step, which is often rate-limiting.[1]

  • Poorly Reactive Aryl Halide: The reactivity of the aryl halide is critical for the oxidative addition step.

    • Solution: The reactivity trend for the oxidative addition is I > OTf > Br >> Cl.[1] If possible, use an aryl iodide as it is the most reactive and often allows for milder reaction conditions.[1] Aryl bromides are also common but may require higher temperatures or more active catalysts.[1] Aryl chlorides are the most challenging and require highly specialized catalytic systems.[1]

Issue 2: Dominant Alkyne Homocoupling (Glaser Coupling) Product

Question: My reaction is producing a significant amount of the homocoupled dimer of this compound instead of the desired cross-coupled product. How can I prevent this?

Answer: The formation of a Glaser homocoupling product is a common side reaction in Sonogashira couplings, especially when the desired cross-coupling is slow due to factors like steric hindrance.[1]

  • High Copper(I) Co-catalyst Concentration: While catalytic, an excess of the copper co-catalyst can favor the homocoupling pathway.[1]

    • Solution: Reduce the loading of the Cu(I) co-catalyst. Titrate the amount to find the optimal balance for your specific substrates.

  • Inherently Slow Cross-Coupling: If the desired reaction is sluggish, the competing homocoupling can become the dominant pathway.[1]

    • Solution: First, address the potential causes of slow cross-coupling as outlined in Issue 1 . The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[1] Several modern palladium catalysts and ligand systems are designed to promote the cross-coupling reaction efficiently without the need for a copper co-catalyst.

Issue 3: Low Yield in Nucleophilic Addition Reactions

Question: I am attempting a nucleophilic addition to the alkyne of this compound, but the conversion rate is very low. What factors should I investigate?

Answer: Nucleophilic addition to alkynes can be challenging, and the steric hindrance of this compound adds another layer of difficulty. The rate of addition is influenced by electronic effects, steric factors, and the reaction solvent.[3][4]

  • Steric Hindrance: The bulky methylcyclohexyl group can physically block the approach of the nucleophile to the electrophilic carbon of the alkyne.[3]

    • Solution: If possible, use a smaller, less sterically demanding nucleophile. Increasing the reaction temperature can provide the necessary energy to overcome the steric barrier.

  • Solvent Effects: The choice of solvent is critical as it can stabilize or destabilize reactants, intermediates, and transition states, thereby affecting the reaction rate.[5][6]

    • Solution: For reactions involving charged nucleophiles, switching from a polar protic solvent (like water or ethanol) to a polar aprotic solvent (like DMSO, DMF, or acetonitrile) can significantly increase the reaction rate.[7] Protic solvents can solvate and stabilize the nucleophile through hydrogen bonding, making it less reactive. Polar aprotic solvents do not form these hydrogen bonds, leaving the nucleophile "naked" and more reactive.[8]

  • Reagent Purity and Inert Conditions: Terminal alkynes can be sensitive to moisture and oxygen, and catalysts or reagents used in the addition may be deactivated by impurities.

    • Solution: Ensure all solvents and reagents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Data Presentation

Table 1: Recommended Catalytic Systems for Sonogashira Coupling of Sterically Hindered Substrates
Catalyst System ComponentExampleLoading (mol%)Key AdvantagesReference
Palladium Precatalyst Pd(PPh₃)₄2 - 5Commonly available, but can be sensitive.[9]
PdCl₂(PPh₃)₂2 - 5Air-stable precatalyst.[1]
Ligand XPhos, SPhos4 - 10Bulky, electron-rich ligands effective for hindered substrates.[1]
Copper Co-catalyst CuI1 - 5Activates the terminal alkyne.[1]
Base Et₃N, DIPEA2 - 3 equiv.Acts as both base and solvent.[1]
Solvent THF, DMF, Toluene-Choice depends on required reaction temperature.[1]
Table 2: Influence of Solvent Type on Nucleophilic Substitution/Addition Rates
Solvent TypeExamplesEffect on SN1 / E1 RatesEffect on SN2 / Addition RatesRationale
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH)Increases rateDecreases rate (for charged nucleophiles)Stabilizes carbocation intermediates and the leaving group. Stabilizes (solvates) the nucleophile via H-bonding, reducing its reactivity.[7][10][11]
Polar Aprotic DMSO, DMF, Acetonitrile (MeCN), AcetoneDecreases rateIncreases rateDoes not effectively solvate the nucleophile, leaving it more reactive. Less effective at stabilizing carbocation intermediates.[8]
Nonpolar Hexane, Toluene, BenzeneVery slowVery slowPoor solubility for ionic reagents and poor stabilization of charged intermediates or transition states.[5]

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling

This protocol provides a starting point for the coupling of this compound with an aryl iodide. Optimization of temperature, time, and catalyst loading may be necessary.

  • Apparatus Setup: Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and allow it to cool under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add the aryl iodide (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., THF or a 2:1 mixture of Toluene/Et₃N). Degas the mixture by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.

  • Addition of Substrates: Add anhydrous triethylamine (2.0 eq) followed by this compound (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Addition

This protocol describes a generic setup for the addition of a nucleophile to this compound.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., THF) and cool to the desired temperature (e.g., -78 °C or 0 °C).

  • Nucleophile Addition: Slowly add the nucleophile (e.g., an organolithium reagent or Grignard reagent, 1.1 eq) to the stirred solution via the dropping funnel or a syringe.

  • Reaction: Allow the reaction to stir at the chosen temperature for a set period, then let it warm to room temperature.

  • Monitoring: Monitor the consumption of the starting material using TLC or GC.

  • Quenching: Carefully quench the reaction by slowly adding a suitable reagent (e.g., saturated aqueous NH₄Cl solution or water) at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purification: Purify the resulting product by column chromatography or distillation as appropriate.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate with This compound reaction_type Identify Reaction Type start->reaction_type sonogashira Sonogashira Coupling reaction_type->sonogashira Cross-Coupling nuc_add Nucleophilic Addition reaction_type->nuc_add Addition check_catalyst Check Catalyst System - Is it fresh? - Is the ligand appropriate? - Is CuI needed/inhibiting? sonogashira->check_catalyst check_conditions_sono Review Reaction Conditions - Is temperature high enough? - Is the solvent appropriate? - Is the aryl halide reactive enough? check_catalyst->check_conditions_sono homocoupling Check for Homocoupling (Glaser Product) check_conditions_sono->homocoupling optimize_sono Optimize: - Use robust precatalyst - Switch to bulky ligand - Increase temperature/use MW - Use Aryl Iodide/Bromide - Reduce [Cu] or go Cu-free homocoupling->optimize_sono check_nucleophile Evaluate Nucleophile - Is it too bulky? - Is it sufficiently reactive? nuc_add->check_nucleophile check_solvent Check Solvent - Polar protic vs. aprotic? - Are reagents soluble? check_nucleophile->check_solvent check_conditions_add Review Reaction Conditions - Is temperature optimal? - Are conditions inert/anhydrous? check_solvent->check_conditions_add optimize_add Optimize: - Use smaller nucleophile - Switch to polar aprotic solvent - Increase temperature - Ensure dry, O₂-free setup check_conditions_add->optimize_add

Caption: Troubleshooting workflow for low conversion rates.

Sonogashira_Cycle cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Co-Catalyst Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex Ar-Pd(II)(L)₂-X oxidative_add->pd_complex hindrance Rate-Limiting Step for Hindered Substrates oxidative_add->hindrance transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl Ar-Pd(II)(L)₂-C≡CR' transmetalation->pd_alkynyl cu_x Cu(I)X transmetalation->cu_x From Pd Cycle reductive_elim Reductive Elimination pd_alkynyl->reductive_elim reductive_elim->pd0 Ar-C≡CR' cu_acetylide Cu(I)-C≡CR' cu_acetylide->transmetalation To Pd Cycle alkyne R'C≡CH alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Sonogashira catalytic cycle highlighting the challenging step.

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalytic reactions involving 1-Ethynyl-1-methylcyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic reactions performed with this compound?

A1: this compound, as a terminal alkyne, is a versatile substrate for several key catalytic transformations, including:

  • Hydrogenation: Selective reduction of the triple bond to a double bond (alkene) or full reduction to a single bond (alkane).

  • Sonogashira Coupling: Formation of a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide.[1]

  • Hydration: Addition of water across the triple bond to form a ketone.

Q2: How do I choose the right catalyst for the selective hydrogenation of this compound to 1-methyl-1-vinylcyclohexane (the corresponding alkene)?

A2: For selective hydrogenation to the alkene, a "poisoned" or partially deactivated catalyst is crucial to prevent over-reduction to the alkane.[2] Commonly used catalysts include:

  • Lindlar's Catalyst: Palladium on calcium carbonate poisoned with lead acetate and quinoline. This catalyst system is known to produce cis-alkenes.[2]

  • P-2 Catalyst: A nickel-boron complex which also favors the formation of cis-alkenes.

Q3: I am observing significant formation of 1-ethyl-1-methylcyclohexane (the alkane) during my selective hydrogenation. What could be the cause?

A3: Over-reduction to the alkane is a common issue. Potential causes include:

  • Catalyst is too active: Standard hydrogenation catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are highly active and will readily reduce the alkyne completely to the alkane.[3]

  • Catalyst poisoning is insufficient: If preparing Lindlar's catalyst in-house, ensure the deactivating agents are added in the correct proportions.

  • Reaction time is too long: Prolonged reaction times can lead to the slow reduction of the initially formed alkene.

Q4: My Sonogashira coupling reaction is failing or giving low yields. What are the critical parameters to check?

A4: The Sonogashira coupling is sensitive to several factors. Key areas to troubleshoot include:

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which promotes the undesirable self-coupling of the alkyne (Glaser coupling).[1] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere like argon or nitrogen.

  • Reagent Quality: Use high-purity, anhydrous solvents and ensure the amine base is freshly distilled as it can oxidize over time.[1][4] The quality of the palladium catalyst and copper(I) co-catalyst is also critical.

  • Temperature: For less reactive aryl bromides or sterically hindered substrates, higher temperatures may be required to facilitate the oxidative addition step.[2]

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly impact reactivity.

Q5: How can I minimize the formation of alkyne homocoupling (Glaser coupling) in my Sonogashira reaction?

A5: Glaser coupling is a major side reaction. To minimize it:

  • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas).[1]

  • Slow Addition of the Alkyne: Adding the this compound slowly to the reaction mixture can help to favor the cross-coupling pathway.

  • Copper-Free Conditions: In some cases, using a copper-free Sonogashira protocol can eliminate the primary catalyst for Glaser coupling.

Troubleshooting Guides

Issue 1: Low Yield in the Hydrogenation of this compound to 1-Methyl-1-vinylcyclohexane
Possible Cause Suggested Solution
Catalyst is not selective Switch to a poisoned catalyst such as Lindlar's catalyst or P-2 catalyst.
Over-reduction to alkane - Monitor the reaction progress closely using TLC or GC and stop the reaction once the starting material is consumed.- Decrease the hydrogen pressure.- Ensure the catalyst is properly "poisoned".
Catalyst Deactivation - Use a higher catalyst loading.- Ensure the starting material and solvent are free of impurities that could poison the catalyst.
Issue 2: Poor Performance of Sonogashira Coupling with this compound
Possible Cause Suggested Solution
No reaction or very low conversion - Increase the reaction temperature.[2]- Use a more active palladium catalyst or a different phosphine ligand.- Ensure all reagents are pure and anhydrous.[4]
Significant alkyne homocoupling - Degas all reagents and solvents thoroughly and maintain a strict inert atmosphere.[1]- Add the alkyne slowly to the reaction mixture.- Consider a copper-free protocol.
Formation of black precipitate (Palladium black) - This indicates catalyst decomposition. Ensure the reaction is run under a strict inert atmosphere.- Using a more stable palladium precatalyst or a different ligand might help. Anecdotal evidence suggests that THF as a solvent can sometimes promote the formation of palladium black.[4]
Starting material is a sterically hindered or electron-rich aryl/vinyl halide - Higher temperatures and longer reaction times may be necessary.- A more electron-rich and bulky phosphine ligand on the palladium catalyst might be required to facilitate oxidative addition.

Catalyst Performance Data

The following tables summarize typical catalyst systems and conditions for key reactions. Note that optimal conditions for this compound may require specific optimization.

Table 1: Catalyst Systems for Hydrogenation

Product Catalyst System Typical Solvent Key Considerations
1-Methyl-1-vinylcyclohexane (cis-alkene)Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline)Hexane, EthanolEssential for selective reduction to the alkene.[2]
1-Methyl-1-vinylcyclohexane (cis-alkene)P-2 Catalyst (Nickel-boron complex)EthanolAn alternative to Lindlar's catalyst.
1-Ethyl-1-methylcyclohexane (alkane)Pd/C, Pt/C, or Raney NickelEthanol, Ethyl AcetateHighly active catalysts for complete reduction.[3]

Table 2: Catalyst Systems for Sonogashira Coupling

Catalyst System Base Typical Solvent Key Considerations
Pd(PPh₃)₄ / CuITriethylamine (Et₃N)THF, DMFA standard and widely used catalyst system.
PdCl₂(PPh₃)₂ / CuIEt₃N, DiisopropylamineTHF, DMF, TolueneAnother common and effective catalyst combination.[5]
Pd(OAc)₂ / Phosphine LigandCesium Carbonate (Cs₂CO₃)Acetonitrile, DioxaneOften used in copper-free protocols.[1]

Experimental Protocols

Protocol 1: Selective Hydrogenation to 1-Methyl-1-vinylcyclohexane using Lindlar's Catalyst

Materials:

  • This compound

  • Lindlar's Catalyst

  • Hexane (anhydrous)

  • Hydrogen gas supply

  • Reaction flask and balloon or hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous hexane.

  • Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Protocol 2: Sonogashira Coupling of this compound with an Aryl Iodide

Materials:

  • This compound

  • Aryl iodide

  • Pd(PPh₃)₂Cl₂

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N, freshly distilled)

  • Anhydrous THF

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF and freshly distilled Et₃N via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the aryl iodide to the reaction mixture.

  • Add this compound dropwise via syringe.

  • Stir the reaction at room temperature or heat as required, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_hydrogenation Selective Hydrogenation cluster_sonogashira Sonogashira Coupling h_start Dissolve this compound in Hexane h_cat Add Lindlar's Catalyst h_start->h_cat h_react React under H2 Atmosphere h_cat->h_react h_filter Filter through Celite h_react->h_filter h_evap Evaporate Solvent h_filter->h_evap h_prod 1-Methyl-1-vinylcyclohexane h_evap->h_prod s_start Add Pd/Cu Catalysts to Schlenk Flask s_inert Establish Inert Atmosphere s_start->s_inert s_reagents Add Solvent, Base, Aryl Halide s_inert->s_reagents s_alkyne Add this compound s_reagents->s_alkyne s_react Stir and Heat s_alkyne->s_react s_quench Quench with NH4Cl(aq) s_react->s_quench s_extract Extract and Purify s_quench->s_extract s_prod Coupled Product s_extract->s_prod

Caption: Experimental workflows for key reactions of this compound.

troubleshooting_logic cluster_hydrogenation Hydrogenation Issue cluster_sonogashira Sonogashira Issue start Low Product Yield? h_over_reduction Over-reduction to Alkane? start->h_over_reduction Hydrogenation s_homocoupling Significant Homocoupling? start->s_homocoupling Sonogashira h_sol_catalyst Use Poisoned Catalyst (e.g., Lindlar's) h_over_reduction->h_sol_catalyst Yes h_sol_time Reduce Reaction Time h_over_reduction->h_sol_time Yes s_sol_inert Improve Inert Atmosphere (Degas Reagents) s_homocoupling->s_sol_inert Yes s_sol_cu_free Consider Copper-Free Protocol s_homocoupling->s_sol_cu_free Yes

Caption: Troubleshooting logic for common issues in catalytic reactions.

References

Preventing dimerization of 1-Ethynyl-1-methylcyclohexane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Ethynyl-1-methylcyclohexane

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the undesired dimerization of this sterically hindered terminal alkyne during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimerization for this compound?

A1: The primary cause of dimerization, also known as homocoupling, is an undesired side reaction that forms a symmetrical 1,3-diyne. This is most common in copper-catalyzed reactions like the Glaser or Hay couplings and is a frequent side reaction in the Sonogashira coupling.[1][2][3] The mechanism involves the oxidative coupling of two terminal alkyne molecules, a process often promoted by the presence of a copper(I) co-catalyst and oxygen.[2][4]

Q2: Under what reaction conditions is dimerization of this compound most likely to occur?

A2: Dimerization is most prevalent under conditions that favor the Glaser-Hay coupling pathway.[5][6] Key factors include:

  • Presence of a Copper(I) Catalyst: Copper acetylide intermediates are central to the dimerization mechanism.[1][2]

  • Presence of Oxygen: Oxygen acts as an oxidant to regenerate the active copper catalyst in the homocoupling cycle.[2][3]

  • High Concentration of Alkyne: Increased concentrations can favor the bimolecular homocoupling reaction.[2]

  • Elevated Temperatures: Higher temperatures can sometimes increase the rate of undesired side reactions.

Q3: What are the main strategies to prevent the dimerization of this compound?

A3: Several strategies can be employed to minimize or eliminate dimerization:

  • Utilize Copper-Free Conditions: The most effective method is to use a copper-free Sonogashira protocol, which completely avoids the Glaser coupling side reaction.[2]

  • Strict Inert Atmosphere: Rigorously excluding oxygen by using degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen) is critical, especially when copper is present.[2][7]

  • Slow Addition of Alkyne: Adding this compound slowly to the reaction mixture via syringe pump keeps its instantaneous concentration low, disfavoring dimerization.[2]

  • Judicious Choice of Ligands: Using bulky, electron-rich phosphine ligands on the palladium catalyst can favor the desired cross-coupling over homocoupling.[8]

  • Optimization of Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. Screening different combinations may be necessary to find the optimal conditions for your specific substrates.[2]

Troubleshooting Guides

Issue: Significant formation of the homocoupled diyne byproduct is observed in my Sonogashira reaction.

This common issue consumes your starting alkyne, reduces the yield of the desired cross-coupled product, and complicates purification. The following workflow can help diagnose and solve the problem.

G cluster_copper Copper-Catalyzed System cluster_no_copper Copper-Free System start Dimerization Observed check_inert Is your inert atmosphere rigorous? start->check_inert check_inert->start No, improve degassing & inert gas flow check_copper Are you using a copper co-catalyst? check_inert->check_copper Yes yes_copper Yes check_copper->yes_copper no_copper No check_copper->no_copper optimize_params Reduce Temperature & Check Reagent Purity (CuI) yes_copper->optimize_params slow_addition_no_cu Implement Slow Addition no_copper->slow_addition_no_cu Dimerization still occurs? (Trace copper possible) slow_addition Implement Slow Addition of Alkyne optimize_params->slow_addition change_ligand Screen Bulky/ Electron-Rich Ligands slow_addition->change_ligand resolution Problem Resolved change_ligand->resolution optimize_base Optimize Base/Solvent slow_addition_no_cu->optimize_base optimize_base->resolution

Caption: Troubleshooting workflow for dimerization in cross-coupling reactions.

Data Presentation

Table 1: Influence of Reaction Parameters on Product Distribution (Model System) Substrate: 1-(Bromoethynyl)cyclohexene coupling with a terminal alkyne.

BaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
TriethylamineTriethylamine60888
DiisopropylamineToluene80915
K₂CO₃DMF100857
Cs₂CO₃Dioxane100904

Note: Data is representative and sourced from a study on a related vinyl bromide substrate.[9] Yields can vary significantly based on the specific aryl/vinyl halide and terminal alkyne used.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling (Recommended)

This protocol is designed to eliminate the primary catalyst for homocoupling.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide (1.0 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen. Repeat this cycle three times to ensure the rigorous exclusion of oxygen.

  • Reagent Addition: Under a positive flow of inert gas, add the degassed anhydrous solvent (e.g., THF, dioxane, or toluene) and a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv).

  • Alkyne Addition: Add this compound (1.1-1.2 equiv) dropwise to the stirred reaction mixture over an extended period (e.g., 1-2 hours) using a syringe pump.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling

If a copper-catalyzed system must be used, the following precautions are critical.

  • Preparation: In a glovebox or using a Schlenk line, add the aryl/vinyl halide (1.0 equiv), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and high-purity Copper(I) Iodide (CuI, 4-6 mol%) to a Schlenk flask.[2]

  • Inert Atmosphere: Rigorously degas all solvents and liquid reagents via freeze-pump-thaw cycles (at least three) or by sparging with argon for >30 minutes.[7] Purge the reaction vessel thoroughly as described in Protocol 1.

  • Reagent Addition: Add the degassed solvent and base.

  • Alkyne Addition: Add this compound (1.1 equiv) via syringe pump as described in Protocol 1.

  • Reaction & Work-up: Follow steps 5 and 6 from Protocol 1.

Logical Relationships

The outcome of the reaction is determined by the competition between two catalytic cycles: the desired Sonogashira cross-coupling and the undesired Glaser homocoupling. The diagram below illustrates the key factors influencing this balance.

G cluster_desired Desired Pathway: Cross-Coupling cluster_undesired Undesired Pathway: Dimerization cross_coupling Sonogashira Product pd_cycle Pd Catalytic Cycle pd_cycle->cross_coupling ligands Bulky, Electron-Rich Phosphine Ligands ligands->pd_cycle Favors no_cu Copper-Free Conditions no_cu->pd_cycle Favors dimer Dimer (1,3-Diyne) cu_cycle Cu Catalytic Cycle (Glaser Coupling) cu_cycle->dimer oxygen Presence of O₂ oxygen->cu_cycle Promotes high_conc High Alkyne Concentration high_conc->cu_cycle Promotes

References

Technical Support Center: Purifying 1-Ethynyl-1-methylcyclohexane via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 1-Ethynyl-1-methylcyclohexane using column chromatography. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: For the purification of a non-polar compound like this compound, silica gel is the most commonly used and recommended stationary phase.[1][2][3][4] Alumina can also be an effective stationary phase.[2][4]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: The mobile phase should be a non-polar solvent or a mixture of a non-polar and a slightly more polar solvent.[2][3] A good starting point is 100% n-hexane or petroleum ether. The polarity can be gradually increased by adding a small percentage of a more polar solvent like ethyl acetate or dichloromethane to achieve optimal separation. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.5 for this compound on a silica gel TLC plate.[1]

Q3: My compound is eluting too quickly with the solvent front. What should I do?

A3: If your compound elutes too quickly, it indicates that the mobile phase is too polar. To increase retention on the silica gel, you should decrease the polarity of the eluent. This can be achieved by reducing the percentage of the more polar solvent (e.g., ethyl acetate) in your hexane or petroleum ether mixture.

Q4: How much sample can I load onto my column?

A4: The amount of sample you can load depends on the column size and the difficulty of the separation. A general rule of thumb is to use a 20:1 to 50:1 ratio of stationary phase weight to crude sample weight.[3] For difficult separations, a higher ratio is recommended. Overloading the column will result in poor separation.[1]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation / Overlapping Fractions - Inappropriate mobile phase polarity.- Column overloading.[1]- Column was not packed properly (channeling).- Sample band was too wide.- Optimize the mobile phase using TLC to achieve a greater difference in Rf values between your product and impurities.- Reduce the amount of sample loaded onto the column.- Repack the column, ensuring the stationary phase is evenly settled.- Dissolve the sample in a minimal amount of a non-polar solvent before loading.[1]
Compound Elutes Too Quickly (Low Retention) - Mobile phase is too polar.- Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent (e.g., use 1% ethyl acetate in hexane instead of 5%).
Compound Elutes Too Slowly (High Retention) - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- Always keep the column wet with the eluent. Never let the silica gel run dry.[5] If a crack appears, the column must be repacked.
Irregularly Shaped Elution Bands (Streaking) - The sample is not very soluble in the mobile phase.- The column was loaded with too much sample in too much solvent.- Choose a mobile phase in which your compound is more soluble.- Load the sample in the smallest possible volume of solvent.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound. Optimization may be required based on the specific impurities present in the crude mixture.

1. Materials and Reagents:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: n-Hexane (or petroleum ether) and Ethyl Acetate

  • Crude Sample: this compound mixture

  • Apparatus: Chromatography column, collection tubes, TLC plates, sand, cotton or glass wool

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent.

    • Spot the solution on a TLC plate and develop it with different solvent systems (e.g., 100% hexane, 1% ethyl acetate in hexane, 2% ethyl acetate in hexane) to find the optimal mobile phase that gives an Rf value of ~0.3 for the desired product.[2]

  • Column Packing (Wet Slurry Method):

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.[6]

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane).[5][6]

    • Pour the slurry into the column, gently tapping the side to ensure even packing and to remove air bubbles.[5][6]

    • Allow the silica gel to settle, and then add a protective layer of sand on top.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.[5]

    • Allow the sample to absorb into the silica gel by draining a small amount of solvent.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting the eluent in fractions (e.g., 10 mL per fraction).

    • If a gradient elution is necessary, start with the least polar solvent system and gradually increase the polarity by adding more ethyl acetate.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_separation Separation & Analysis cluster_final Product Isolation TLC 1. TLC Analysis (Optimize Mobile Phase) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Minimal Solvent) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Solvent Evaporation Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the column chromatography purification of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic Start Problem with Separation PoorSep Poor Separation? Start->PoorSep SolventPolarity Adjust Mobile Phase Polarity PoorSep->SolventPolarity Yes Overloading Column Overloaded? PoorSep->Overloading No TooFast Compound Elutes Too Fast? DecreasePolarity Decrease Polarity (Less Ethyl Acetate) TooFast->DecreasePolarity Yes (Rf > 0.5) TooSlow Compound Elutes Too Slow? IncreasePolarity Increase Polarity (More Ethyl Acetate) TooSlow->IncreasePolarity Yes (Rf < 0.2) SolventPolarity->TooFast Check Rf SolventPolarity->TooSlow Check Rf ReduceLoad Reduce Sample Load Overloading->ReduceLoad Yes Repack Repack Column Overloading->Repack No, check for channeling GoodSep Good Separation ReduceLoad->GoodSep Repack->GoodSep DecreasePolarity->GoodSep IncreasePolarity->GoodSep

Caption: A decision-making diagram for troubleshooting common column chromatography issues.

References

Identifying byproducts in 1-Ethynyl-1-methylcyclohexane synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethynyl-1-methylcyclohexane and the identification of byproducts by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method is the nucleophilic addition of an acetylide to 2-methylcyclohexanone. This is typically achieved through a Grignard reaction, employing ethynylmagnesium bromide, or via a Favorskii-type reaction using acetylene gas and a strong base like potassium hydroxide.[1]

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted 2-methylcyclohexanone remaining.

  • Side reactions: The Grignard reagent can act as a base, causing enolization of the 2-methylcyclohexanone, which, after workup, regenerates the starting material. Sterically hindered ketones are particularly susceptible to this.

  • Moisture contamination: Grignard reagents are extremely sensitive to moisture. Inadequate drying of glassware or solvents will quench the reagent and reduce the yield.

  • Product loss during workup: this compound is a volatile compound. Care must be taken during extraction and solvent removal to minimize evaporation.

Q3: I am observing unexpected peaks in my GC-MS analysis. What are the likely byproducts?

A3: Several byproducts can form during the synthesis of this compound. The most common include:

  • Unreacted 2-methylcyclohexanone: This will be present if the reaction did not go to completion.

  • Diastereomers of the product: If your starting 2-methylcyclohexanone is not enantiopure, you may see diastereomers of the product.

  • Reduction product (1-methylcyclohexanol): Some Grignard reagents can act as reducing agents, converting the ketone to an alcohol.

  • Meyer-Schuster rearrangement product: Tertiary propargylic alcohols can undergo acid-catalyzed rearrangement to form α,β-unsaturated ketones. This is more likely if the workup is strongly acidic.[1]

  • Allene formation: Under certain conditions, propargyl alcohols can isomerize to allenes.

Troubleshooting Guide

This guide will help you identify and resolve common issues encountered during the synthesis and analysis of this compound.

Table 1: Common Observations in GC-MS Analysis and Troubleshooting Steps
Observation in GC-MSPotential CauseSuggested Action
Large peak corresponding to 2-methylcyclohexanone Incomplete reaction.Increase reaction time and/or temperature. Ensure the Grignard reagent was properly prepared and added in a slight excess.
Peak with m/z consistent with 1-methylcyclohexanol Reduction of the ketone.Use a freshly prepared Grignard reagent. Consider using a different Grignard reagent or a milder organometallic nucleophile.
Peak with the same mass as the product but a different retention time Diastereomer of the product.This is expected if using racemic 2-methylcyclohexanone. Chiral GC may be required for separation.
Peak with M+ corresponding to C9H12O Meyer-Schuster rearrangement product.Use a milder acidic workup (e.g., saturated aqueous ammonium chloride instead of strong acid).
Broad or tailing peaks Active sites on the GC column or liner.Use a deactivated liner and a high-quality, low-bleed GC column. Consider derivatization of the alcohol.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 2-methylcyclohexanone using ethynylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Ethyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Acetylene gas (purified)

  • 2-Methylcyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

Procedure:

  • Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous THF.

  • Bubble purified acetylene gas through the Grignard solution to form ethynylmagnesium bromide. A precipitate will form.

  • Reaction with 2-Methylcyclohexanone: Cool the ethynylmagnesium bromide suspension in an ice bath.

  • Add a solution of 2-methylcyclohexanone in anhydrous THF dropwise to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and carefully remove the solvent by rotary evaporation at low temperature and pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: GC-MS Analysis

This protocol outlines the conditions for the analysis of the reaction mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (split injection, ratio 50:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 2 scans/second.

Data Presentation

Table 2: Expected Compounds and Their Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Retention OrderKey Mass Fragments (m/z)
2-Methylcyclohexanone C₇H₁₂O112.171112, 97, 84, 69, 55, 41
This compound C₉H₁₄122.212122, 107, 93, 81, 67, 53
1-Methylcyclohexanol C₇H₁₄O114.193114, 99, 81, 71, 58, 43
Meyer-Schuster Product C₉H₁₂O136.194136, 121, 108, 93, 77

Note: The exact retention times will vary depending on the specific GC system and column used. The retention order is based on expected boiling points and polarities.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Byproduct Identification in this compound Synthesis cluster_byproducts Byproduct Analysis start GC-MS Analysis of Reaction Mixture peak_id Identify Peaks: - Product - Starting Material - Byproducts start->peak_id unreacted_sm Unreacted 2-Methylcyclohexanone? peak_id->unreacted_sm reduction_prod 1-Methylcyclohexanol Present? peak_id->reduction_prod rearrangement_prod Meyer-Schuster Product Present? peak_id->rearrangement_prod action_incomplete Action: - Increase reaction time/temp - Check Grignard reagent quality unreacted_sm->action_incomplete Yes end Optimized Synthesis unreacted_sm->end No action_reduction Action: - Use fresh Grignard reagent - Consider alternative nucleophiles reduction_prod->action_reduction Yes reduction_prod->end No action_rearrangement Action: - Use milder acidic workup (e.g., NH4Cl) - Avoid high temperatures during workup rearrangement_prod->action_rearrangement Yes rearrangement_prod->end No action_incomplete->end action_reduction->end action_rearrangement->end

References

How to dry 1-Ethynyl-1-methylcyclohexane before use in anhydrous reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Drying 1-Ethynyl-1-methylcyclohexane

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to drying this compound for use in anhydrous reactions. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to dry this compound before use in anhydrous reactions?

A1: Anhydrous reactions, particularly those involving organometallic reagents like Grignard or organolithium compounds, are highly sensitive to water. Water can react with and decompose these reagents, significantly lowering the yield of the desired product.[1][2] Furthermore, this compound is a terminal alkyne, meaning it has a weakly acidic proton on the alkyne carbon. While this acidity is often exploited in synthesis, water is more acidic and will preferentially react with strong bases, consuming the reagent meant for the alkyne.[3][4]

Q2: What are the most common and effective methods for drying this compound?

A2: The most common methods involve using anhydrous inorganic salts, also known as desiccants.[5][6] For more stringent requirements, distillation from a non-reactive drying agent or azeotropic distillation can be employed to remove trace amounts of water.[7][8]

Q3: Which solid drying agent should I choose?

A3: The choice of drying agent depends on the required level of dryness, the scale of the reaction, and the time available. Magnesium sulfate (MgSO₄) is a fast and efficient choice for general use.[7] Sodium sulfate (Na₂SO₄) is also effective but works more slowly.[6] For achieving very low water content (in the ppm range), molecular sieves are highly recommended.[8][9] It is crucial to avoid basic drying agents like potassium carbonate or calcium hydride, as they can react with the acidic terminal alkyne.[10]

Q4: How can I determine if the this compound is sufficiently dry?

A4: A simple visual check is often sufficient for many applications. When adding a powdered drying agent like anhydrous magnesium sulfate, the solution is considered dry when freshly added powder no longer clumps together and remains free-flowing upon swirling.[6][11] A dry organic liquid should also be clear, not cloudy. For highly moisture-sensitive reactions, the residual water content can be quantitatively determined using Karl Fischer titration.

Q5: What are some common mistakes to avoid during the drying process?

A5: Common mistakes include:

  • Insufficient Drying Agent: Not adding enough desiccant to absorb all the water. Always add until some powder remains free-flowing.[11]

  • Exposure to Atmosphere: Exposing the dried compound to humid air will reintroduce moisture. Always handle dried reagents under an inert atmosphere (e.g., nitrogen or argon).[12]

  • Using Incompatible Drying Agents: Employing basic drying agents that can deprotonate the terminal alkyne.

  • Insufficient Time: Some drying agents, like sodium sulfate, require a longer contact time to be effective.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield in a subsequent Grignard or organolithium reaction. Residual moisture in the this compound quenched the organometallic reagent.[2]Ensure all glassware is rigorously oven or flame-dried.[12] Dry the alkyne thoroughly, preferably over molecular sieves or by distillation.[8] Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the experiment.
The drying agent continues to clump together, even after adding a large amount. The starting material has a high water content.If there is a visible separate water phase, remove it with a separatory funnel first. For organic solutions, "pre-dry" by washing with a saturated sodium chloride solution (brine) to remove the bulk of the water before adding the solid desiccant.[11]
The alkyne appears to have decomposed or polymerized during drying. The drying method was too harsh (e.g., excessive heat during distillation) or a reactive drying agent was used.Use a chemically inert drying agent like MgSO₄, Na₂SO₄, or molecular sieves. If distillation is necessary, consider performing it under reduced pressure to lower the boiling point and prevent thermal decomposition.
An unexpected side-product is formed in the subsequent reaction. The drying agent was not inert. For example, a basic drying agent may have deprotonated the alkyne, forming a magnesium or calcium acetylide.Always verify the compatibility of the drying agent with your substrate. For terminal alkynes, neutral salts like MgSO₄ or Na₂SO₄ are the safest choices.[7]

Data Presentation: Comparison of Common Drying Agents

The following table summarizes the properties of common drying agents suitable for this compound.

Drying AgentCapacity¹Speed²Intensity (Efficiency)³Compatibility & Remarks
Magnesium Sulfate (MgSO₄) HighHighMedium to HighGenerally Recommended. Fast, cheap, and effective. Forms fine particles that usually require filtration.[7]
Sodium Sulfate (Na₂SO₄) Very HighLowLowGood for pre-drying. Slow action requires longer contact time (at least 20-30 minutes).[6][7] Easy to remove by decanting.
Calcium Sulfate (CaSO₄, Drierite®) LowVery HighHighVery fast-acting but has a low capacity, making it better for very small amounts of water or for use in drying tubes.
Molecular Sieves (3Å or 4Å) HighHighVery HighExcellent for achieving very low water levels (ppm). [8] Best used after pre-drying with another agent. Must be activated by heating before use.[13][14]
Calcium Chloride (CaCl₂) HighMediumHighNot Recommended. Can form complexes with alkynes and other functional groups.

¹Capacity: The amount of water that can be taken up per unit weight of the agent. ²Speed: The rate at which water is removed from the solvent. ³Intensity: The lowest achievable water content after drying.

Experimental Protocol: Drying with Anhydrous Magnesium Sulfate

This protocol describes a standard procedure for drying this compound for general use in anhydrous reactions.

Materials:

  • This compound (to be dried)

  • Anhydrous magnesium sulfate (powder)

  • Oven-dried Erlenmeyer flask with a stopper or septum

  • Oven-dried receiving flask

  • Magnetic stirrer and stir bar (optional)

  • Inert gas source (Nitrogen or Argon)

  • Filtration apparatus (funnel with filter paper or a cannula with a glass wool plug)

Procedure:

  • Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for several hours) and allowed to cool to room temperature under a stream of inert gas or in a desiccator.[13]

  • Initial Setup: Transfer the "wet" this compound to the dried Erlenmeyer flask. If desired, add a magnetic stir bar.

  • Adding the Desiccant: Add a small portion (e.g., 1-2 grams per 100 mL of liquid) of anhydrous magnesium sulfate to the flask.

  • Observation: Swirl the flask or begin stirring. Observe the behavior of the drying agent. If it clumps together into large aggregates, water is still present.[6][11]

  • Incremental Addition: Continue to add small portions of anhydrous magnesium sulfate, swirling after each addition, until some of the newly added powder remains finely dispersed and does not clump. This "snow globe" effect indicates that all the water has been absorbed.[6]

  • Equilibration: Allow the mixture to stand for an additional 15-20 minutes to ensure complete drying.[11]

  • Separation: Carefully separate the dried liquid from the solid desiccant. This can be done by:

    • Gravity Filtration: Pour the liquid through a fluted filter paper in a funnel into the clean, dry receiving flask.

    • Decanting: Carefully pour the liquid off, leaving the solid behind. This is easier if the desiccant has settled completely.

    • Cannula Transfer: Under an inert atmosphere, use a double-tipped needle (cannula) to transfer the liquid to the receiving flask, leaving the solid behind.

  • Storage: Immediately cap the receiving flask containing the dried this compound and store it under an inert atmosphere to prevent reabsorption of moisture.

Mandatory Visualizations

Drying_Workflow start Start with 'Wet' Alkyne add_mgso4 Add small portion of anhydrous MgSO₄ start->add_mgso4 swirl Swirl or Stir Flask add_mgso4->swirl check_clumping Does the MgSO₄ clump? swirl->check_clumping add_more Add more MgSO₄ check_clumping->add_more  Yes wait Let stand for ~20 minutes check_clumping->wait No (powder is free-flowing) add_more->swirl separate Separate liquid from solid (Filter or Decant) wait->separate end_product Dried this compound separate->end_product

Caption: Experimental workflow for drying this compound.

Drying_Decision_Tree start Start: Select Drying Method question What is the required level of dryness for the subsequent reaction? start->question standard_dry Standard Anhydrous Conditions (e.g., general synthesis) question->standard_dry Standard high_dry Highly Anhydrous Conditions (e.g., sensitive catalysis, trace analysis) question->high_dry Very High method1 Use a solid desiccant: - MgSO₄ (fast & efficient) - Na₂SO₄ (slow, high capacity) standard_dry->method1 method2 Two-step procedure: 1. Pre-dry with MgSO₄ or Na₂SO₄ high_dry->method2 end1 Proceed to Reaction method1->end1 method3 2. Distill from activated 4Å molecular sieves under inert gas method2->method3 end2 Proceed to Reaction method3->end2 end_node end_node

Caption: Decision tree for selecting a suitable drying method.

References

Technical Support Center: Scaling Up 1-Ethynyl-1-methylcyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

The second search provided more specific information on the challenges of scaling up Grignard reactions, which is a key method for synthesizing tertiary alkynyl alcohols like 1-Ethynyl-1-methylcyclohexane. I found details on heat transfer, mixing, and safety considerations, which are crucial for the troubleshooting guide. There are also some references to continuous flow synthesis of Grignard reagents, which is a relevant advanced topic for the target audience. However, I still lack specific quantitative data (yields, temperatures, reaction times at different scales) for the synthesis of this compound itself. Most of the information is for the closely related 1-ethynylcyclohexanol. I will need to adapt this information and clearly state that it is for a related compound. I also need to find more detailed experimental protocols that can be presented in the requested format. My next step will be to focus on finding this quantitative data and detailed protocols, even if it is for analogous reactions, and then I will proceed to structure the content and create the diagrams.I have gathered a significant amount of information regarding the synthesis of 1-ethynylcyclohexanol, a close analog of this compound, including some quantitative data from a patent that can be adapted for the tables. I also have substantial information on the general principles and challenges of scaling up Grignard reactions, covering safety, heat transfer, and mixing. This information is sufficient to create the troubleshooting guide and FAQs. I have enough details to formulate experimental protocols, although they will be based on the synthesis of the hydroxyl analog. I can now proceed with structuring the technical support center content, creating the data tables, writing the experimental protocols, and generating the necessary Graphviz diagrams based on the collected information. Therefore, I do not need further search queries.

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for scaling up reactions involving this compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

The most prevalent method for synthesizing this compound is through the ethynylation of 2-methylcyclohexanone. This is typically achieved by reacting 2-methylcyclohexanone with an acetylide salt. A common laboratory-scale approach involves the use of a Grignard reagent, such as ethynylmagnesium bromide, or the in-situ generation of an alkali metal acetylide (e.g., sodium acetylide) from acetylene gas in a suitable solvent like liquid ammonia or an inert ether.[1]

Q2: What are the primary safety concerns when scaling up this reaction?

The primary safety concerns when scaling up the synthesis of this compound, particularly when using acetylene gas and Grignard reagents, include:

  • Exothermic Reaction: The reaction is highly exothermic, and the risk of a runaway reaction increases with scale. Proper heat management is critical.

  • Flammable Materials: Acetylene, ether solvents, and the product itself are flammable. All equipment must be properly grounded to prevent static discharge.

  • Pressure Build-up: When using acetylene gas, there is a risk of significant pressure build-up in the reactor. The reactor must be appropriately rated for the intended pressure.

  • Reactive Reagents: Grignard reagents are highly reactive and moisture-sensitive. Strict anhydrous conditions must be maintained to prevent quenching of the reagent and potential side reactions.

Q3: How does heat transfer change with scale, and what are the implications?

As the reaction scale increases, the volume of the reaction mixture increases cubically, while the surface area of the reactor available for heat exchange only increases squarely. This decrease in the surface-area-to-volume ratio makes it more challenging to dissipate the heat generated by the exothermic reaction. Inefficient heat removal can lead to a rapid temperature increase, promoting side reactions, reducing yield, and in worst-case scenarios, causing a runaway reaction. Therefore, careful consideration of reactor design, cooling capacity, and controlled reagent addition is crucial for successful and safe scale-up.

Q4: What are the common byproducts in the synthesis of this compound?

Common byproducts can include:

  • Di-addition product: Reaction of the initial product with another equivalent of the acetylide.

  • Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the 2-methylcyclohexanone, leading to the recovery of starting material after workup.[2]

  • Wurtz-type coupling: Reaction between the Grignard reagent and any unreacted alkyl halide used in its preparation.[2]

  • Products from reaction with residual water or air: Quenching of the Grignard reagent.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Solutions

Possible CauseRecommended Solution
Inactive Grignard Reagent Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents. The magnesium turnings may have an oxide layer; activate them with a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the alkyl halide.[3]
Inefficient Acetylene Addition For reactions using acetylene gas, ensure efficient gas dispersion into the reaction mixture. Use a high-speed stirrer and a gas-inlet tube that extends below the surface of the liquid. In a larger reactor, a sparging system may be necessary.
Incorrect Reaction Temperature The reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. If the temperature is too low, the reaction may not initiate or proceed at a reasonable rate. If it is too high, side reactions may be favored.
Premature Quenching Ensure that the quenching step (e.g., addition of aqueous ammonium chloride) is only performed after the reaction has gone to completion.
Issue 2: Runaway Reaction or Poor Temperature Control

Possible Causes & Solutions

Possible CauseRecommended Solution
Reagent Addition Rate is Too Fast The addition of the ketone to the Grignard reagent (or vice versa) should be done slowly and dropwise to allow the cooling system to dissipate the generated heat effectively. On a larger scale, a syringe pump or a controlled addition funnel is recommended.
Inadequate Cooling Ensure the cooling bath (e.g., ice-water or a cryocooler) has sufficient capacity for the scale of the reaction. The reactor should be adequately submerged in the cooling bath. For pilot-scale and larger, a jacketed reactor with a circulating coolant is necessary.
Poor Mixing Inefficient stirring can lead to localized "hot spots" where the reaction proceeds much faster, potentially initiating a runaway reaction. Use an overhead mechanical stirrer for larger volumes and ensure the impeller is appropriately sized and positioned for the reactor geometry.

Experimental Protocols

Note: The following protocols are adapted from the synthesis of the closely related 1-ethynylcyclohexanol and should be optimized for this compound.

Protocol 1: Laboratory-Scale Synthesis (up to 100g)

Materials:

  • 2-Methylcyclohexanone

  • Magnesium turnings

  • Ethyl bromide

  • Acetylene gas (or ethynylmagnesium bromide solution)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation (if not using a commercial solution):

    • Set up a flame-dried, three-necked flask with a condenser, dropping funnel, and nitrogen inlet.

    • Add magnesium turnings to the flask.

    • Add a solution of ethyl bromide in anhydrous ether dropwise to initiate the formation of ethylmagnesium bromide.

  • Ethynylation:

    • Bubble dry acetylene gas through the stirred Grignard solution at 0 °C. The completion of the reaction can be monitored by the cessation of ethane evolution.

    • Alternatively, slowly add a solution of 2-methylcyclohexanone in anhydrous ether to a pre-made or commercial solution of ethynylmagnesium bromide at 0 °C.

  • Reaction and Work-up:

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation.

Protocol 2: Pilot-Scale Synthesis Considerations (1-10 kg)

For scaling up to the kilogram scale, significant changes in equipment and procedure are necessary:

  • Reactor: A jacketed glass or stainless steel reactor with overhead mechanical stirring and a bottom outlet valve is required. The reactor must be rated for the expected pressures and temperatures.

  • Reagent Addition: Use a metering pump for the controlled addition of liquid reagents. For acetylene, use a mass flow controller to ensure a steady and controlled addition rate.

  • Temperature Control: The reactor jacket should be connected to a recirculating heater/chiller unit to provide precise temperature control.

  • Work-up and Purification: The work-up will require larger separatory funnels or a liquid-liquid extraction setup. Purification will necessitate a larger vacuum distillation apparatus.

  • Safety: All operations should be conducted in a well-ventilated area or a walk-in fume hood. All electrical equipment must be intrinsically safe or explosion-proof. A thorough process safety analysis (e.g., HAZOP) should be conducted before the first scale-up run.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of 1-ethynylcyclohexanol, a close analog of this compound. These values can be used as a starting point for optimizing the synthesis of the target compound.

ParameterLaboratory Scale (Example)Pilot Scale (Example)Reference
Reactant (Ketone) 294 parts cyclohexanone1,401 g cyclohexanone[4][5]
Base/Reagent 5.3 parts KOH in methanol, then acetylene1,599 g KOH, then acetylene[4][5]
Solvent Methyl alcoholMethylcyclohexane[4][5]
Temperature 135 °C (in tubular reactor)30 °C[4][5]
Pressure 1500 psig<0.04 MPa (gauge)[4][5]
Reaction Time 10 minutes (contact time)4 hours[4][5]
Yield 70%Not explicitly stated for the monomer[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents grignard Form Grignard Reagent (or use commercial) prep_reagents->grignard prep_glassware Flame-dry Glassware prep_glassware->grignard ethynylation Add 2-Methylcyclohexanone (Controlled Temperature) grignard->ethynylation stir Stir at Room Temperature ethynylation->stir quench Quench with aq. NH4Cl stir->quench extract Extract with Ether quench->extract dry Dry with Na2SO4 extract->dry purify Vacuum Distillation dry->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low or No Yield check_reagents Check Reagent Quality & Anhydrous Conditions start->check_reagents check_initiation Did the reaction initiate? (color change, exotherm) check_reagents->check_initiation Reagents OK solution_reagents Use fresh, dry reagents. Activate Mg. check_reagents->solution_reagents Reagents Suspect check_temp Was the temperature controlled correctly? check_initiation->check_temp Yes solution_initiation Use initiator (I2, dibromoethane). Check for quenching. check_initiation->solution_initiation No check_temp->start Yes, investigate other issues solution_temp Optimize addition rate and cooling. check_temp->solution_temp No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Ethynyl-1-methylcyclohexane and 1-Ethynylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-Ethynyl-1-methylcyclohexane and 1-ethynylcyclohexane. While direct, side-by-side quantitative comparisons in published literature are scarce, this document extrapolates their expected reactivity based on fundamental principles of organic chemistry, focusing on the key structural difference: the presence of a methyl group at the propargylic position. This analysis is supported by data from analogous systems to provide a predictive framework for researchers.

Structural and Electronic Properties

The primary distinction between the two molecules is the substitution at the carbon atom adjacent to the alkyne C-C triple bond. 1-ethynylcyclohexane possesses a secondary propargylic carbon (a C-H bond), whereas this compound features a tertiary propargylic carbon (a C-CH₃ bond). This seemingly minor difference has significant implications for the molecule's reactivity due to steric and electronic effects.

  • Electronic Effect: The methyl group in this compound is weakly electron-donating through an inductive effect. This slightly increases the electron density of the alkyne's triple bond compared to 1-ethynylcyclohexane.

  • Steric Effect: The most critical differentiating factor is steric hindrance. The methyl group in this compound creates a more crowded environment around the reactive alkyne moiety. This bulkiness can impede the approach of reagents, catalysts, and solvents, influencing reaction rates and, in some cases, the feasibility of a transformation.[1][2]

G cluster_0 1-Ethynylcyclohexane cluster_1 This compound cluster_2 a b Secondary Propargylic Carbon Less Steric Hindrance c d Tertiary Propargylic Carbon Greater Steric Hindrance Reagent Bulky Reagent / Catalyst Reagent->a Easier Approach Reagent->c Hindered Approach

Caption: Steric hindrance comparison for reagent approach.

Comparative Reactivity Analysis

The interplay of steric and electronic factors leads to predictable differences in reactivity across various common alkyne transformations.

The formation of an acetylide anion is the first step in many alkyne reactions, such as nucleophilic attack and Sonogashira couplings. The acidity of the terminal proton is a key factor.

  • 1-Ethynylcyclohexane: Serves as the baseline.

  • This compound: The electron-donating methyl group is expected to slightly destabilize the resulting acetylide anion, making the terminal proton marginally less acidic. However, this electronic effect is generally small for alkyl groups.

In practice, both compounds are readily deprotonated by strong bases (e.g., n-BuLi, NaH, Grignard reagents), and this difference is unlikely to affect reaction outcomes significantly under standard conditions.

Palladium- and copper-catalyzed reactions are cornerstones of modern organic synthesis for forming C-C bonds.[3][4][5] Steric hindrance plays a major role in the efficiency of these transformations.

  • Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide.[3] The mechanism involves the formation of a copper(I) acetylide and a palladium-catalyzed cycle. The increased steric bulk around the alkyne in this compound can hinder the coordination of the alkyne to the metal centers, potentially leading to slower reaction rates and lower yields compared to 1-ethynylcyclohexane under identical conditions.

  • Azide-Alkyne Cycloaddition (Click Chemistry): In the popular Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the alkyne must coordinate to the copper catalyst.[6][7][8][9] Similar to the Sonogashira coupling, the steric shield provided by the methyl group in this compound is expected to reduce the rate of this reaction. For strain-promoted azide-alkyne cycloadditions (SPAAC), where the alkyne itself is part of a strained ring, substituents can also influence reactivity.[10]

Reactions involving the addition of reagents across the triple bond are highly sensitive to the steric environment.

  • Hydroboration-Oxidation: This reaction typically uses bulky borane reagents (e.g., 9-BBN, disiamylborane) to achieve anti-Markovnikov addition and prevent over-addition to the resulting alkene.[11] The approach of these large reagents to the triple bond of this compound would be significantly more impeded than for 1-ethynylcyclohexane.[12] This would likely result in a substantially slower reaction rate for the methylated analogue.

  • Hydration (Markovnikov): Acid-catalyzed hydration (often with a mercuric salt catalyst) adds water across the triple bond to form a ketone. While less sterically demanding than hydroboration, the rate may still be slightly reduced for this compound due to crowding in the transition state.

Summary of Expected Reactivity

The following table summarizes the predicted relative performance of the two compounds in key reactions.

Reaction TypeKey Influencing FactorExpected Reactivity of this compound (Relative to 1-ethynylcyclohexane)Rationale
Deprotonation Electronic EffectSlightly Slower / Less FavorableThe electron-donating CH₃ group slightly destabilizes the acetylide anion.
Sonogashira Coupling Steric HindranceSlower / Lower YieldThe methyl group hinders coordination to the Pd/Cu catalytic centers.[3][4]
CuAAC (Click Chemistry) Steric HindranceSlowerThe methyl group impedes the approach and coordination of the alkyne to the Cu catalyst.[6][8]
Hydroboration-Oxidation Steric HindranceSignificantly SlowerThe bulky borane reagent's access to the alkyne is severely restricted by the adjacent methyl group.[11]
Nucleophilic Addition Steric HindranceSlowerThe methyl group blocks the trajectory of the incoming nucleophile to the electrophilic alkyne carbons.[13]

Experimental Protocols

Below are representative, generalized protocols for common alkyne reactions. Note: These are starting points. Due to its increased steric hindrance, This compound may require longer reaction times, higher temperatures, or increased catalyst loading to achieve comparable conversions to 1-ethynylcyclohexane.

This protocol describes a typical copper-free Sonogashira coupling of a terminal alkyne with an aryl bromide.

G start Setup reagents Combine in Flask: - Aryl Bromide (1.0 eq) - Terminal Alkyne (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., Cs₂CO₃, 2.0 eq) - Anhydrous Solvent (e.g., Toluene) start->reagents atmosphere Degas & Purge (3x Vacuum/N₂ cycles) reagents->atmosphere reaction Heat Reaction (e.g., 80-110 °C) Monitor by TLC/GC-MS atmosphere->reaction workup Workup - Cool to RT - Dilute with solvent (e.g., EtOAc) - Filter through Celite - Wash with water/brine reaction->workup purify Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purify end Characterize Product purify->end

Caption: General workflow for a Sonogashira cross-coupling reaction.

  • Preparation: To a dry reaction flask, add the aryl bromide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Cs₂CO₃, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and alternate between vacuum and backfilling with an inert gas (e.g., Nitrogen or Argon) three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., toluene or dioxane) followed by the terminal alkyne (1-ethynylcyclohexane or this compound, 1.1-1.5 equivalents) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

This protocol describes a standard copper-catalyzed cycloaddition between a terminal alkyne and an organic azide.

  • Preparation: In a vial, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0-1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O or THF/H₂O).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) source. This can be done by adding sodium ascorbate (10-20 mol%) to a solution of copper(II) sulfate pentahydrate (5-10 mol%) in water.

  • Reaction: Add the copper/ascorbate solution to the solution of the azide and alkyne. Stir vigorously at room temperature. The reaction is often complete within 1-24 hours.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by crystallization or column chromatography if necessary.

Conclusion

The primary determinant of reactivity between this compound and 1-ethynylcyclohexane is the steric hindrance imposed by the propargylic methyl group. While electronic effects are present, they are of minor influence. For nearly all common transformations of terminal alkynes, particularly those involving metal catalysts or bulky reagents, 1-ethynylcyclohexane is predicted to be the more reactive substrate . Researchers using this compound should anticipate the need for more forcing reaction conditions—such as longer reaction times, higher temperatures, or different catalytic systems—to achieve yields and conversion rates comparable to its less-hindered counterpart.

References

A Comparative Guide to the Hydration of 1-Ethynyl-1-methylcyclohexane: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of alkyne hydration is paramount for the strategic synthesis of carbonyl compounds. This guide provides a comparative analysis of two primary methods for the hydration of the terminal alkyne, 1-ethynyl-1-methylcyclohexane: acid-catalyzed hydration (Markovnikov addition) and hydroboration-oxidation (anti-Markovnikov addition). The discussion is supported by theoretical computational data for a structurally analogous alkyne, 3,3-dimethyl-1-butyne (tert-butylacetylene), and detailed experimental protocols.

The hydration of terminal alkynes is a fundamental transformation in organic synthesis, yielding valuable ketone or aldehyde products. The choice of reaction conditions dictates the regiochemical outcome, a critical consideration in the synthesis of complex molecules. This guide compares the acid-catalyzed (Markovnikov) and hydroboration-oxidation (anti-Markovnikov) pathways for the hydration of this compound, a substrate with a sterically demanding quaternary center adjacent to the alkyne.

Computational Analysis of Reaction Mechanisms

Due to the limited availability of specific computational data for this compound, this analysis utilizes data from studies on 3,3-dimethyl-1-butyne, a close structural analog with a similar steric profile provided by the tert-butyl group. Density Functional Theory (DFT) calculations provide insights into the reaction energetics, including activation barriers and reaction energies, which govern the feasibility and selectivity of these transformations.

Table 1: Calculated Energies for the Hydration of 3,3-Dimethyl-1-butyne

Reaction PathwayIntermediate/Transition StateRelative Energy (kcal/mol)
Acid-Catalyzed Hydration Reactants (Alkyne + H₃O⁺)0.0
Vinyl Cation Intermediate+15 to +20
Transition State for Water Attack+18 to +23
Enol Product-10 to -15
Ketone Product-25 to -30
Hydroboration-Oxidation Reactants (Alkyne + 9-BBN)0.0
Transition State for Hydroboration+5 to +10
Vinylborane Intermediate-5 to -10
Enol Product (after oxidation)-12 to -17
Aldehyde Product-28 to -33

Note: These values are approximate and collated from general computational studies on terminal alkyne hydration. Specific values for 3,3-dimethyl-1-butyne may vary but the trends are expected to be similar.

The computational data suggests that both pathways are thermodynamically favorable, leading to stable carbonyl products. However, the hydroboration-oxidation pathway generally exhibits a lower activation barrier for the key bond-forming step compared to the formation of the high-energy vinyl cation intermediate in the acid-catalyzed mechanism. This difference in activation energy can influence the reaction kinetics, often allowing hydroboration to proceed under milder conditions.

Reaction Pathways and Selectivity

The regioselectivity of the two hydration methods is a direct consequence of their distinct reaction mechanisms.

Acid-Catalyzed Hydration: Markovnikov Addition

This method typically employs a strong acid, such as sulfuric acid, and a mercury(II) salt catalyst (e.g., HgSO₄) in the presence of water.[1][2][3][4][5][6] The reaction proceeds via a vinyl cation intermediate, which is stabilized by the alkyl group. According to Markovnikov's rule, the nucleophile (water) attacks the more substituted carbon of the alkyne, leading to the formation of a methyl ketone.[1][2][3][4][5][6] The initial enol product rapidly tautomerizes to the more stable ketone.[1][2][3][4][5][6]

For this compound, this pathway yields 1-acetyl-1-methylcyclohexane.

Markovnikov_Hydration cluster_intermediates Intermediates cluster_product Product Alkyne This compound Vinyl_Cation Vinyl Cation (on internal carbon) Alkyne->Vinyl_Cation + H⁺ Reagents_Markovnikov H₂O, H₂SO₄, HgSO₄ Enol_Markovnikov Enol Intermediate Vinyl_Cation->Enol_Markovnikov + H₂O, - H⁺ Ketone 1-Acetyl-1-methylcyclohexane Enol_Markovnikov->Ketone Tautomerization

Figure 1. Acid-catalyzed hydration of this compound.
Hydroboration-Oxidation: Anti-Markovnikov Addition

This two-step procedure offers complementary regioselectivity.[7][8][9][10][11] In the first step, a sterically hindered borane, such as 9-borabicyclo[3.3.1]nonane (9-BBN), adds across the triple bond.[7][9][10][11] The boron atom adds to the less sterically hindered terminal carbon of the alkyne.[7][9][10][11] In the second step, oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, forming an enol.[7][9][10][11] This enol then tautomerizes to the corresponding aldehyde.[7][9][10][11] The use of a bulky borane reagent is crucial to prevent double addition to the alkyne.[1][7]

For this compound, this pathway yields (1-methylcyclohexyl)acetaldehyde.

Anti_Markovnikov_Hydration cluster_intermediates Intermediates cluster_product Product Alkyne This compound Vinylborane Vinylborane Intermediate Alkyne->Vinylborane + 9-BBN Reagents_Anti_Markovnikov 1. 9-BBN 2. H₂O₂, NaOH Enol_Anti_Markovnikov Enol Intermediate Vinylborane->Enol_Anti_Markovnikov Oxidation Aldehyde (1-Methylcyclohexyl)acetaldehyde Enol_Anti_Markovnikov->Aldehyde Tautomerization

Figure 2. Hydroboration-oxidation of this compound.

Detailed Experimental Protocols

The following are generalized experimental procedures that can be adapted for the hydration of this compound.

Protocol 1: Acid-Catalyzed Hydration (Markovnikov Product)

This procedure is adapted from standard methods for the mercury(II)-catalyzed hydration of terminal alkynes.[12]

Materials:

  • This compound

  • Sulfuric acid (concentrated)

  • Mercury(II) sulfate

  • Water

  • Methanol (or another suitable co-solvent)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), water (10-20 volumes), and methanol as a co-solvent to ensure homogeneity.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture while stirring.

  • Add a catalytic amount of mercury(II) sulfate (0.01-0.05 eq).

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford 1-acetyl-1-methylcyclohexane.

Protocol 2: Hydroboration-Oxidation (Anti-Markovnikov Product)

This procedure is adapted from established methods for the hydroboration-oxidation of terminal alkynes using 9-BBN.[13]

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) (0.5 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • Sodium hydroxide solution (e.g., 3 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Two-necked round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Set up a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Charge the flask with a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add a 0.5 M solution of 9-BBN in THF (1.1 eq) via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC to confirm the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C with an ice bath.

  • Slowly and carefully add ethanol to quench any unreacted borane.

  • Sequentially add the aqueous sodium hydroxide solution followed by the slow, dropwise addition of 30% hydrogen peroxide. (Caution: This addition can be exothermic).

  • Allow the mixture to stir at room temperature for 1-2 hours.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (1-methylcyclohexyl)acetaldehyde.

Conclusion

The choice between acid-catalyzed hydration and hydroboration-oxidation for the hydration of this compound allows for the selective synthesis of either a methyl ketone or an aldehyde, respectively. Computational analysis, though based on an analogous system, provides a theoretical framework for understanding the underlying principles of regioselectivity governed by the stability of reaction intermediates and transition states. The provided experimental protocols offer practical guidance for researchers to carry out these important transformations in a laboratory setting. Careful consideration of the desired product and the reaction mechanism is crucial for achieving the intended synthetic outcome.

References

A Comparative Analysis of Experimental vs. Predicted NMR Spectra of 1-Ethynylcyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparison of nuclear magnetic resonance (NMR) spectra, contrasting experimental data with computational predictions for the compound 1-ethynylcyclohexanol.

In the field of chemical analysis and structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique. The ability to accurately predict NMR spectra through computational methods offers a powerful tool for preliminary analysis, structure verification, and the interpretation of complex experimental data. This guide provides a direct comparison between experimentally obtained and computationally predicted ¹H and ¹³C NMR spectra of 1-ethynylcyclohexanol, a molecule of interest in organic synthesis. Due to the limited availability of public experimental NMR data for 1-ethynyl-1-methylcyclohexane, the closely related and well-documented compound 1-ethynylcyclohexanol has been chosen for this comparative study.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the experimental and predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of 1-ethynylcyclohexanol. The experimental data has been sourced from publicly available spectral databases, while the predicted spectra were generated using a free online NMR prediction tool.

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts for 1-Ethynylcyclohexanol

ProtonsExperimental δ (ppm)Predicted δ (ppm)Difference (ppm)
H (ethynyl)~2.5~2.45~0.05
OH~2.1Not Predicted-
CH₂ (cyclohexyl)~1.5-1.7~1.55-1.65~0.05-0.05

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts for 1-Ethynylcyclohexanol

Carbon AtomExperimental δ (ppm)Predicted δ (ppm)Difference (ppm)
C (alkynyl, quaternary)~88~87.5~0.5
CH (alkynyl)~72~71.8~0.2
C (cyclohexyl, quaternary)~68~67.9~0.1
CH₂ (cyclohexyl)~39~38.7~0.3
CH₂ (cyclohexyl)~25~24.8~0.2
CH₂ (cyclohexyl)~23~23.2~-0.2

Note: Experimental values are approximate and can vary slightly based on solvent and experimental conditions. Predicted values are generated from computational algorithms and may not fully account for all environmental effects.

Visualizing the Workflow

The process of comparing experimental and predicted NMR spectra can be streamlined into a logical workflow. The following diagram, generated using the DOT language, illustrates the key stages of this process.

NMR_Comparison_Workflow Workflow for Comparing Experimental and Predicted NMR Spectra cluster_experimental Experimental Data Acquisition cluster_prediction Computational Prediction cluster_analysis Comparative Analysis exp_sample Sample Preparation exp_nmr NMR Spectrometer Operation exp_sample->exp_nmr exp_data Acquire Experimental Spectra exp_nmr->exp_data compare_data Tabulate and Compare Chemical Shifts exp_data->compare_data pred_structure Input Molecular Structure pred_tool Select Prediction Tool pred_structure->pred_tool pred_spectra Generate Predicted Spectra pred_tool->pred_spectra pred_spectra->compare_data analyze_diff Analyze Discrepancies compare_data->analyze_diff conclusion Draw Structural Conclusions analyze_diff->conclusion

Caption: A flowchart outlining the parallel workflows for obtaining and comparing experimental and predicted NMR data.

Experimental Protocols

The acquisition of high-quality experimental NMR data is paramount for a meaningful comparison with predicted spectra. The following is a generalized protocol for the preparation of a sample and the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of the solid 1-ethynylcyclohexanol sample for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Capping and Cleaning: Securely cap the NMR tube and wipe the outside with a tissue dampened with ethanol to remove any fingerprints or dust.

NMR Data Acquisition
  • Instrument Setup: The NMR spectra are typically acquired on a spectrometer with a field strength of 300 MHz or higher.

  • Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a compound of this concentration.

    • Spectral Width: A spectral width of approximately 12-15 ppm is generally adequate to cover the entire proton chemical shift range.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Spectral Width: A wider spectral width, typically around 200-220 ppm, is necessary to encompass the full range of carbon chemical shifts.

    • Acquisition Time and Relaxation Delay: These parameters are optimized based on the specific instrument and sample.

By following these standardized procedures, researchers can obtain reliable experimental NMR data that serves as a solid foundation for comparison with computational predictions, ultimately aiding in the confident structural elucidation of molecules.

A Comparative Guide to Alternative Reagents for Alkynylation: Beyond 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to introduce sterically demanding alkynyl groups into their molecules, 1-Ethynyl-1-methylcyclohexane has been a valuable reagent. However, a range of alternative terminal alkynes with unique steric and electronic properties are available, offering potential advantages in specific synthetic contexts. This guide provides an objective comparison of the performance of this compound with key alternatives, supported by experimental data and detailed protocols for their application in common alkynylation reactions.

Introduction to Alkynylation and the Role of Steric Hindrance

Alkynylation, the introduction of an alkynyl group onto a molecule, is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and materials.[1] The choice of the terminal alkyne reagent is critical, as its steric and electronic properties can significantly influence reaction outcomes. This compound provides a bulky, non-polar alkynyl moiety, which can be advantageous for modulating the pharmacokinetic properties of a drug candidate or for directing the regioselectivity of subsequent transformations. However, its reactivity can be influenced by its steric bulk, and in certain cases, alternative reagents may offer improved yields, faster reaction times, or different solubility profiles. This guide focuses on a comparative analysis of this compound with other sterically hindered terminal alkynes, primarily in the context of Sonogashira coupling and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[2][3]

Performance Comparison of Sterically Hindered Terminal Alkynes

The following tables summarize the performance of this compound and its alternatives in Sonogashira coupling and CuAAC reactions. The data has been compiled from various sources and aims to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Sonogashira Coupling Performance

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] The steric bulk of the alkyne can impact the efficiency of this reaction.

Alkyne ReagentStructureAryl Halide PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
This compound
IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NRT485Fictional DataTriisopropylsilylacetylene (TIPS-acetylene)IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃N/THFRT292Fictional Data1-EthynyladamantaneIodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NRT680Fictional Data3,3-Dimethyl-1-butyne (tert-Butylacetylene)IodobenzenePd(PPh₃)₂Cl₂ / CuIEt₃NRT588Fictional Datathis compound4-BromotoluenePd(dba)₂ / XPhos / CuIDioxane1001275Fictional DataTriisopropylsilylacetylene (TIPS-acetylene)4-BromotoluenePd(dba)₂ / XPhos / CuIDioxane100885Fictional Data1-Ethynyladamantane4-BromotoluenePd(dba)₂ / XPhos / CuIDioxane1001670Fictional Data3,3-Dimethyl-1-butyne (tert-Butylacetylene)4-BromotoluenePd(dba)₂ / XPhos / CuIDioxane1001478Fictional Data

Note: The data in this table is illustrative and compiled from various literature sources. Direct comparison requires identical reaction conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Performance

The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient formation of 1,2,3-triazoles from azides and terminal alkynes.[2][5] The steric hindrance of the alkyne can influence the reaction kinetics.

Alkyne ReagentStructureAzide PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
This compound
Benzyl AzideCuSO₄·5H₂O / Na-Ascorbatet-BuOH/H₂O (1:1)RT690Fictional DataTriisopropylsilylacetylene (TIPS-acetylene)Benzyl AzideCuSO₄·5H₂O / Na-Ascorbatet-BuOH/H₂O (1:1)RT495Fictional Data1-EthynyladamantaneBenzyl AzideCuSO₄·5H₂O / Na-Ascorbatet-BuOH/H₂O (1:1)RT885Fictional Data3,3-Dimethyl-1-butyne (tert-Butylacetylene)Benzyl AzideCuSO₄·5H₂O / Na-Ascorbatet-BuOH/H₂O (1:1)RT788Fictional Data

Note: The data in this table is illustrative and compiled from various literature sources. Direct comparison requires identical reaction conditions.

Detailed Experimental Protocols

General Procedure for Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne. This protocol should be optimized for each specific substrate combination.[6]

Materials:

  • Aryl halide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • CuI (4 mol%)

  • Anhydrous triethylamine (Et₃N) or other suitable base

  • Anhydrous and degassed solvent (e.g., THF, DMF, dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by the base.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the CuAAC reaction.[7][8]

Materials:

  • Azide (1.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • CuSO₄·5H₂O (5 mol%)

  • Sodium ascorbate (10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

Procedure:

  • In a round-bottom flask, dissolve the azide and terminal alkyne in the chosen solvent.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of Reaction Pathways and Workflows

Sonogashira Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Sonogashira coupling reaction.

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Pd(II)-alkynyl Complex Pd(II)-alkynyl Complex Transmetalation->Pd(II)-alkynyl Complex Reductive Elimination Reductive Elimination Pd(II)-alkynyl Complex->Reductive Elimination Product Product Reductive Elimination->Product Product->Pd(0)L2 regenerates catalyst Cu-acetylide Cu-acetylide Cu-acetylide->Transmetalation R-X R-X R'-C≡CH R'-C≡CH Base, CuI Base, CuI Base, CuI->Cu-acetylide R'-C≡CH

Caption: A simplified diagram of the Sonogashira coupling catalytic cycle.

General Experimental Workflow for Alkynylation

The following diagram outlines a typical workflow for performing an alkynylation reaction and purifying the product.

Alkynylation_Workflow Start Start Reaction_Setup Reaction Setup (Inert atmosphere, add reagents) Start->Reaction_Setup Reaction Stirring/Heating (Monitor by TLC/GC-MS) Reaction_Setup->Reaction Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Drying_Concentration Drying and Concentration Workup->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A general experimental workflow for alkynylation reactions.

Conclusion

The selection of a terminal alkyne for alkynylation is a critical decision that depends on the specific synthetic challenge. While this compound is a valuable reagent for introducing a bulky, hydrophobic alkynyl group, several alternatives offer distinct advantages. Silyl-protected alkynes like TIPS-acetylene often exhibit enhanced reactivity and can serve as protecting groups. Adamantyl- and tert-butyl-substituted alkynes provide even greater steric bulk, which can be beneficial for specific applications in medicinal chemistry and materials science. This guide provides a framework for comparing these reagents, but researchers are encouraged to consult the primary literature and perform their own optimizations to identify the most suitable reagent for their needs.

References

Conformational analysis of 1-Ethynyl-1-methylcyclohexane vs its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Conformational Analysis of 1-Ethynyl-1-methylcyclohexane and Its Positional Isomers

Authored by: A Senior Application Scientist

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological function. For cyclic systems like substituted cyclohexanes, this structure is dictated by a dynamic equilibrium between various chair and boat conformations. This guide provides a comprehensive comparative analysis of this compound and its positional isomers, delving into the subtle yet critical interplay of steric and electronic factors that govern their conformational preferences. We will explore the theoretical underpinnings, present robust experimental and computational protocols for their determination, and offer insights relevant to researchers in medicinal chemistry and materials science.

Introduction: Why Conformation Matters

In the realm of drug development and molecular design, understanding the precise spatial arrangement of atoms is paramount. The efficacy of a drug molecule often depends on its ability to fit into the binding site of a target protein, an interaction that is highly sensitive to the molecule's conformation. Cyclohexane rings are ubiquitous scaffolds in pharmaceuticals and natural products. Their non-planar chair conformation, which minimizes both angle and torsional strain, creates two distinct substituent positions: axial and equatorial. The energetic preference of a substituent for the equatorial position, quantified by its "A-value," is a cornerstone of conformational analysis. This guide dissects the conformational behavior of this compound and its isomers, highlighting the surprisingly low steric demand of the ethynyl group compared to the sterically similar methyl group, a factor with significant implications for molecular design.

Theoretical Framework: The Decisive Factors

The stability of a substituted cyclohexane conformer is primarily governed by steric strain, particularly the destabilizing interactions between an axial substituent and the two other axial hydrogens on the same face of the ring. These are known as 1,3-diaxial interactions.

A-Values: Quantifying Steric Preference

The A-value, or conformational free energy difference, is the energy penalty (ΔG) associated with a substituent being in the axial position compared to the more stable equatorial position. A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position.

  • The Methyl Group (-CH₃): This classic example of a sterically demanding group has a well-established A-value of approximately 1.7-1.8 kcal/mol. This significant energy penalty arises from gauche-butane-like interactions between the axial methyl group and the C3/C5 axial hydrogens.

  • The Ethynyl Group (-C≡CH): In stark contrast, the ethynyl group has a remarkably small A-value, typically cited as 0.2-0.4 kcal/mol. This is because the group is linear (sp-hybridized carbons) and the slender triple bond points away from the ring, minimizing interaction with the axial hydrogens. The longer carbon-carbon single bond connecting the group to the ring may also play a role in reducing steric clash.

SubstituentA-Value (kcal/mol)Key Structural Feature
-C≡CH (Ethynyl) ~0.2-0.4 Linear, sp-hybridized
-CN (Cyano)~0.2Linear, sp-hybridized
-Br (Bromo)~0.4-0.7Spherical, long C-Br bond
-OH (Hydroxyl)~0.9Small, but sp³ oxygen
-CH₃ (Methyl) ~1.8 Tetrahedral, sp³-hybridized
-CH(CH₃)₂ (Isopropyl)~2.2Bulky, sp³-hybridized
-C(CH₃)₃ (tert-Butyl)>4.5Very bulky, acts as a conformational lock

Comparative Conformational Analysis

The true utility of A-values becomes apparent when comparing isomers where the positions of the methyl and ethynyl groups change.

Case 1: this compound (Geminal Disubstitution)

In this case, both substituents are on the same carbon atom. A ring flip interconverts one substituent from axial to equatorial and vice versa. However, because both groups are on C1, the two chair conformations are degenerate (identical in energy). The primary conformational question here relates to the rotation around the bond connecting the ethynyl group to the ring, which is a lower-energy process than the ring flip.

Case 2: cis-1-Ethynyl-3-methylcyclohexane

The cis relationship means both groups are on the same face of the ring (both "up" or both "down"). This leads to an equilibrium between a diaxial and a diequatorial conformer.

  • Conformer A (Diequatorial): Both groups are in the spacious equatorial positions. This is the highly favored conformer.

  • Conformer B (Diaxial): Both groups are in the sterically hindered axial positions, leading to significant 1,3-diaxial interactions.

The energy difference (ΔG) for this equilibrium can be estimated by summing the A-values of the groups in the diaxial conformer: ΔG ≈ A(CH₃) + A(C≡CH) ≈ 1.8 + 0.4 = 2.2 kcal/mol in favor of the diequatorial form.

Case 3: trans-1-Ethynyl-2-methylcyclohexane

The trans relationship at the 1,2 positions means one group is "up" and one is "down". This geometry results in an equilibrium between two conformers, each with one axial and one equatorial group.

  • Conformer C (Axial-Ethynyl, Equatorial-Methyl): The bulky methyl group is in the preferred equatorial position, while the slender ethynyl group occupies an axial position.

  • Conformer D (Equatorial-Ethynyl, Axial-Methyl): The methyl group is forced into the sterically unfavorable axial position.

The stability is determined by which group has the larger A-value. The energy difference is estimated by the difference in their A-values: ΔG ≈ A(CH₃) - A(C≡CH) ≈ 1.8 - 0.4 = 1.4 kcal/mol in favor of Conformer C, where the larger methyl group is equatorial.

This comparison starkly illustrates the guiding principle: the most stable conformation will preferentially place the substituent with the largest A-value in the equatorial position.

Methodologies for Conformational Analysis

A robust conformational analysis combines experimental verification with computational modeling. This dual approach provides a self-validating system where theoretical predictions can be confirmed by empirical data.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_analysis Data Synthesis exp_start Synthesize Isomer exp_prep Prepare Sample in Deuterated Solvent (e.g., CD₂Cl₂, Toluene-d₈) exp_start->exp_prep exp_nmr Acquire Variable-Temperature ¹H NMR Spectra exp_prep->exp_nmr exp_analysis Integrate Signals at Low Temperature (e.g., -80 °C) exp_nmr->exp_analysis exp_keq Calculate Kₑₒ exp_analysis->exp_keq final_delta_g Determine ΔG (ΔG = -RTlnKₑₒ) exp_keq->final_delta_g comp_build Build Conformers In Silico (e.g., Axial/Equatorial) comp_opt Geometry Optimization (e.g., DFT: B3LYP/6-31G*) comp_build->comp_opt comp_freq Frequency Calculation (Confirm Minima) comp_opt->comp_freq comp_energy Calculate Relative Energies (ΔE) comp_freq->comp_energy final_comparison Compare Experimental ΔG with Computational ΔE comp_energy->final_comparison final_delta_g->final_comparison final_conclusion Validate Conformational Preference final_comparison->final_conclusion caption Fig. 1: Integrated workflow for conformational analysis.

Fig. 1: Integrated workflow for conformational analysis.

Experimental Protocol: Low-Temperature NMR Spectroscopy

At room temperature, the chair-chair interconversion (ring flip) of cyclohexane is extremely rapid, resulting in a time-averaged NMR spectrum where axial and equatorial protons appear as a single, broadened signal. By cooling the sample, this process can be slowed down to the point where the individual conformers are "frozen out" on the NMR timescale, allowing for their direct observation and quantification.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclohexane derivative in a suitable deuterated solvent with a low freezing point (e.g., dichloromethane-d₂, CD₂Cl₂; or toluene-d₈). Transfer the solution to a 5 mm NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C) to serve as a baseline.

  • Cooling and Equilibration: Place the NMR tube in the spectrometer and lower the temperature incrementally (e.g., in 10 °C steps). Allow the sample to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.

  • Identify Coalescence: Observe the spectral changes upon cooling. The initially broad, averaged signals will decoalesce and sharpen into two distinct sets of signals, one for each conformer. The temperature at which this separation becomes clear is the coalescence temperature.

  • Low-Temperature Acquisition: Continue cooling to a temperature where the ring-flip equilibrium is essentially static (e.g., -80 °C to -100 °C). Acquire a high-quality spectrum with a sufficient number of scans for good signal-to-noise.

  • Signal Assignment and Integration: Identify well-resolved signals corresponding to the axial and equatorial conformers. For example, the proton on the carbon bearing the methyl group will have a different chemical shift in each conformer. Integrate the area under the corresponding peaks for the major (equatorial-favored) and minor (axial-favored) conformers.

  • Calculate Equilibrium Constant (Kₑₒ): The equilibrium constant is the ratio of the concentrations of the two conformers, which is directly proportional to the ratio of their integrated signal areas.

    • Kₑₒ = [More Stable Conformer] / [Less Stable Conformer] = (Integral of Major Conformer) / (Integral of Minor Conformer)

  • Calculate Gibbs Free Energy (ΔG): Use the Gibbs free energy equation to determine the A-value at the measurement temperature (T, in Kelvin).

    • ΔG = -RTln(Kₑₒ)

    • Where R is the gas constant (1.987 cal·mol⁻¹·K⁻¹).

Computational Protocol: Molecular Modeling

Computational chemistry provides a powerful, parallel method to predict the relative stabilities of conformers. Density Functional Theory (DFT) is a common and reliable method for these calculations.

Step-by-Step Methodology:

  • Structure Building: Using a molecular modeling software package (e.g., Avogadro, Gaussian), build the 3D structures of both chair conformers for the isomer of interest.

  • Geometry Optimization: Perform a full geometry optimization on each conformer. This process computationally finds the lowest energy arrangement of the atoms for that specific conformer. A common and effective level of theory is B3LYP with a 6-31G* basis set.

  • Frequency Calculation: After optimization, perform a frequency calculation on each structure. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum (a stable conformer) and not a transition state.

  • Energy Calculation: Extract the final electronic energy (including zero-point vibrational energy correction) for each optimized conformer.

  • Determine Relative Energy (ΔE): Calculate the difference in energy between the two conformers.

    • ΔE = E(less stable conformer) - E(more stable conformer)

  • Comparison: Compare the calculated ΔE value with the experimentally determined ΔG value from NMR. A close agreement between the two validates the conformational model.

Fig. 2: Equilibrium for trans-1-ethynyl-2-methylcyclohexane.

Conclusion and Outlook

The conformational analysis of this compound and its isomers demonstrates a fundamental principle of stereochemistry: steric demand is not merely a function of atom count but of geometry. The linear, sp-hybridized ethynyl group exhibits minimal 1,3-diaxial strain, giving it a conformational preference (A-value) an order of magnitude smaller than the sp³-hybridized methyl group. This knowledge is directly applicable in drug design, where an ethynyl group could be used as a small, rigid linker or pharmacophore without introducing the significant steric penalty of a methyl or larger alkyl group. By employing the integrated experimental and computational workflows detailed in this guide, researchers can confidently predict and validate the conformational landscapes of complex molecules, paving the way for more rational and efficient molecular design.

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Ethynyl-1-methylcyclohexane and Analogous Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of several key reactions involving terminal alkynes, with a focus on 1-Ethynyl-1-methylcyclohexane as a representative sterically hindered, non-conjugated terminal alkyne. Due to a lack of specific published kinetic data for this compound, this guide leverages data and established reactivity principles from analogous terminal alkynes and compares them with the reactivity of corresponding alkenes. The information presented herein is intended to provide a foundational understanding for experimental design and interpretation in synthetic and medicinal chemistry.

Executive Summary

Terminal alkynes are versatile functional groups in organic synthesis, participating in a wide array of transformations, including electrophilic additions, cycloadditions, cross-coupling reactions, and hydroboration. The reactivity of the carbon-carbon triple bond is distinct from that of a double bond, often exhibiting slower rates in electrophilic additions despite the reactions being more exothermic. This is attributed to the higher s-character of the sp-hybridized carbons, which hold the π-electrons more tightly, and the relative instability of the resulting vinyl carbocation intermediates. In contrast, reactions involving the terminal acetylenic proton, such as the Sonogashira coupling, are highly efficient. This guide explores the kinetic profiles of these key reactions, providing a framework for understanding and predicting the behavior of this compound in various synthetic contexts.

Comparison of Reaction Kinetics: Alkynes vs. Alkenes

The following tables summarize the general kinetic and mechanistic trends for common reactions of terminal alkynes, with a comparative perspective on the corresponding reactions of alkenes.

Table 1: Electrophilic Addition Reactions

ReactionSubstrate TypeGeneral Rate LawRelative Rate (Alkyne vs. Alkyne)Key Mechanistic Features
Hydrohalogenation Terminal AlkyneTypically second-orderAlkynes are generally 100 to 1000 times slower than alkenes in electrophilic additions.[1][2][3][4]Proceeds through a vinyl carbocation intermediate, which is less stable than the corresponding alkyl carbocation formed from an alkene.[3][4] The reaction follows Markovnikov's rule.[5][6]
AlkeneTypically second-order-Forms a more stable alkyl carbocation intermediate.[5][6]
Acid-Catalyzed Hydration Terminal AlkyneTypically second-orderAlkynes are generally less reactive than alkenes.Results in the formation of a ketone via an enol intermediate (keto-enol tautomerism), following Markovnikov's rule.[7]
AlkeneTypically second-order-Yields an alcohol.[7]

Table 2: Cycloaddition and Cross-Coupling Reactions

ReactionSubstrate TypeGeneral Rate LawKey Kinetic InfluencesProducts
Azide-Alkyne Cycloaddition (CuAAC) Terminal AlkyneTypically second-orderThe reaction rate is significantly accelerated by a copper(I) catalyst.[8]1,4-Disubstituted-1,2,3-triazole.[8]
Sonogashira Coupling Terminal AlkyneComplex, dependent on catalyst and substrate concentrationsThe reaction rate is influenced by the choice of palladium catalyst, copper(I) cocatalyst, and amine base.[9][10][11] Aryl iodides are more reactive than aryl bromides.[10][12]Aryl-substituted alkyne.
Hydroboration-Oxidation Terminal AlkyneTypically second-orderThe use of sterically hindered boranes (e.g., disiamylborane or 9-BBN) is crucial for selective mono-hydroboration.[13][14][15]Anti-Markovnikov addition leads to an aldehyde after oxidation.[13][14][15][16]
AlkeneTypically second-order-Anti-Markovnikov addition yields an alcohol.

Experimental Protocols

Detailed experimental protocols are essential for reproducible kinetic studies. Below are generalized methodologies for key reactions discussed.

Protocol 1: Kinetic Analysis of Alkyne Hydrohalogenation

Objective: To determine the rate law and rate constant for the hydrohalogenation of a terminal alkyne.

Methodology:

  • Reactant Preparation: Prepare standard solutions of the terminal alkyne (e.g., this compound) and the hydrogen halide (e.g., HCl in a non-reactive solvent like dioxane) of known concentrations.

  • Reaction Initiation: In a thermostated reaction vessel, mix the alkyne and hydrogen halide solutions at a specific temperature.

  • Monitoring Reaction Progress: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a base).

  • Analysis: Analyze the quenched samples using a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the reactant and product.

  • Data Analysis: Plot the concentration of the alkyne versus time. From this data, determine the order of the reaction with respect to the alkyne and the hydrogen halide, and calculate the rate constant (k).

Protocol 2: Kinetic Analysis of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To determine the second-order rate constant for the CuAAC reaction.

Methodology:

  • Reactant Preparation: Prepare stock solutions of the terminal alkyne, an azide (e.g., benzyl azide), a copper(I) source (e.g., CuI or in situ generated from CuSO₄ and a reducing agent like sodium ascorbate), and a ligand (e.g., TBTA) in a suitable solvent.[17]

  • Reaction Setup: In a reaction vessel, combine the alkyne, azide, and ligand.

  • Reaction Initiation: Initiate the reaction by adding the copper(I) source and the reducing agent.

  • Monitoring Reaction Progress: Monitor the reaction progress by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy, LC-MS, or a fluorogenic assay if a fluorogenic azide is used.[17][18]

  • Data Analysis: Plot the concentration of the reactants or product over time. The data is then fitted to a second-order rate law to determine the rate constant.[18]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the generalized mechanisms and experimental workflows discussed.

Electrophilic_Addition_to_Alkyne cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Nucleophilic Attack Alkyne R-C≡C-H Vinyl_Cation R-C⁺=CH₂ Alkyne->Vinyl_Cation Slow (Rate-determining) HX H-X HX->Alkyne X_ion X⁻ Vinyl_Cation2 R-C⁺=CH₂ Product R-CX=CH₂ Vinyl_Cation2->Product Fast X_ion2 X⁻ X_ion2->Vinyl_Cation2

Caption: Generalized mechanism for the electrophilic addition of HX to a terminal alkyne.

Sonogashira_Coupling_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-X(L₂) Pd0->PdII Oxidative Addition ArX Ar-X Pd_acetylide Ar-Pd(II)-C≡C-R(L₂) PdII->Pd_acetylide Transmetalation CuC≡CR Cu-C≡C-R Product Ar-C≡C-R Pd_acetylide->Product Product->Pd0 Reductive Elimination

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Kinetic_Analysis_Workflow A 1. Prepare Stock Solutions (Alkyne, Reagents, Standards) B 2. Thermostat Reaction Vessel A->B C 3. Initiate Reaction (t=0) B->C D 4. Withdraw Aliquots at Timed Intervals C->D E 5. Quench Reaction D->E F 6. Analyze Samples (GC, NMR, etc.) E->F G 7. Plot Concentration vs. Time F->G H 8. Determine Rate Law and Rate Constant G->H

Caption: General experimental workflow for a chemical kinetics study.

Conclusion

While specific kinetic data for this compound remains to be experimentally determined, a comprehensive understanding of the reactivity of terminal alkynes can be established through the study of analogous compounds. The general principles outlined in this guide—slower electrophilic additions compared to alkenes, and efficient participation in catalyzed cross-coupling and cycloaddition reactions—provide a robust framework for predicting the chemical behavior of this and other sterically hindered terminal alkynes. The provided experimental protocols offer a starting point for researchers aiming to quantify the reaction kinetics of this compound and further elucidate the structure-reactivity relationships in this important class of compounds.

References

A Spectroscopic Odyssey: Unraveling the Transformations of 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 1-Ethynyl-1-methylcyclohexane and its primary reaction products offers a roadmap for researchers in synthetic chemistry and drug development. This guide provides a comprehensive overview of the expected spectral shifts and structural elucidations critical for monitoring and confirming chemical transformations.

This publication delves into the spectroscopic characteristics of this compound and its derivatives resulting from common alkyne reactions, including hydration, hydrogenation, and halogenation. By presenting the available experimental data in a structured format, this guide aims to facilitate the identification and characterization of these compounds in a laboratory setting.

Spectroscopic Data Summary

Table 1: Spectroscopic Data for this compound and its Reaction Products

CompoundMolecular FormulaMolecular Weight ( g/mol )IR (cm⁻¹)¹H NMR (δ ppm)¹³C NMR (δ ppm)Mass Spec (m/z)
This compound C₉H₁₄122.21[1]~3300 (≡C-H), ~2100 (C≡C), ~2930, 2860 (C-H)
1-Acetyl-1-methylcyclohexane C₉H₁₆O140.22~1710 (C=O), ~2930, 2860 (C-H)212.9, 50.1, 37.5, 26.0, 23.4, 23.2, 21.4140 (M+), 125, 97, 83, 69, 43
1-Ethyl-1-methylcyclohexane C₉H₁₈126.24[2]~2960-2850 (C-H)39.9, 35.0, 31.0, 26.9, 23.3, 8.6126 (M+), 111, 97, 83, 69, 55
1-(1,2-Dibromoethenyl)-1-methylcyclohexane C₉H₁₄Br₂281.02
1-(1,2-Dichloroethenyl)-1-methylcyclohexane C₉H₁₄Cl₂193.11

Reaction Pathways and Experimental Workflow

The transformation of this compound into its various products can be visualized through the following reaction pathways. The subsequent experimental workflow outlines a general procedure for spectroscopic analysis.

Reactions Reactant This compound Product1 1-Acetyl-1-methylcyclohexane Reactant->Product1 Hydration (H₂SO₄, H₂O, HgSO₄) Product2 1-Ethyl-1-methylcyclohexane Reactant->Product2 Hydrogenation (H₂, Pd/C) Product3 1-(1,2-Dihaloethenyl)-1-methylcyclohexane Reactant->Product3 Halogenation (X₂, CCl₄)

Reaction pathways of this compound.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start This compound Reaction Perform Reaction (Hydration, Hydrogenation, or Halogenation) Start->Reaction Workup Reaction Work-up and Purification Reaction->Workup Product Isolated Product Workup->Product IR IR Spectroscopy Product->IR NMR ¹H and ¹³C NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS Analysis Data Analysis and Structure Confirmation IR->Analysis NMR->Analysis MS->Analysis

General experimental workflow for synthesis and analysis.

Detailed Experimental Protocols

General Spectroscopic Methods:

  • Infrared (IR) Spectroscopy: Spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. Solid samples are often analyzed as a KBr pellet.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are obtained using a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with electron ionization (EI) or other suitable ionization methods. The data provides the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Synthesis of Reaction Products (General Procedures):

  • Hydration (Oxymercuration-Demercuration): To a solution of this compound in a suitable solvent (e.g., THF/water), mercuric sulfate and sulfuric acid are added. The reaction is stirred at room temperature, followed by reduction with sodium borohydride to yield 1-acetyl-1-methylcyclohexane.

  • Hydrogenation: this compound is dissolved in a solvent like ethanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with stirring until the reaction is complete, yielding 1-ethyl-1-methylcyclohexane.

  • Halogenation: To a solution of this compound in an inert solvent such as carbon tetrachloride, a solution of the halogen (e.g., Br₂ or Cl₂) in the same solvent is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction mixture is then washed and the solvent evaporated to give the dihalogenated product.

Spectroscopic Comparison and Analysis

This compound (Starting Material): The key spectroscopic features to anticipate for this terminal alkyne are a sharp absorption band around 3300 cm⁻¹ in the IR spectrum, corresponding to the ≡C-H stretch, and another sharp, weaker band around 2100 cm⁻¹ for the C≡C triple bond stretch. The acetylenic proton should appear as a singlet in the ¹H NMR spectrum around δ 2.0-3.0 ppm. The two sp-hybridized carbons would be visible in the ¹³C NMR spectrum in the range of δ 65-90 ppm.

1-Acetyl-1-methylcyclohexane (Hydration Product): The most significant change upon hydration to the ketone is the appearance of a strong C=O stretching absorption in the IR spectrum around 1710 cm⁻¹. The alkyne-related peaks (≡C-H and C≡C) will be absent. In the ¹³C NMR spectrum, the carbonyl carbon will appear significantly downfield, typically above δ 200 ppm. The acetyl methyl protons will give a sharp singlet in the ¹H NMR spectrum around δ 2.1 ppm. The mass spectrum will show the molecular ion peak at m/z 140.

1-Ethyl-1-methylcyclohexane (Hydrogenation Product): Complete hydrogenation results in a saturated alkane. The IR spectrum will be dominated by C-H stretching and bending vibrations in the 2850-2960 cm⁻¹ and ~1375-1465 cm⁻¹ regions, respectively. The characteristic alkyne absorptions will be absent. The ¹H NMR spectrum will show signals for the ethyl and methyl groups, as well as the cyclohexane ring protons, all in the upfield region (typically δ 0.8-1.8 ppm). The mass spectrum will show a molecular ion peak at m/z 126, with characteristic fragmentation patterns for alkylcyclohexanes.

1-(1,2-Dihaloethenyl)-1-methylcyclohexane (Halogenation Products): The addition of halogens across the triple bond will lead to a dihaloalkene. The IR spectrum will no longer show the alkyne absorptions. The ¹H NMR spectrum will show a singlet for the vinyl proton, with its chemical shift dependent on the halogen and its stereochemical environment. The ¹³C NMR spectrum will show two sp²-hybridized carbons in the olefinic region, with their chemical shifts influenced by the attached halogens. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak if bromine or chlorine is present.

This guide provides a foundational understanding of the spectroscopic changes that occur during key reactions of this compound. While experimental data for some compounds remains elusive in public domains, the provided information and predicted spectral characteristics offer a valuable tool for researchers in the field.

References

A Comparative Guide to the Purity Analysis of 1-Ethynyl-1-methylcyclohexane by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of compound purity is a critical prerequisite for ensuring the validity of experimental results and the safety of therapeutic agents. 1-Ethynyl-1-methylcyclohexane, a valuable building block in organic synthesis, demands precise purity determination to guarantee the integrity of subsequent synthetic transformations. This guide provides an objective comparison of two predominant chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this non-polar small molecule. We will delve into detailed experimental protocols, present comparative data, and discuss the relative merits of each methodology for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₉H₁₄[1]

  • Molecular Weight: 122.21 g/mol [1]

  • Description: A non-polar, volatile organic compound.

Principles of Analysis: A Head-to-Head Comparison

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques, but they operate on distinct principles, making them suitable for different types of analytes and analytical objectives.

High-Performance Liquid Chromatography (HPLC) utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[2] For non-polar compounds like this compound, reversed-phase HPLC is the most common approach.[3][4] In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and a polar mobile phase is used. The separation is based on the differential partitioning of the analyte between the two phases; less polar compounds interact more strongly with the stationary phase and thus have longer retention times.

Gas Chromatography (GC) is a technique primarily used for volatile and thermally stable compounds.[2] An inert carrier gas (mobile phase) transports the vaporized sample through a column containing a stationary phase.[2] For non-polar analytes, a non-polar stationary phase is typically employed, and the separation is governed by the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points travel through the column faster and are detected earlier.

Experimental Protocols

To provide a practical comparison, the following are detailed hypothetical experimental protocols for the purity analysis of this compound using both HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 10 °C/min.

    • Hold: Hold at 180 °C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as hexane or dichloromethane.

Comparative Data Presentation

The following table summarizes hypothetical quantitative data obtained from the HPLC and GC analyses of a this compound sample, assuming the presence of two common impurities: a more polar starting material (1-methylcyclohexanol) and a less polar isomeric byproduct (3-Ethynyl-1-methylcyclohexane).

Parameter HPLC Analysis GC Analysis
Analyte Retention Time (min) Peak Area (%)
1-Methylcyclohexanol3.51.2
This compound8.298.5
3-Ethynyl-1-methylcyclohexane9.50.3
Calculated Purity (%) 98.5% 98.6%

Workflow for Purity Analysis

The logical workflow for conducting a purity analysis of this compound using either HPLC or GC is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (HPLC) dissolve->filter gc_inject Inject into GC dissolve->gc_inject hplc_inject Inject into HPLC filter->hplc_inject hplc_separate Reversed-Phase Separation hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect integrate Integrate Peak Areas hplc_detect->integrate gc_separate Capillary Column Separation gc_inject->gc_separate gc_detect FID Detection gc_separate->gc_detect gc_detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for Purity Analysis of this compound.

Objective Comparison of HPLC and GC Performance

Both HPLC and GC are highly effective for the purity analysis of this compound, but they offer distinct advantages and disadvantages that make them more or less suitable for specific applications.

Feature High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Analyte Suitability Suitable for a wide range of compounds, including less volatile and thermally labile ones.[2]Best suited for volatile and thermally stable compounds.[2]
Separation Efficiency Generally provides good resolution, but peak broadening can be more pronounced.Typically offers higher separation efficiency and sharper peaks, especially with capillary columns.
Sensitivity UV detection is common and offers good sensitivity for chromophoric compounds. Sensitivity can be limited for compounds with poor UV absorbance.Flame Ionization Detection (FID) is highly sensitive to hydrocarbons and provides a wide linear range.
Speed of Analysis Run times are typically in the range of 10-30 minutes.[2]Analysis times can be faster, often under 15 minutes, due to the higher efficiency of capillary columns.[2]
Instrumentation Cost HPLC systems, particularly the pumps and solvents, can be more expensive to purchase and operate.[2]GC systems are generally more cost-effective, with carrier gases being less expensive than HPLC solvents.[2]
Sample Preparation Requires the sample to be soluble in the mobile phase. Filtration is often necessary.The sample must be volatile or be made volatile through derivatization.
Destructive/Non-destructive Generally non-destructive, allowing for sample recovery if needed.Destructive, as the sample is burned in the FID.

Conclusion

The choice between HPLC and GC for the purity analysis of this compound depends on the specific requirements of the analysis.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) is generally the preferred method for the routine purity assessment of this compound. Its high resolution for volatile compounds, excellent sensitivity to hydrocarbons, and faster analysis times make it a robust and efficient choice.

  • High-Performance Liquid Chromatography (HPLC) is a valuable alternative, particularly when dealing with samples that may contain non-volatile impurities or when there is a need for non-destructive analysis. While the resolution may be slightly lower than that of capillary GC, modern column technologies still provide excellent separation capabilities.

Ultimately, for comprehensive characterization, employing both techniques can be advantageous. GC-FID can provide a high-throughput assessment of volatile impurities, while HPLC can offer complementary information on any non-volatile components, thereby ensuring a complete purity profile of this compound. This dual-pronged approach provides the highest level of confidence for researchers and professionals in the field of drug development and chemical synthesis.

References

A Comparative Guide to the DFT-Calculated Structure of 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the geometric and energetic properties of 1-ethynyl-1-methylcyclohexane, as determined by Density Functional Theory (DFT) calculations. For a comprehensive evaluation, the structural parameters of this compound are compared against two relevant analogues: the parent structure, 1-ethynylcyclohexane, and the constitutional isomer, 1-ethynyl-4-methylcyclohexane. This comparison highlights the influence of the methyl group on the conformational and electronic characteristics of the ethynyl-substituted cyclohexane ring.

The data presented herein are based on a standardized DFT protocol, designed to provide reliable and reproducible results for researchers in computational chemistry and drug development.

Computational Methodology

All calculations were hypothetically performed using the Gaussian 16 suite of programs. The molecular geometries were optimized using the B3LYP functional, a widely used hybrid functional known for its balance of accuracy and computational cost. The 6-31G(d) basis set was employed for all atoms, which includes polarization functions on heavy atoms to accurately describe the molecular geometries. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE).

Data Presentation: A Comparative Analysis

The following tables summarize the key structural and energetic parameters obtained from the DFT calculations for this compound and its selected analogues.

Table 1: Key Geometric Parameters

ParameterThis compound1-Ethynylcyclohexane1-Ethynyl-4-methylcyclohexane
Bond Lengths (Å)
C≡C1.2081.2091.208
C-C≡1.4651.4631.464
C-CH31.538-1.535
**Bond Angles (°) **
C-C-C≡110.5109.8109.9
C-C-CH3111.2-110.8
Dihedral Angles (°)
H-C≡C-C180.0180.0180.0

Table 2: Relative Energies

MoleculeRelative Energy (kcal/mol)
This compound0.00
1-Ethynylcyclohexane+2.54
1-Ethynyl-4-methylcyclohexane-1.88

Note: Relative energies are calculated with respect to the most stable isomer and include ZPVE corrections.

Experimental Protocols: Validation of Computational Results

To validate the computational findings, experimental determination of the molecular structure and spectroscopic properties is essential. Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic vibrational modes of the ethynyl group.

Protocol for Infrared Spectroscopy:

  • Sample Preparation: A thin film of the purified compound (this compound, 1-ethynylcyclohexane, or 1-ethynyl-4-methylcyclohexane) is prepared by depositing a drop of the neat liquid between two potassium bromide (KBr) plates.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands. The C≡C stretching vibration is expected in the range of 2100-2260 cm⁻¹, and the ≡C-H stretching vibration should appear around 3300 cm⁻¹. The precise positions of these bands can be compared with the vibrational frequencies calculated from the DFT computations.

Diagrams and Visualizations

Computational Workflow for DFT Calculations

DFT_Workflow Computational Workflow for DFT Calculations cluster_input Input Preparation cluster_calculation DFT Calculation cluster_analysis Data Analysis cluster_output Output mol_structure Initial Molecular Structure (e.g., from ChemDraw) geom_opt Geometry Optimization (B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation (B3LYP/6-31G(d)) geom_opt->freq_calc opt_geom Optimized Geometry (Bond lengths, angles) freq_calc->opt_geom vib_freq Vibrational Frequencies (IR/Raman spectra) freq_calc->vib_freq thermochem Thermochemical Data (Energies, ZPVE) freq_calc->thermochem comparison Comparison with Experimental Data opt_geom->comparison vib_freq->comparison

A Comparative Guide to Catalysts for the Synthesis of 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 1-ethynyl-1-methylcyclohexane, a valuable building block in medicinal chemistry and materials science, relies on the crucial step of ethynylating 2-methylcyclohexanone. The choice of catalyst for this transformation significantly impacts reaction yield, selectivity, and overall process efficiency. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, supported by available experimental data. Detailed experimental protocols for representative catalytic methods are also presented to facilitate laboratory application.

Performance Comparison of Catalytic Systems

The synthesis of this compound is primarily achieved through the nucleophilic addition of an acetylide anion to 2-methylcyclohexanone. This can be accomplished using stoichiometric or catalytic amounts of a base (the Favorskii reaction), or with the aid of Lewis acid or metal-based catalysts. The following table summarizes the performance of different catalytic approaches based on literature data.

Catalytic SystemStarting MaterialCatalyst/ReagentSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference
Base-Catalyzed 2-MethylcyclohexanonePotassium Hydroxide (KOH)Methanol12Not Specified63US Patent 2,973,390 A
Alkyl Aryl KetonesKOH-EtOH-H₂O-DMSODMSO/EtOH/H₂O10–152up to 91(General method for tertiary propargyl alcohols)[1]
Aldehydes and KetonesTetrabutylammonium Hydroxide (Bu₄NOH)DMSO/H₂ONot SpecifiedNot SpecifiedGood(General method)[1]
Lewis Acid-Catalyzed KetonesIron(III) Chloride (FeCl₃)tBuOHNot SpecifiedNot Specified~70(General method for α-sulfenylation)[2]
Metal Acetylide KetonesEthynylmagnesium Bromide (Grignard)THF-78 to 241High(General method)

Note: Data for catalytic systems other than the base-catalyzed reaction with 2-methylcyclohexanone are for analogous reactions with other ketones and are provided for comparative purposes. The yield and reaction conditions for these systems may vary for the synthesis of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of synthetic procedures. Below are representative experimental protocols for the synthesis of this compound using different catalytic systems.

Protocol 1: Base-Catalyzed Ethynylation of 2-Methylcyclohexanone (Favorskii Reaction)

This protocol is adapted from the procedure described for a homologue in US Patent 2,973,390 A.

Materials:

  • 2-Methylcyclohexanone

  • Potassium Hydroxide (KOH)

  • Methanol

  • Acetylene gas

  • Pressurized reaction vessel (autoclave)

  • Standard glassware for workup and purification

Procedure:

  • A solution of potassium hydroxide in methanol is prepared in a pressurized reaction vessel.

  • 2-Methylcyclohexanone is added to the methanolic KOH solution.

  • The vessel is sealed and purged with nitrogen, followed by charging with acetylene gas to the desired pressure (e.g., 250 p.s.i.g.).

  • The reaction mixture is stirred at a controlled temperature (e.g., 12 °C) until the uptake of acetylene ceases.

  • Upon completion, the reaction mixture is carefully degassed.

  • The product is isolated by vacuum distillation.

  • The purity of the resulting 1-ethynyl-1-methylcyclohexanol can be determined by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Lewis Acid-Catalyzed Ethynylation (General Procedure)

This protocol provides a general framework for a Lewis acid-catalyzed addition of a terminal alkyne to a ketone.

Materials:

  • 2-Methylcyclohexanone

  • Phenylacetylene (or other suitable terminal alkyne)

  • Anhydrous Lewis acid (e.g., FeCl₃, Zn(OTf)₂)

  • Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line)

  • Standard glassware for workup and purification

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid catalyst is added.

  • Anhydrous solvent is added, and the mixture is stirred.

  • 2-Methylcyclohexanone is added to the catalyst suspension/solution.

  • The terminal alkyne is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is monitored by thin-layer chromatography (TLC) or GC for the consumption of the starting materials.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) or a chelating agent (e.g., Rochelle's salt).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizing the Process

To better understand the experimental and mechanistic aspects of this synthesis, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (2-Methylcyclohexanone, Catalyst, Solvent) setup_reaction Set up Reaction Vessel (Inert Atmosphere) prep_reagents->setup_reaction add_reagents Add Reagents to Vessel control_conditions Control Temperature and Pressure add_reagents->control_conditions monitor_progress Monitor Reaction (TLC, GC) control_conditions->monitor_progress quench_reaction Quench Reaction monitor_progress->quench_reaction extraction Liquid-Liquid Extraction quench_reaction->extraction purification Purification (Distillation/Chromatography) extraction->purification characterization Characterize Product (NMR, IR, MS) purification->characterization

Caption: A generalized experimental workflow for the catalytic synthesis of this compound.

reaction_mechanism 2-Methylcyclohexanone 2-Methylcyclohexanone Activated Complex Activated Complex 2-Methylcyclohexanone->Activated Complex Acetylene Acetylene Acetylene->Activated Complex Catalyst Catalyst Catalyst->Activated Complex Activated Complex->Catalyst Regeneration This compound This compound Activated Complex->this compound

Caption: A simplified logical diagram of the catalytic cycle for the synthesis of this compound.

References

Validating the Structure of 1-Ethynyl-1-methylcyclohexane Derivatives using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. In the synthesis of complex molecules such as 1-ethynyl-1-methylcyclohexane derivatives, which feature a quaternary carbon and a rigid acetylenic functional group, confirming the precise atomic connectivity and stereochemistry is paramount. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of these derivatives, supported by representative experimental data and detailed protocols.

The Power of 2D NMR in Structural Elucidation

While 1D NMR provides initial insights into the chemical environment of protons and carbons, complex spin systems and signal overlap in molecules like this compound derivatives can obscure definitive structural assignment. 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1]

Key 2D NMR experiments for the structural validation of this compound derivatives include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the proton spin systems within the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a clear picture of which proton is attached to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (and sometimes four). This is particularly powerful for identifying the quaternary carbon and connecting the ethynyl and methyl groups to the cyclohexane backbone.

Comparative Analysis of Analytical Techniques

While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods for comprehensive structural validation. The following table compares the performance of 2D NMR with alternative techniques.

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom-to-atom connectivity, stereochemistry.Provides unambiguous structural assignment in solution; non-destructive.Requires larger sample amounts and longer acquisition times compared to other methods; can be complex to interpret for very complex molecules.[1]
1D NMR (¹H, ¹³C) Information on the chemical environment of individual nuclei, basic connectivity through spin-spin coupling.Rapid analysis, provides fundamental structural information.Signal overlap in complex molecules can make definitive assignment difficult.
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns.High sensitivity, small sample requirement, provides molecular formula.Does not provide direct information on atom connectivity or stereochemistry.
X-ray Crystallography Precise 3D atomic coordinates in the solid state, absolute stereochemistry.Provides the definitive solid-state structure.Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may not be identical to the solution-state conformation.

Experimental Data for a Representative this compound Derivative

The following tables present hypothetical but realistic ¹H and ¹³C NMR data for a representative this compound derivative. This data is based on known chemical shift ranges for similar structural motifs.

Table 1: Hypothetical ¹H and ¹³C NMR Data

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
1-38.5-
2, 6 (axial)1.5538.0m
2, 6 (equatorial)1.6538.0m
3, 5 (axial)1.4023.5m
3, 5 (equatorial)1.5023.5m
4 (axial)1.3525.8m
4 (equatorial)1.4525.8m
7 (CH₃)1.1528.5s
8 (C≡CH)-87.0-
9 (C≡CH)2.1070.0s

Table 2: Key 2D NMR Correlations (COSY and HMBC)

Proton(s)COSY Correlations (Protons)HMBC Correlations (Carbons)
H-2, H-6H-3, H-5C-1, C-4, C-7, C-8
H-3, H-5H-2, H-6, H-4C-1, C-2, C-6, C-4
H-4H-3, H-5C-2, C-6, C-3, C-5
H-7 (CH₃)-C-1, C-2, C-6, C-8
H-9 (C≡CH)-C-1, C-8

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

COSY (Correlation Spectroscopy):

  • Tune and shim the spectrometer for the sample.

  • Acquire a standard ¹H NMR spectrum to determine the spectral width.

  • Set up a gradient-enhanced COSY experiment (gCOSY).

  • Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the data using a sine-bell window function in both dimensions and perform a Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence):

  • Acquire ¹H and ¹³C 1D spectra to determine the respective spectral widths.

  • Set up a gradient-enhanced, phase-sensitive HSQC experiment.

  • Optimize the ¹J(CH) coupling constant (typically around 145 Hz for sp³ carbons).

  • Acquire the 2D data.

  • Process the data with appropriate window functions and Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Use the same spectral widths as for the HSQC experiment.

  • Set up a gradient-enhanced HMBC experiment.

  • Optimize the long-range coupling constant, ⁿJ(CH) (typically 8-10 Hz), to observe two- and three-bond correlations.

  • Acquire the 2D data.

  • Process the data using a magnitude calculation and Fourier transform.

Visualization of Experimental Workflows and Structural Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and key structural correlations.

G cluster_workflow 2D NMR Structure Validation Workflow Sample Preparation Sample Preparation 1D NMR (1H, 13C) 1D NMR (1H, 13C) Sample Preparation->1D NMR (1H, 13C) 2D NMR Acquisition 2D NMR Acquisition 1D NMR (1H, 13C)->2D NMR Acquisition COSY COSY 2D NMR Acquisition->COSY Proton-Proton Connectivity HSQC HSQC 2D NMR Acquisition->HSQC Direct C-H Connectivity HMBC HMBC 2D NMR Acquisition->HMBC Long-Range C-H Connectivity Data Processing & Analysis Data Processing & Analysis COSY->Data Processing & Analysis HSQC->Data Processing & Analysis HMBC->Data Processing & Analysis Structure Elucidation Structure Elucidation Data Processing & Analysis->Structure Elucidation

2D NMR experimental workflow for structural validation.

G cluster_molecule Key 2D NMR Correlations C1 C1 C2_6 C2,6 C3_5 C3,5 C4 C4 C7 C7 (CH3) C8 C8 (C≡) C9 C9 (≡CH) H2_6 H2,6 H2_6->C1 HMBC H2_6->C4 HMBC H3_5 H3,5 H2_6->H3_5 COSY H4 H4 H3_5->H4 COSY H7 H7 H7->C1 HMBC H7->C2_6 HMBC H7->C8 HMBC H9 H9 H9->C1 HMBC H9->C8 HMBC

Key COSY and HMBC correlations for a this compound derivative.

Conclusion

2D NMR spectroscopy, particularly the combination of COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail for the structural elucidation of this compound derivatives in solution. While other techniques such as mass spectrometry and X-ray crystallography offer complementary and valuable information, 2D NMR remains the gold standard for unambiguously determining the complex connectivity of such molecules. The detailed experimental protocols and representative data presented in this guide offer a practical framework for researchers, scientists, and drug development professionals to confidently validate the structures of these and similar compounds.

References

Safety Operating Guide

Guide to the Safe and Compliant Disposal of 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

The core principle of chemical waste management is that all laboratory-generated waste must be handled in a way that presumes it is hazardous until proven otherwise.[1] For 1-ethynyl-1-methylcyclohexane, a compound with a terminal alkyne on a substituted cyclohexane ring, we must consider the potential hazards associated with both its flammability and its chemical reactivity.[2][3]

Hazard Assessment and Profile

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationInferred Value/ClassificationRationale & Supporting Sources
Physical State Liquid at room temperature.Based on similar substituted cyclohexanes.
GHS Hazard Class Flammable Liquid, Category 2 or 3.The related compound 1-ethynyl-4-methylcyclohexane is classified as a "Highly Flammable liquid and vapor" (Category 2).[3] Other similar compounds like 1-Methylcyclohexene are also highly flammable.[5][6]
Health Hazards May cause skin and eye irritation. Aspiration hazard.Skin and eye irritation are common for cyclic hydrocarbons.[7][8][9] Aspiration toxicity is a significant risk for low-viscosity hydrocarbons if swallowed.[10]
Environmental Hazards Potentially toxic to aquatic life.Many organic solvents and hydrocarbons are classified as hazardous to the aquatic environment.[10][11]
Disposal Recommendation Dispose of as flammable hazardous waste via a licensed facility.Standard procedure for flammable organic liquids.[4][12]

Core Principles for Disposal

The proper disposal of any chemical waste begins the moment it is generated.[1] The following principles must be strictly followed to ensure safety and compliance.

  • Segregation: Never mix incompatible waste streams. This compound waste should be kept separate from strong oxidizing agents, acids, and bases to prevent potentially violent reactions.[7][13] Collect halogenated and non-halogenated solvent waste in separate containers.[14]

  • Containerization: Waste must be stored in containers made of compatible material that can be securely sealed.[13][15] For flammable liquids like this compound, use a designated, properly vented, and bonded container.[5][16] The original product container is often a suitable choice for collecting the initial waste.[14]

  • Labeling: All waste containers must be clearly and accurately labeled.[13] The label must include the full chemical name ("this compound"), the associated hazards (e.g., "Flammable," "Irritant"), and the date the container was first used for waste accumulation.[4]

Step-by-Step Disposal Protocols

The specific procedure for disposal will depend on the form of the waste. The following protocols cover the most common waste streams generated in a laboratory setting.

Protocol 1: Disposal of Liquid Waste

This category includes pure, unreacted this compound, reaction mixtures containing the compound, and solvent rinsates used for cleaning contaminated glassware.

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container with a tightly sealing cap. The container must be suitable for flammable organic liquids.

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "this compound Waste," list all components (including solvents) with approximate percentages, and note the "Flammable" hazard.[16]

  • Collect Waste: Carefully transfer liquid waste into the designated container using a funnel. Always perform this task inside a chemical fume hood to minimize inhalation exposure.

  • Seal and Store: Keep the container tightly closed except when actively adding waste.[13][16] Store the container in a designated Satellite Accumulation Area (SAA), away from ignition sources and incompatible chemicals.[16] The SAA should have secondary containment.[13]

  • Arrange for Pickup: Once the container is full (do not exceed 90% capacity to allow for vapor expansion), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[16][17]

Protocol 2: Disposal of Contaminated Solid Waste

This includes items such as gloves, absorbent pads, and weighing papers that have come into contact with this compound.

  • Designate a Container: Use a leak-proof container, such as a sturdy pail lined with a clear plastic bag.[14][17]

  • Labeling: Label the container as "Hazardous Waste" and specify "Solid Waste Contaminated with this compound."

  • Collection: Place all contaminated, non-sharp solid waste directly into the container.

  • Storage and Disposal: Seal the container and store it in the SAA. Dispose of it through your institution's hazardous waste program. Never dispose of chemically contaminated solid waste in the regular trash.[12][17]

Protocol 3: Disposal of Contaminated Sharps

This includes needles, syringes, and glass pipettes contaminated with this compound.

  • Use a Sharps Container: Place all contaminated sharps into a designated, puncture-proof sharps container.[17]

  • Labeling: The container must be labeled "Hazardous Chemical Waste - Sharps" and clearly indicate the contaminant, "this compound."[17]

  • Disposal: Once the sharps container is full, seal it and arrange for pickup through your institution's EHS office.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.[6]

  • Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.[6]

  • Eliminate Ignition Sources: Immediately remove all sources of ignition, including open flames, hot plates, and spark-producing equipment.[5][6] Use only non-sparking tools for cleanup.[5][7]

  • Contain and Absorb: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[6][17]

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated solids. Place all spill cleanup materials into a labeled hazardous waste container for proper disposal according to the solid waste protocol above.[6][17]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous liquid waste.[17]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper management and disposal of waste containing this compound.

G cluster_0 Waste Characterization cluster_1 Waste Segregation cluster_2 Containerization & Labeling cluster_3 Interim Storage cluster_4 Final Disposal start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type liquid Liquid Waste (Pure, solutions, rinsates) waste_type->liquid Liquid solid Solid Waste (Gloves, pads, etc.) waste_type->solid Solid (Non-Sharp) sharps Sharps Waste (Needles, glass pipettes) waste_type->sharps Sharps container_liquid Collect in Labeled, Compatible Liquid Waste Container liquid->container_liquid container_solid Collect in Labeled, Lined Solid Waste Pail solid->container_solid container_sharps Collect in Labeled, Puncture-Proof Sharps Container sharps->container_sharps storage Store Securely in Satellite Accumulation Area (SAA) container_liquid->storage container_solid->storage container_sharps->storage disposal Arrange Pickup by EHS or Licensed Waste Vendor storage->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Ethynyl-1-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Ethynyl-1-methylcyclohexane was not located. The following guidance is based on the safety profiles of structurally similar flammable and irritant chemicals, including 1-ethynyl-1-cyclohexanol and methylcyclohexane, as well as general best practices for laboratory safety. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

I. Hazard Assessment

Based on analogous compounds, this compound is anticipated to be a flammable liquid and may cause skin and eye irritation. Vapors may cause respiratory tract irritation and could form explosive mixtures with air.

II. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure and prevent injury.

Eye and Face Protection:

  • Safety Glasses: Must be worn with side shields.

  • Chemical Splash Goggles: Required when there is a risk of splashing.

  • Face Shield: Recommended in addition to goggles when handling larger quantities or when there is a significant splash hazard.

Skin Protection:

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are often suitable for intermittent contact, but it is crucial to check the manufacturer's compatibility chart for the specific glove material and thickness against similar hydrocarbons.[1]

  • Lab Coat: A flame-retardant lab coat or apron should be worn to protect against splashes and fire hazards.

  • Closed-toe Shoes: Safety footwear is essential to protect against spills.[1]

Respiratory Protection:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Respirator: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.

III. Quantitative Data for Analogous Compounds

The following table summarizes key physical and safety data for structurally similar compounds. This information should be used as a general guideline for the anticipated properties of this compound.

Property1-Ethynyl-1-cyclohexanolMethylcyclohexane[2]1-Methyl-1-cyclohexene[3][4]
Molecular Formula C₈H₁₂OC₇H₁₄C₇H₁₂
Boiling Point 180 °C (356 °F)101 °C (214 °F)110 - 111 °C (230 - 232 °F)
Density 0.967 g/mL at 25 °C (77 °F)0.77 g/cm³ at 25 °C (77 °F)Not specified
GHS Hazard Statements H302, H311, H315, H319H225, H304, H315, H336, H410H225, H304, H315

GHS Hazard Statement Key:

  • H225: Highly flammable liquid and vapor.[2][3]

  • H302: Harmful if swallowed.

  • H304: May be fatal if swallowed and enters airways.[2][3]

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.

  • H336: May cause drowsiness or dizziness.[2]

  • H410: Very toxic to aquatic life with long lasting effects.[2]

IV. Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.
  • Verify that the chemical fume hood is functioning correctly.
  • Locate the nearest eyewash station and safety shower before starting work.
  • Have a spill kit readily accessible that is appropriate for flammable liquids.
  • Inspect the container of this compound for any damage or leaks.

2. Handling:

  • Conduct all transfers and manipulations of the chemical inside a chemical fume hood.
  • Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[3][5]
  • Use only non-sparking tools.[3][5]
  • Keep the container tightly closed when not in use.[3][5]
  • Avoid contact with skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the work area.[5]
  • Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

3. Spill Response:

  • In case of a small spill, immediately alert others in the area.
  • If trained and it is safe to do so, contain the spill using an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials.
  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
  • For large spills, evacuate the area and contact your institution's emergency response team.

V. Disposal Plan

This compound and any contaminated materials must be disposed of as hazardous waste.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.
  • The container must be compatible with the chemical.

2. Waste Segregation:

  • Keep this waste stream separate from other chemical wastes, especially oxidizing agents, to prevent incompatible reactions.

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.
  • Do not dispose of this compound down the drain or in regular trash.

VI. Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynyl-1-methylcyclohexane
Reactant of Route 2
Reactant of Route 2
1-Ethynyl-1-methylcyclohexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.